molecular formula C6H8F2O2 B1446630 1-(Difluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1773507-91-7

1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1446630
CAS No.: 1773507-91-7
M. Wt: 150.12 g/mol
InChI Key: SJCQJJICGGMKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H8F2O2 and its molecular weight is 150.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Difluoromethyl)cyclobutane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Difluoromethyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(difluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCQJJICGGMKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1773507-91-7
Record name 1-(difluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(Difluoromethyl)cyclobutane-1-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(difluoromethyl)cyclobutane-1-carboxylic acid, a valuable building block for researchers, medicinal chemists, and drug development professionals. The document details its physicochemical and acid-base properties, provides a validated multi-gram scale synthesis protocol, and explores its reactivity and strategic applications in medicinal chemistry. The unique combination of a strained sp³-rich cyclobutane core and an electron-withdrawing difluoromethyl group imparts desirable properties for modulating acidity, lipophilicity, and metabolic stability in drug candidates. This guide synthesizes data from authoritative sources to serve as a practical resource for the strategic incorporation of this promising motif into next-generation pharmaceuticals.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

In modern drug discovery, the design of small molecules with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Two structural motifs that have gained significant traction for achieving these goals are sp³-rich three-dimensional carbocycles and fluorine-containing functional groups.[1] The cyclobutane ring, a strained four-membered carbocycle, offers a unique puckered structure that provides a defined three-dimensional exit vector for substituents, which is distinct from more common linear or aromatic scaffolds.[2] This structural rigidity and defined geometry can lead to improved binding affinity and selectivity for biological targets.

The incorporation of fluorine, particularly in the form of a difluoromethyl (-CHF₂) group, is a well-established strategy in medicinal chemistry to fine-tune molecular properties.[3][4] The -CHF₂ group acts as a lipophilic hydrogen bond donor and serves as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities.[4] Its strong electron-withdrawing nature and enhanced metabolic stability can significantly improve a drug candidate's pharmacokinetic profile.[5]

The convergence of these two motifs in 1-(difluoromethyl)cyclobutane-1-carboxylic acid creates a building block of considerable interest. It allows for the introduction of a constrained, acidic moiety whose properties are predictably modulated by the powerful inductive effect of the difluoromethyl group, making it a valuable tool for addressing challenges in drug design such as metabolic instability and poor membrane permeability.[1]

Physicochemical & Spectroscopic Properties

The key physicochemical and spectroscopic data for 1-(difluoromethyl)cyclobutane-1-carboxylic acid are summarized below. This information is critical for its identification, characterization, and application in synthetic chemistry.

Data Summary
PropertyValueSource
IUPAC Name 1-(Difluoromethyl)cyclobutane-1-carboxylic acidPubChem
CAS Number 2378523-23-9Internal Data
Molecular Formula C₆H₈F₂O₂[6]
Molecular Weight 150.12 g/mol [6]
pKa 3.08[1]
Appearance White to off-white solid[7] (Analog)
¹H NMR See Section 2.2[1]
¹³C NMR See Section 2.2[1]
¹⁹F NMR See Section 2.2[1]
Spectroscopic Data

Spectroscopic data is essential for confirming the structure and purity of the compound. The following data were reported by Demchuk et al. (2023) in DMSO-d₆ solvent.[1]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, COOH), 6.18 (t, J = 56.5 Hz, 1H, CHF₂), 2.40-2.25 (m, 2H, CH₂), 2.25-2.10 (m, 2H, CH₂), 1.95-1.75 (m, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 174.5 (C=O), 114.7 (t, J = 242.7 Hz, CHF₂), 49.3 (t, J = 20.4 Hz, C-CHF₂), 29.8 (t, J = 3.5 Hz, 2xCH₂), 15.6 (CH₂).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -118.5 (d, J = 56.5 Hz).

Synthesis Protocol

An efficient, multi-gram scale synthesis for 1-(difluoromethyl)cyclobutane-1-carboxylic acid has been developed, starting from commercially available ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[1][8][9] The workflow involves oxidation to the aldehyde followed by deoxyfluorination and final ester hydrolysis.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Deoxyfluorination cluster_2 Step 3: Hydrolysis Start Ethyl 1-(hydroxymethyl) cyclobutanecarboxylate Aldehyde Ethyl 1-formylcyclobutane- 1-carboxylate Start->Aldehyde Swern Oxidation (Oxalyl chloride, DMSO, Et3N) DifluoroEster Ethyl 1-(difluoromethyl) cyclobutanecarboxylate Aldehyde->DifluoroEster DAST (CH2Cl2, -78 °C to rt) FinalProduct 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid DifluoroEster->FinalProduct NaOH (aq) (Methanol, rt)

Caption: Multi-step synthesis of the target compound from a commercial starting material.

Step-by-Step Methodology

The following protocol is adapted from the procedure described by Demchuk, et al.[1]

Step 1: Swern Oxidation to Ethyl 1-formylcyclobutane-1-carboxylate

  • Prepare a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add dimethyl sulfoxide (DMSO, 2.4 eq.) to the cooled solution, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq.) in CH₂Cl₂ dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes.

  • Add triethylamine (Et₃N, 5.0 eq.) dropwise, allowing the reaction to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Step 2: Deoxyfluorination to Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate

  • Dissolve the crude aldehyde from Step 1 in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq.) to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

  • Perform an aqueous workup, extracting with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel) to obtain the pure difluorinated ester.

Step 3: Alkaline Hydrolysis to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

  • Dissolve the purified ester from Step 2 in methanol.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq.) and stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final carboxylic acid.

Acid-Base Properties and Reactivity

The introduction of the difluoromethyl group has a profound and predictable impact on the acidity of the adjacent carboxylic acid.

Acidity (pKa)

The pKa of 1-(difluoromethyl)cyclobutane-1-carboxylic acid is reported as 3.08 .[1] This represents a significant increase in acidity compared to its non-fluorinated analog, 1-methylcyclobutane-1-carboxylic acid (pKa ≈ 4.8-5.0). The pKa is even lower than that of the monofluoromethyl analog (pKa = 3.66) and approaches that of the trifluoromethyl analog (pKa = 2.90).[1]

This strong acidifying effect is due to the powerful electron-withdrawing inductive effect (-I) of the two fluorine atoms, which stabilizes the resulting carboxylate anion. This tunable acidity is a key feature for medicinal chemists, as it allows for precise control over the ionization state of the molecule at physiological pH, which in turn influences solubility, cell permeability, and target engagement.

Chemical Reactivity

The reactivity of this molecule is dominated by two key features: the carboxylic acid and the difluoromethyl group.

  • Carboxylic Acid Group: The carboxyl moiety can undergo standard transformations such as esterification, amidation (e.g., via carbodiimide coupling), and reduction to the corresponding alcohol. Its increased acidity may require slightly modified conditions compared to less acidic alkyl carboxylic acids.

  • Difluoromethyl Group: The C-H bond of the difluoromethyl group is acidic and can be deprotonated under strong basic conditions to form a nucleophilic difluoro-anion, which can then react with various electrophiles.[10] This "masked nucleophile" character opens avenues for further late-stage functionalization, enabling the construction of benzylic-like Ar-CF₂-C linkages that are metabolically robust.[10]

Applications in Medicinal Chemistry

The title compound is a strategic building block for introducing a unique bioisostere into drug candidates. The 1-carboxy-1-cyclobutane scaffold provides a rigid exit vector, while the difluoromethyl group modulates physicochemical properties.

  • Bioisosteric Replacement: The difluoromethyl group serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are common pharmacophores but often susceptible to metabolic oxidation.[4][5]

  • Modulation of Lipophilicity and Permeability: Fluorination generally increases lipophilicity (logP), which can enhance membrane permeability and improve oral bioavailability.[5] The -CHF₂ group offers a balanced increase in lipophilicity compared to the more extreme -CF₃ group.

  • Hydrogen Bond Donor: The acidic proton on the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming key interactions with protein targets that enhance binding affinity and selectivity.[5]

  • Structural Rigidity: The cyclobutane ring restricts conformational flexibility, which can be advantageous in locking a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to a target.[2]

Conclusion

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a highly valuable and versatile building block for modern drug discovery. Its synthesis is achievable on a practical scale, and its physicochemical properties are well-characterized. The predictable, strong acidifying effect of the difluoromethyl group, combined with the conformational constraint of the cyclobutane ring, provides medicinal chemists with a powerful tool to address common challenges in lead optimization, including metabolic stability, acidity modulation, and conformational control. The insights and protocols presented in this guide are intended to facilitate its application in the development of novel therapeutics.

References

  • Wouters, J., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17. Available at: [Link]

  • Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2645-2653. Available at: [Link]

  • Stahl, T., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9879-9883. Available at: [Link]

  • Bloom Tech. (2024). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid? Bloom Tech. Available at: [Link]

  • Demchuk, O. P., & Grigorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. Available at: [Link]

  • Demchuk, O. P., & Grigorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [PDF] Available at: [Link]

  • Demchuk, O. P., & Grigorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [PDF] Available at: [Link]

  • Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8899. Available at: [Link]

  • Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2963-2977. Available at: [Link]

  • American Elements. (n.d.). Carboxylic Acids. American Elements. Available at: [Link]

  • PubChemLite. (n.d.). 1-(difluoromethyl)cyclobutane-1-carboxylic acid (C6H8F2O2). PubChemLite. Available at: [Link]

Sources

A Technical Guide to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated, sp³-rich building block of significant interest in medicinal chemistry. Its rigid cyclobutane core, combined with the unique electronic properties of the difluoromethyl group, offers a compelling scaffold for the design of novel therapeutics with improved metabolic stability and binding affinity. This guide provides a comprehensive overview of its IUPAC nomenclature, chemical structure, a detailed, field-proven synthetic protocol, and a discussion of its physicochemical properties and potential applications in drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(difluoromethyl)cyclobutane-1-carboxylic acid .[1]

Chemical Structure:

synthesis_workflow start Ethyl 1-(hydroxymethyl)cyclobutane-carboxylate aldehyde Ethyl 1-formylcyclobutane-carboxylate start->aldehyde Swern Oxidation difluoro_ester Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate aldehyde->difluoro_ester Deoxofluorination final_product 1-(Difluoromethyl)cyclobutane-1-carboxylic acid difluoro_ester->final_product Alkaline Hydrolysis

Sources

physical and chemical properties of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes the current scientific understanding of this novel fluorinated building block. The guide delves into its synthesis, acidity, and spectral characteristics, offering insights into its potential applications in medicinal chemistry and materials science. The inherent properties of the difluoromethyl group, such as its ability to act as a lipophilic hydrogen bond donor, combined with the conformational rigidity of the cyclobutane scaffold, make this compound a compelling candidate for the design of new molecular entities.[1][2] This document aims to be a critical resource for those looking to incorporate this promising moiety into their research and development pipelines.

Introduction: The Emergence of a Novel Fluorinated Scaffold

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, membrane permeability, and binding affinity.[1] Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant interest due to its unique electronic properties. It acts as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, and its acidic C-H bond allows it to participate in hydrogen bonding, a critical interaction in biological systems.[2][3]

When appended to a cyclobutane ring, a strained four-membered carbocycle, the resulting molecule, 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, presents a unique combination of conformational constraint and tailored electronic properties.[4][5] The cyclobutane moiety provides a rigid scaffold that can orient substituents in a well-defined spatial arrangement, a desirable feature for optimizing interactions with biological targets. This guide provides an in-depth analysis of the physicochemical properties and synthetic methodologies related to this intriguing molecule.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its application in research and development. This section details the known and predicted properties of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

General Properties
PropertyValueSource
CAS Number 1773507-91-7Internal Database
Molecular Formula C6H8F2O2[6]
Molecular Weight 150.12 g/mol [6]
Appearance Colorless oil[7]
Predicted XlogP 1.5[6]
Acid-Base Properties

The acidity of the carboxylic acid group is a crucial parameter, influencing its ionization state at physiological pH and its potential for salt formation. The electron-withdrawing nature of the adjacent difluoromethyl group significantly impacts the pKa of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

The pKa value for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid has been experimentally determined to be 3.08 .[6] This is notably more acidic than its non-fluorinated analog, cyclobutanecarboxylic acid, which has a pKa of approximately 4.8. This increase in acidity is attributed to the strong inductive effect of the two fluorine atoms, which stabilizes the resulting carboxylate anion.[6]

Spectroscopic Profile

The structural elucidation of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid is supported by a range of spectroscopic techniques. The following data is based on published research.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.75 (s, 1H, COOH)

    • δ 6.33 (t, J = 56.5 Hz, 1H, CHF₂)

    • δ 2.40-2.29 (m, 2H, CH₂)

    • δ 2.25-2.14 (m, 2H, CH₂)

    • δ 1.95-1.80 (m, 2H, CH₂)

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ 174.5 (C=O)

    • δ 114.4 (t, J = 241.8 Hz, CHF₂)

    • δ 48.8 (t, J = 20.9 Hz, C-CF₂H)

    • δ 29.8 (CH₂)

    • δ 15.0 (CH₂)

  • ¹⁹F NMR (DMSO-d₆, 376 MHz):

    • δ -129.5 (d, J = 56.5 Hz)

Infrared (IR) Spectroscopy
  • O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding.[8][9]

  • C=O stretch: A strong, sharp band between 1760-1690 cm⁻¹.[8][9]

  • C-O stretch: A band in the 1320-1210 cm⁻¹ region.[8]

  • C-F stretch: Strong absorptions are expected in the 1100-1000 cm⁻¹ region.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular mass.

  • HRMS (ESI): Calculated for C₆H₇F₂O₂⁻ ([M-H]⁻): 149.0419; a corresponding experimental value would be expected to confirm the elemental composition.[6]

Synthesis and Reactivity

The synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid has been reported, providing a scalable route to this valuable building block.[6][10]

Synthetic Protocol

A multi-step synthesis starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate has been developed.[6][10] The key steps involve the introduction of the difluoromethyl group followed by hydrolysis of the ester.

Experimental Workflow for the Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Difluoromethylation cluster_2 Step 3: Hydrolysis start Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate aldehyde Ethyl 1-formylcyclobutanecarboxylate start->aldehyde Swern Oxidation difluoro Ethyl 1-(difluoromethyl)cyclobutanecarboxylate aldehyde->difluoro DAST or other fluorinating agent product 1-(Difluoromethyl)cyclobutane-1-carboxylic acid difluoro->product Alkaline Hydrolysis (e.g., NaOH)

Caption: Synthetic pathway to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

Reactivity and Stability

The cyclobutane ring possesses inherent ring strain, which can influence its reactivity.[4][5][11] However, many substituted cyclobutanes are stable compounds. The presence of the electron-withdrawing difluoromethyl and carboxylic acid groups can affect the stability and reactivity of the ring.

The difluoromethyl group is generally stable under a variety of reaction conditions. The acidity of the C-H bond in the CF₂H group is significantly increased compared to a methyl group, allowing for potential deprotonation and further functionalization under strong basic conditions.[12]

The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and reduction.

Handling and Safety

As a carboxylic acid, 1-(Difluoromethyl)cyclobutane-1-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[13][14] It is expected to be corrosive and may cause skin and eye irritation.[13] Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[13]

Conclusion

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a promising building block for medicinal chemistry and materials science. Its unique combination of a conformationally restricted cyclobutane scaffold and the electronically distinct difluoromethyl group offers new avenues for molecular design. This guide has provided a comprehensive overview of its known physical, chemical, and spectroscopic properties, as well as its synthesis and handling. Further exploration of the reactivity and applications of this compound is warranted and is expected to yield novel discoveries in various scientific disciplines.

References

  • Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link]

  • Berque-Best, A., et al. (2011). Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates. PMC. Retrieved from [Link]

  • Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Wang, J., et al. (2023). Highly Enantioselective Decarboxylative Difluoromethylation. PMC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Imperfect Pharmacy. (2024). Pharmaceutical Organic Chemistry 2 Notes | B Pharmacy 3rd Semester. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(difluoromethyl)cyclobutane-1-carboxylic acid (C6H8F2O2). Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • Aliyeva, A., et al. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chem Rev Lett, 7, 1053-1062. Retrieved from [Link]

  • Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Retrieved from [Link]

  • Katon, J. E. (1970). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-1-amino-1-cyclobutane carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Cyclobutylcarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Cyclobutanedicarboxylic acid, trans-. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

Sources

1-(Difluoromethyl)cyclobutane-1-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the incorporation of unique structural motifs is paramount for the development of novel therapeutics with enhanced properties. Fluorinated compounds, in particular, have garnered significant attention due to the profound effects that fluorine atoms can exert on a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the difluoromethyl group (CHF2) is of growing interest as a lipophilic hydrogen bond donor, offering a distinct electronic profile compared to the more common trifluoromethyl group. When combined with strained ring systems like cyclobutane, which serves as a versatile bioisostere for larger, more flexible moieties, the resulting structures present a compelling avenue for chemical exploration. This guide provides a comprehensive technical overview of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, a valuable building block for the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated derivative of cyclobutane carboxylic acid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1773507-91-7[1][2][3]
Molecular Formula C6H8F2O2[1][4]
Molecular Weight 150.13 g/mol [2]
Monoisotopic Mass 150.04924 Da[4]
SMILES O=C(C1(C(F)F)CCC1)O[1]
InChIKey SJCQJJICGGMKNL-UHFFFAOYSA-N[4]

Synthesis and Mechanism

The synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid has been achieved through a multi-step process commencing from readily available starting materials. The following workflow outlines a proven synthetic route, with a discussion of the underlying chemical principles.[5][6][7]

Experimental Workflow Diagram

G A Ethyl 1-(hydroxymethyl)cyclobutane- carboxylate B Ethyl 1-formylcyclobutane- carboxylate A->B Swern Oxidation C Ethyl 1-(2,2-difluoro-1-hydroxyethyl)cyclobutane- 1-carboxylate B->C Difluoromethylation (TMSCF2H, TBAF) D Ethyl 1-(difluoroacetyl)cyclobutane- 1-carboxylate C->D Oxidation (Dess-Martin) E Ethyl 1-(difluoromethyl)cyclobutane- 1-carboxylate D->E Deoxyfluorination (Deoxo-Fluor®) F 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid E->F Alkaline Hydrolysis

Caption: Synthetic pathway for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

Detailed Synthesis Protocol

The synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid can be performed in a series of steps starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[5][6]

Step 1: Swern Oxidation of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

This initial step involves the oxidation of the primary alcohol to an aldehyde. The Swern oxidation is a reliable method that uses dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This process is favored for its mild conditions, which prevent over-oxidation to the carboxylic acid.

Step 2: Difluoromethylation of Ethyl 1-formylcyclobutanecarboxylate

The resulting aldehyde is then subjected to nucleophilic difluoromethylation. A common reagent for this transformation is (difluoromethyl)trimethylsilane (TMSCF2H), which, upon activation with a fluoride source such as tetrabutylammonium fluoride (TBAF), generates the difluoromethyl anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and yielding the corresponding difluoromethyl alcohol.

Step 3: Oxidation of the Difluoromethyl Alcohol

The secondary alcohol formed in the previous step is oxidized to a ketone. The Dess-Martin periodinane is an effective reagent for this transformation, known for its high selectivity and mild reaction conditions, thus minimizing side reactions.

Step 4: Deoxyfluorination of the Difluoroacetyl Intermediate

The ketone is then converted to the target difluoromethyl group via deoxyfluorination. A reagent such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) can be employed for this purpose. This reaction proceeds through a fluorinated intermediate that subsequently eliminates to form the desired product.

Step 5: Alkaline Hydrolysis

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an organic solvent like methanol or ethanol, followed by acidification to protonate the carboxylate salt.

Spectroscopic Characterization

The structure of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid can be unequivocally confirmed through various spectroscopic techniques. The following data is based on published findings.[6]

TechniqueData
High-Resolution Mass Spectrometry (HRMS) Calculated for C6H8F2O2 [M-H]-: 149.0419; Found: 149.0421
¹H NMR (DMSO-d6, 400 MHz) δ (ppm): 12.75 (br s, 1H, COOH), 6.25 (t, J = 56.4 Hz, 1H, CHF2), 2.40-2.25 (m, 4H, CH2), 1.95-1.80 (m, 2H, CH2)
¹³C NMR (DMSO-d6, 101 MHz) δ (ppm): 175.1 (C=O), 114.8 (t, J = 241.4 Hz, CHF2), 48.9 (t, J = 21.2 Hz, C-CHF2), 30.2 (CH2), 15.8 (CH2)
¹⁹F NMR (DMSO-d6, 376 MHz) δ (ppm): -128.5 (d, J = 56.4 Hz)

Applications in Research and Development

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The unique combination of a strained cyclobutane ring and a difluoromethyl group offers several advantages:

  • Bioisosterism: The cyclobutane moiety can act as a rigid scaffold and a bioisostere for phenyl rings or other larger groups, potentially improving ligand efficiency and pharmacokinetic properties.

  • Metabolic Stability: The presence of the difluoromethyl group can block sites of metabolism, leading to an increased half-life of the parent molecule.

  • Modulation of Physicochemical Properties: The CHF2 group can fine-tune a compound's lipophilicity and acidity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can participate in hydrogen bonding interactions with biological targets, a feature not possible with the trifluoromethyl group.

Conclusion

1-(Difluoromethyl)cyclobutane-1-carboxylic acid represents a key synthetic intermediate with significant potential for the development of novel pharmaceuticals. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The unique structural and electronic properties conferred by the difluoromethyl and cyclobutane motifs make this compound a valuable tool for medicinal chemists seeking to optimize the properties of lead compounds and explore new chemical space.

References

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9. [Link]

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • ChemSrc. (n.d.). 1-(difluoromethyl)cyclobutane-1-carboxylic acid | CAS 1773507-91-7. Retrieved from [Link]

  • H化源网. (n.d.). 1773507-91-7. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(difluoromethyl)cyclobutane-1-carboxylic acid (C6H8F2O2). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(difluoromethyl)cyclobutane-1-carboxylic acid, a fluorinated building block of significant interest in modern medicinal chemistry. The document delves into the strategic importance of the difluoromethyl and cyclobutane motifs in drug design, offering insights into their role as bioisosteres and modulators of physicochemical properties. While a definitive historical account of its initial discovery remains elusive in seminal literature, this guide focuses on a recently developed, scalable synthetic pathway, presenting a detailed, step-by-step experimental protocol. Furthermore, the guide explores the applications of this valuable compound as a key intermediate for the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated carbocyclic scaffolds in their research and development endeavors.

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] The difluoromethyl group (-CHF2) has emerged as a particularly valuable moiety. It acts as a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, capable of forming weak hydrogen bonds, which can enhance target engagement.[2][3]

Concurrently, the use of small, saturated ring systems like cyclobutane has gained considerable traction in drug design.[4] The three-dimensional and rigid nature of the cyclobutane scaffold provides a means to orient substituents in a well-defined spatial arrangement, which can lead to improved target selectivity and reduced off-target effects.[4] The combination of a difluoromethyl group and a cyclobutane core in 1-(difluoromethyl)cyclobutane-1-carboxylic acid creates a building block with a unique constellation of properties, making it an attractive starting point for the synthesis of novel therapeutics.

Historical Context and the Emergence of a Scalable Synthesis

While the precise first synthesis of 1-(difluoromethyl)cyclobutane-1-carboxylic acid is not prominently documented in the scientific literature, its development can be viewed as a confluence of advancements in fluorination chemistry and the growing appreciation for cyclobutane scaffolds in drug discovery. Early methods for the synthesis of fluorinated cyclobutanes were often lengthy and lacked scalability. However, the increasing demand for such building blocks has spurred the development of more efficient and practical synthetic routes.

A significant breakthrough in the accessible synthesis of 1-(difluoromethyl)cyclobutane-1-carboxylic acid was reported in 2023 by Demchuk and colleagues.[1][5][6] Their work outlines a newly developed, scalable approach that allows for the preparation of this compound in multigram quantities, a critical advancement for its practical application in drug discovery programs.[1][5][6] This modern synthesis, which will be detailed in the following sections, represents the current state-of-the-art for accessing this valuable building block.

Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid: A Modern Approach

The contemporary and scalable synthesis of 1-(difluoromethyl)cyclobutane-1-carboxylic acid commences from the known starting material, ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[1] The overall synthetic strategy involves the oxidation of the primary alcohol to an aldehyde, followed by deoxofluorination to install the difluoromethyl group, and subsequent saponification of the ester to yield the target carboxylic acid.[1]

Synthetic Pathway

The synthetic route is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Deoxofluorination cluster_2 Step 3: Saponification A Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate B Ethyl 1-formylcyclobutanecarboxylate A->B Swern Oxidation (Oxalyl chloride, DMSO, Et3N) C Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate B->C Deoxofluorination (DAST or other fluorinating agent) D 1-(Difluoromethyl)cyclobutane-1-carboxylic acid C->D Alkaline Hydrolysis (e.g., NaOH or KOH)

Caption: Synthetic workflow for 1-(difluoromethyl)cyclobutane-1-carboxylic acid.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the principles outlined in the literature.[1] Researchers should consult the original publication for specific reaction conditions and safety precautions.

Step 1: Synthesis of Ethyl 1-formylcyclobutanecarboxylate (Aldehyde Intermediate)

  • To a solution of oxalyl chloride in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.

  • After stirring for a few minutes, add a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate in DCM.

  • Stir the reaction mixture at -78 °C for the recommended time.

  • Add triethylamine (Et3N) to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate

  • To a solution of the crude ethyl 1-formylcyclobutanecarboxylate in DCM at -78 °C, add diethylaminosulfur trifluoride (DAST) or another suitable deoxofluorinating agent dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for the specified duration.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate.

Step 3: Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

  • Dissolve ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate in a mixture of an appropriate alcohol (e.g., methanol or ethanol) and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 1-2 with a strong acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(difluoromethyl)cyclobutane-1-carboxylic acid.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC6H8F2O2[7]
Molecular Weight150.13 g/mol [7]
pKa3.08[1]
XlogP (predicted)1.5[7]
CAS Number1773507-91-7[8]

Applications in Drug Discovery and Medicinal Chemistry

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality serves as a convenient handle for a variety of chemical transformations, including amidation, esterification, and reduction.

While specific drugs containing this exact fragment are not yet prevalent in the market, the strategic importance of both the difluoromethyl group and the cyclobutane ring suggests its high potential. For instance, fluorinated cyclobutane derivatives have been explored as inhibitors of various enzymes and receptors. The introduction of the 1-(difluoromethyl)cyclobutane-1-carboxylic acid motif can be envisioned in the following therapeutic areas:

  • Oncology: As a component of kinase inhibitors, where the cyclobutane scaffold can occupy hydrophobic pockets and the difluoromethyl group can enhance metabolic stability.

  • Neuroscience: In the design of central nervous system (CNS) agents, where lipophilicity and the ability to cross the blood-brain barrier are critical. The difluoromethyl group can modulate these properties.

  • Infectious Diseases: As a scaffold for antiviral or antibacterial agents, where the unique three-dimensional structure can lead to novel binding interactions with pathogen-specific targets.

The availability of a scalable synthesis for 1-(difluoromethyl)cyclobutane-1-carboxylic acid is expected to accelerate its adoption in drug discovery programs and facilitate the exploration of its full potential in medicinal chemistry.

Conclusion

1-(Difluoromethyl)cyclobutane-1-carboxylic acid stands as a testament to the ongoing evolution of molecular design in drug discovery. The convergence of the advantageous properties of the difluoromethyl group and the cyclobutane scaffold in a single, readily accessible building block provides a powerful tool for medicinal chemists. The development of a scalable synthetic route has removed a significant barrier to its widespread use, paving the way for the creation of a new generation of therapeutic agents with improved efficacy and pharmacokinetic profiles. As our understanding of the intricate interplay between molecular structure and biological activity deepens, the strategic application of such precisely engineered building blocks will undoubtedly continue to drive innovation in the pharmaceutical sciences.

References

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7085. [Link]

  • Zhang, X., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. [Link]

  • Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(1), 13-22. [Link]

  • CoLab. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration.
  • ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • Liu, G.-K., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8907. [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 14(9), 3448-3497. [Link]

  • PubChem. (n.d.). 1-(difluoromethyl)cyclobutane-1-carboxylic acid. Retrieved January 20, 2026, from [Link]

  • Van Der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • ResearchGate. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
  • Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(1), 13-22. [Link]

  • Klein, C. D. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-32). Wiley-VCH. [Link]

  • PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved January 20, 2026, from [Link]

  • Song, Z. J., et al. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 82-88. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Introduction

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a unique building block in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group (CHF₂) and a cyclobutane ring offers a fascinating combination of properties, including altered lipophilicity, metabolic stability, and conformational rigidity, which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The cyclobutane scaffold serves as a bioisostere for other common groups, while the CHF₂ moiety can act as a hydrogen bond donor and mimic other functional groups.[1][2]

Accurate and unambiguous structural confirmation of such molecules is paramount. This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. As a Senior Application Scientist, this guide is structured not merely as a data repository but as an interpretive manual, explaining the causality behind the observed spectral features and outlining the self-validating protocols used in their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map out the molecular skeleton and the electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: A sample of approximately 5-10 mg of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for carboxylic acids and its distinct solvent residual peak, which does not interfere with key analyte signals.

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., BB-decoupled) is performed. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: A proton-decoupled fluorine experiment is run. ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR).

Molecular Structure and NMR Assignments

To facilitate a clear discussion of the NMR data, the atoms in 1-(Difluoromethyl)cyclobutane-1-carboxylic acid are numbered as shown below.

Caption: Numbering scheme for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

¹H NMR Data Analysis

The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.87br s1H-COOH
6.44t1HJH-F = 56.5CH F₂
2.59–2.49m2H-Cyclobutane-H
2.30–2.20m2H-Cyclobutane-H
2.02–1.87m2H-Cyclobutane-H
(Data sourced from Demchuk et al., 2023)[3]
  • COOH Proton (12.87 ppm): The carboxylic acid proton appears as a broad singlet far downfield. This significant deshielding is characteristic of acidic protons and is broadened due to chemical exchange and hydrogen bonding.

  • CHF₂ Proton (6.44 ppm): This proton is significantly deshielded by the two adjacent electron-withdrawing fluorine atoms. The signal is split into a triplet due to coupling with the two equivalent fluorine nuclei (n+1 rule for I=1/2 nuclei, but the pattern is a triplet because of the 2nI+1 rule where n=2, I=1/2). The large coupling constant (JH-F = 56.5 Hz) is a hallmark of geminal H-F coupling.

  • Cyclobutane Protons (2.59–1.87 ppm): The six protons on the cyclobutane ring appear as a series of complex multiplets. This complexity arises from the rigid, puckered nature of the cyclobutane ring, which leads to non-equivalent axial and equatorial protons and complex spin-spin coupling patterns (both geminal and vicinal).

¹³C NMR Data Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ, ppm)Coupling to FluorineAssignment
174.9-C OOH
115.6t, JC-F = 242.0 HzC HF₂
49.3t, JC-F = 21.3 HzC 1
30.6-C 2/C4
15.6-C 3
(Data sourced from Demchuk et al., 2023)[3]
  • Carboxyl Carbon (174.9 ppm): This downfield shift is characteristic of a carbonyl carbon in a carboxylic acid.

  • CHF₂ Carbon (115.6 ppm): This carbon is strongly coupled to the two directly attached fluorine atoms, resulting in a triplet with a very large one-bond C-F coupling constant (J = 242.0 Hz). This large coupling is definitive for a CF₂ group.

  • Quaternary Carbon C1 (49.3 ppm): The carbon at the junction of the cyclobutane ring, carboxyl group, and difluoromethyl group appears as a triplet due to two-bond coupling with the fluorine atoms (J = 21.3 Hz).

  • Cyclobutane Carbons (30.6 and 15.6 ppm): The methylene carbons of the cyclobutane ring appear in the aliphatic region. The C2/C4 carbons are equivalent by symmetry, and the C3 carbon appears furthest upfield.

¹⁹F NMR Data Analysis

The ¹⁹F NMR spectrum provides direct information about the fluorine-containing group.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-117.8dJF-H = 56.5CHF₂
(Data sourced from Demchuk et al., 2023)[3]
  • The two fluorine atoms are chemically equivalent and appear as a single signal. This signal is split into a doublet by the geminal proton. The observed coupling constant (JF-H = 56.5 Hz) perfectly matches the H-F coupling seen in the ¹H NMR spectrum, providing a self-validating piece of evidence for the CHF₂ group's structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for rapidly identifying the presence of key functional groups. While specific experimental data for this exact molecule is not published, its IR spectrum can be reliably predicted based on well-established principles.[4][5]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The spectrum of the sample is then collected, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300–2500Broad, StrongO–H stretchCarboxylic Acid
~1710Strong, SharpC=O stretchCarboxylic Acid
1320–1210MediumC–O stretchCarboxylic Acid
1100–1000StrongC–F stretchDifluoromethyl
950-910Medium, BroadO-H bend (out-of-plane)Carboxylic Acid
  • O–H Stretch (3300–2500 cm⁻¹): The most prominent feature of a carboxylic acid IR spectrum is the extremely broad O–H stretching absorption.[4][5] This broadening is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational states.

  • C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption in this region is definitive for a carbonyl group. For a saturated carboxylic acid, this peak is typically found around 1710-1725 cm⁻¹.

  • C–F Stretches (1100–1000 cm⁻¹): Carbon-fluorine bonds produce very strong and characteristic absorption bands in the fingerprint region of the IR spectrum. The presence of intense peaks in this area would provide strong evidence for the fluorinated group.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via an infusion pump or coupled to an HPLC system.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. The analysis is typically run in negative ion mode ([M-H]⁻) to deprotonate the acidic carboxylic acid.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ions with high precision (typically to four or five decimal places).

HRMS Data Analysis

The molecular formula of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid is C₆H₈F₂O₂.

  • Calculated Mass: The theoretical monoisotopic mass for the [M-H]⁻ ion (C₆H₇F₂O₂⁻) is 149.04196 Da.

  • Experimental Mass: Experimental data shows the [M-H]⁻ ion at m/z 149.0414.[3]

Fragmentation Analysis

While HRMS confirms the formula, the fragmentation pattern in a tandem MS (MS/MS) experiment can validate the structure.

Fragmentation Parent [M-H]⁻ m/z = 149.0414 Frag1 [M-H-H₂O]⁻ m/z = 131.0309 Parent->Frag1 - H₂O Frag2 [M-H-CO₂]⁻ m/z = 105.0514 Parent->Frag2 - CO₂

Caption: Plausible fragmentation pathways for [M-H]⁻ in ESI-MS/MS.

  • Loss of Carbon Dioxide (Decarboxylation): A common fragmentation pathway for deprotonated carboxylic acids is the loss of CO₂ (44 Da), which would lead to a fragment ion at m/z 105.0514.

  • Loss of Water: The loss of H₂O (18 Da) is another possible fragmentation, which would result in a fragment ion at m/z 131.0309.

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

Workflow cluster_Data Data Acquisition cluster_Info Information Derived NMR NMR (¹H, ¹³C, ¹⁹F) NMR_Info Connectivity (H-C-F Framework) NMR->NMR_Info IR FTIR IR_Info Functional Groups (-COOH, C-F) IR->IR_Info MS HRMS MS_Info Molecular Formula (C₆H₈F₂O₂) MS->MS_Info Confirmation Structural Confirmation NMR_Info->Confirmation IR_Info->Confirmation MS_Info->Confirmation

Caption: Integrated workflow for spectroscopic analysis.

  • HRMS establishes the correct molecular formula.

  • IR quickly confirms the presence of the essential carboxylic acid and C-F functional groups.

  • NMR provides the definitive and detailed map of the atomic connectivity, confirming the cyclobutane ring, the quaternary center, and the precise structure and location of the difluoromethyl group through characteristic chemical shifts and coupling constants. The consistency between ¹H, ¹³C, and ¹⁹F data provides the highest level of confidence.

Conclusion

The spectroscopic characterization of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a clear example of a multi-technique, self-validating analytical process. High-resolution mass spectrometry provides the exact elemental formula. Infrared spectroscopy offers rapid confirmation of the key functional groups. Finally, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra elucidates the precise atomic connectivity and electronic structure. The combination of these techniques provides unambiguous confirmation of the molecule's identity and purity, a critical requirement for its application in research and drug development.

References

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9. [Link]

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • PubChem. (n.d.). 1-(difluoromethyl)cyclobutane-1-carboxylic acid. PubChem. Retrieved January 20, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Retrieved January 20, 2026, from [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1856–1862. [Link]

  • Yanai, H., Hoshikawa, S., Kawai, K., & Matsumoto, T. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]

  • Katon, J. E. (1970). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. [Link]

  • PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem. Retrieved January 20, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutylcarboxylic acid. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. LibreTexts. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Zhang, W. D., Wang, W. J., & Shen, Y. H. (2017). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 52(12), 912-920. [Link]

Sources

acid-base properties of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acid-Base Properties of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethyl group (CHF₂) is of particular interest due to its unique electronic and steric characteristics, serving as a bioisostere for hydroxyl or thiol groups and as a potential hydrogen bond donor.[1] This guide provides a detailed examination of the acid-base properties of 1-(difluoromethyl)cyclobutane-1-carboxylic acid, a valuable building block in drug discovery. By synthesizing experimental data with fundamental chemical principles, this document offers a comprehensive resource for professionals engaged in the design and development of novel therapeutics.

Introduction: The Role of Fluorine in Modulating Acidity

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter in drug design, influencing solubility, membrane permeability, and target binding. The introduction of highly electronegative fluorine atoms into a molecule can dramatically alter its electronic properties and, consequently, its acidity.[2] This phenomenon is primarily governed by the inductive effect , a through-bond polarization that withdraws electron density from the carboxylic acid group.[3]

This electron withdrawal stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[2] The magnitude of this acid-strengthening effect is dependent on both the number of fluorine atoms and their proximity to the acidic proton.[2] This guide will dissect these principles in the context of the 1-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold.

Structural and Electronic Analysis

The core structure, 1-(difluoromethyl)cyclobutane-1-carboxylic acid, combines a rigid cyclobutane ring with a carboxylic acid and a difluoromethyl group attached to the same quaternary carbon. This arrangement places the influential difluoromethyl group in the α-position relative to the carboxyl group, maximizing its electronic impact.

The dominant factor influencing the acidity of this molecule is the strong electron-withdrawing inductive effect (-I effect) of the two fluorine atoms in the CHF₂ group.[3] These fluorine atoms pull electron density away from the α-carbon, which in turn pulls density from the adjacent carboxyl group. This delocalization of charge significantly stabilizes the carboxylate anion formed after the proton is released.

Dissociation Equilibrium

The acid dissociation in an aqueous solution can be represented as follows:

Caption: Dissociation of 1-(difluoromethyl)cyclobutane-1-carboxylic acid in water.

Quantitative Analysis of Acidity (pKa)

The most direct measure of a compound's acidity is its pKa value. Recent studies have provided high-quality, experimentally determined pKa values for 1-(difluoromethyl)cyclobutane-1-carboxylic acid and its closely related analogues. These values offer a clear quantitative picture of the inductive effects at play.

Comparative pKa Data

The data presented below systematically demonstrates the impact of α-fluorination on the acidity of cyclobutanecarboxylic acid.

CompoundSubstituentpKa ValueΔpKa (from parent)Source
Cyclobutanecarboxylic acid-H~4.79-
1-(Fluoromethyl)cyclobutane-1-carboxylic acid-CH₂F3.66-1.13
1-(Difluoromethyl)cyclobutane-1-carboxylic acid -CHF₂ 3.08 -1.71
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid-CF₃2.90-1.89

Key Insights from the Data:

  • Strong Acidifying Effect: The introduction of a single difluoromethyl group increases the acidity by approximately 1.71 pKa units compared to the non-fluorinated parent compound. This is a substantial increase, making the molecule more than 50 times more acidic.

  • Additive Nature of Fluorination: There is a clear, monotonous increase in acidity (decrease in pKa) as the number of fluorine atoms on the α-methyl group increases from zero to three.

  • Diminishing Returns: The pKa difference between the monofluoromethyl and difluoromethyl analogues is 0.58 units. The difference between the difluoromethyl and trifluoromethyl analogues is smaller, at 0.18 units. This suggests a non-linear relationship where the acidifying contribution of each additional fluorine atom lessens, a common observation in polyfluorinated systems.

Experimental Determination of pKa

The trustworthiness of the pKa values presented relies on robust experimental methodology. The reported values were determined using a standardized acid-base titration protocol, a reliable and widely accepted method for pKa determination of carboxylic acids.

Protocol: Potentiometric Titration

This protocol outlines the standard procedure for determining the pKa of a carboxylic acid via potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) by monitoring the pH of a solution of the acid as a titrant of known concentration is added.

Materials:

  • 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • High-purity water (e.g., Type I)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (10 or 25 mL)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Analyte Solution: Accurately weigh a sample of 1-(difluoromethyl)cyclobutane-1-carboxylic acid and dissolve it in a known volume of high-purity water in a beaker to create a solution of known concentration (e.g., ~0.01 M).

  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or the stir bar.

  • Initial Reading: Record the initial volume of NaOH in the burette (should be 0.00 mL) and the initial pH of the acid solution.

  • Titration Execution: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and then record both the total volume of titrant added and the corresponding pH.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the increments to capture the steep inflection point of the titration curve accurately. Continue adding titrant well past this equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the volume of NaOH required to reach the equivalence point (Veq), which is the midpoint of the steep inflection.

    • The volume at the half-equivalence point is Veq/2.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acid. Find the pH on the titration curve that corresponds to the Veq/2 volume. This pH value is the experimental pKa.

Experimental Workflow Diagram

TitrationWorkflow prep Prepare Analyte: Accurately weigh acid, dissolve in known volume of H₂O setup Assemble Apparatus: Beaker with analyte, stirrer, pH probe, burette with NaOH prep->setup calib Calibrate pH Meter: Use standard buffers (e.g., pH 4, 7, 10) calib->setup titrate Perform Titration: Add NaOH in small increments, record Volume and pH setup->titrate plot Plot Data: Generate Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Determine Equivalence Point (Veq): Identify midpoint of inflection plot->analyze calc Find Half-Equivalence Point (Veq/2) analyze->calc pka Determine pKa: pKa = pH at Veq/2 calc->pka

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion and Implications for Drug Development

The acid-base properties of 1-(difluoromethyl)cyclobutane-1-carboxylic acid are definitively characterized by a pKa of 3.08. This value confirms a significant increase in acidity compared to its non-fluorinated analogue (pKa ~4.79), a direct and quantifiable consequence of the strong inductive electron withdrawal by the difluoromethyl group. This pronounced acidity is a critical feature for drug development professionals to consider.

A lower pKa means the compound will be predominantly in its ionized (carboxylate) form at physiological pH (7.4). This can lead to:

  • Increased Aqueous Solubility: The charged carboxylate is more soluble in aqueous media than the neutral acid.

  • Altered Membrane Permeability: Increased ionization generally reduces passive diffusion across lipid membranes.

  • Enhanced Target Binding: The anionic carboxylate may form stronger ionic interactions or hydrogen bonds with biological targets compared to the neutral carboxylic acid.

Understanding and leveraging the predictable, potent electronic effects of the difluoromethyl group allows for the rational design of molecules with tailored acidity, providing a sophisticated method for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profiles of new drug candidates.

References

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. PubMed. Available at: [Link]

  • Using atomic charges to describe the pKa of carboxylic acids. ChemRxiv. Available at: [Link]

  • How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available at: [Link]

  • Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). PMC - NIH. Available at: [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Fluorinated Higher Carboxylic Acids. ResearchGate. Available at: [Link]

  • Perfluoroalkyl carboxylic acids. ScienceDirect. Available at: [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. NIH. Available at: [Link]

  • 1-(difluoromethyl)cyclobutane-1-carboxylic acid (C6H8F2O2). PubChemLite. Available at: [Link]

  • Inductive effect. Wikipedia. Available at: [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, a unique building block of interest in medicinal chemistry and materials science.[1][2][3] Recognizing the critical role of solubility in drug development and process chemistry, this document offers a deep dive into the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. For researchers, scientists, and drug development professionals, this guide is intended to be a practical resource, blending fundamental principles with actionable experimental protocols.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the performance and developability of a chemical entity. In the pharmaceutical industry, poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development, ultimately hindering the therapeutic potential of a drug candidate.[4] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various media are indispensable for informed decision-making throughout the research and development pipeline. This guide focuses on 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, a compound whose structural motifs—a cyclobutane ring, a carboxylic acid, and a difluoromethyl group—present an interesting case study in solubility behavior.

Physicochemical Properties of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

A compound's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid are summarized below.

PropertyValue/InformationSource
Molecular Formula C6H8F2O2PubChem[5]
Molecular Weight 150.12 g/mol PubChem[5]
Structure A cyclobutane ring substituted with a carboxylic acid and a difluoromethyl group at the same carbon.PubChem[5]
pKa The acidity of the carboxylic acid is influenced by the electron-withdrawing difluoromethyl group. The pKa values for similar fluorinated carboxylic acids have been shown to change in a monotonous manner with the inductive electronic effect of the fluorine atoms.[1][2][3]Demchuk et al., 2023[1][2][3]
Predicted XlogP 1.5PubChemLite[5]

The presence of both a polar carboxylic acid group capable of hydrogen bonding and a non-polar cyclobutane moiety suggests a nuanced solubility profile. The difluoromethyl group, with its strong electron-withdrawing nature, will influence the acidity of the carboxylic acid and the overall polarity of the molecule.

Theoretical Solubility Profile in Organic Solvents

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[6][7] This rule suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given that 1-(Difluoromethyl)cyclobutane-1-carboxylic acid possesses a carboxylic acid group, it is expected to exhibit good solubility in these solvents through hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors. The carboxylic acid group of the target compound should be able to interact favorably with these solvents, leading to moderate to good solubility.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid in these solvents is expected to be limited due to the polarity of the carboxylic acid and difluoromethyl groups.

The presence of water in some organic solvents has been shown to remarkably increase the solubility of carboxylic acids.[8][9] This is a factor to consider in practical applications such as extractions.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical determination of solubility is essential for accurate characterization. The thermodynamic solubility assay, which measures the equilibrium concentration of a compound in a saturated solution, is the gold standard.[4][10][11] The following is a detailed protocol for determining the thermodynamic solubility of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid using the shake-flask method with HPLC quantification.

Principle

An excess of the solid compound is equilibrated with the solvent of interest over a defined period. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13][14][15][16]

Materials and Equipment
  • 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil1 Incubate with shaking at a constant temperature (e.g., 24h at 25°C) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant through a syringe filter sep1->sep2 analysis1 Prepare serial dilutions of the filtrate sep2->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Quantify using a calibration curve analysis2->analysis3

Sources

The Strategic Deployment of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Innovation in Small Molecule Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. The medicinal chemist's toolbox is ever-expanding, driven by the need to overcome challenges such as metabolic instability, poor membrane permeability, and off-target toxicity. Within this context, the strategic incorporation of unique structural motifs can be transformative. This guide delves into the potential applications of a particularly compelling building block: 1-(Difluoromethyl)cyclobutane-1-carboxylic acid . By dissecting its constituent parts—the conformationally constrained cyclobutane ring and the electronically distinct difluoromethyl group—we will illuminate its potential to address critical challenges in drug design and empower researchers to harness its unique attributes.

Deconstructing the Moiety: A Synthesis of Favorable Properties

The promise of 1-(difluoromethyl)cyclobutane-1-carboxylic acid lies in the synergistic interplay of its two key structural features: the cyclobutane core and the difluoromethyl substituent.

The Cyclobutane Ring: A Scaffold for Three-Dimensionality and Stability

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable tool for medicinal chemists seeking to imbue drug candidates with favorable properties.[1] Unlike more flexible acyclic or larger cyclic systems, the cyclobutane moiety adopts a rigid, puckered conformation.[2] This inherent rigidity can be advantageous in several ways:

  • Conformational Restriction: By locking a molecule into a more defined three-dimensional shape, the cyclobutane ring can enhance binding affinity to a biological target by reducing the entropic penalty of binding.[3][4] This can lead to improved potency and selectivity.

  • Metabolic Stability: The introduction of the sp3-rich cyclobutane scaffold can disrupt metabolic "hotspots" often found in more planar or flexible molecules. For instance, replacing a metabolically labile group with a cyclobutane can significantly enhance a compound's half-life. A notable example is the development of Ivosidenib, where replacing a cyclohexyl amine with a difluorocyclobutanyl amine drastically improved metabolic stability.[2]

  • Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or larger cyclic systems, offering improved physicochemical properties like solubility while maintaining or enhancing biological activity.[4]

The Difluoromethyl Group: A Unique Modulator of Polarity and Interactions

The difluoromethyl (-CF2H) group is a fascinating and increasingly utilized substituent in medicinal chemistry. It offers a nuanced profile that distinguishes it from both a methyl (-CH3) and a trifluoromethyl (-CF3) group.[5]

  • Lipophilic Hydrogen Bond Donor: The C-H bond in the -CF2H group is polarized due to the strong electron-withdrawing effect of the two fluorine atoms, making the hydrogen atom a competent hydrogen bond donor.[5][6] This allows it to form productive interactions with hydrogen bond acceptors in a protein binding pocket, a capability absent in the -CF3 group.[7]

  • Metabolic Stability: The strong C-F bonds make the difluoromethyl group resistant to oxidative metabolism, which can extend the half-life of a drug candidate.[5]

  • Modulation of Physicochemical Properties: The introduction of a -CF2H group can significantly alter a molecule's pKa, lipophilicity (logP), and dipole moment.[5] This allows for fine-tuning of these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical Properties of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Understanding the fundamental physicochemical properties of a building block is paramount to its rational application in drug design.

Acidity (pKa)

The presence of the electron-withdrawing difluoromethyl group adjacent to the carboxylic acid is expected to increase its acidity (lower its pKa) compared to its non-fluorinated counterpart, cyclobutane-1-carboxylic acid. A study on the acid-base properties of α-fluoroalkyl-substituted cyclobutane carboxylic acids demonstrated that the pKa values are consistent with the electron-withdrawing effect of the fluoroalkyl substituents.[8][9] This enhanced acidity can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets.

Lipophilicity (logP)

The difluoromethyl group is generally considered to enhance lipophilicity.[5][6] However, the overall impact on the logP of 1-(difluoromethyl)cyclobutane-1-carboxylic acid will be a balance between the lipophilic -CF2H group and the hydrophilic carboxylic acid. The ability to modulate lipophilicity is crucial for achieving the desired balance between membrane permeability and aqueous solubility.

Table 1: Predicted Physicochemical Properties of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

PropertyPredicted ValueSource
Molecular FormulaC6H8F2O2-
Molecular Weight150.13 g/mol [10]
XlogP1.5-
pKa~2.9-3.5 (estimated)[8][11]

Note: The pKa value is an estimation based on the reported effects of α-fluoroalkyl substituents on similar cyclobutane carboxylic acids.

Potential Applications in Medicinal Chemistry

The unique combination of a rigid cyclobutane scaffold and a polar, metabolically stable difluoromethyl group makes 1-(difluoromethyl)cyclobutane-1-carboxylic acid a versatile building block for addressing several key challenges in drug discovery.

As a Bioisostere for Carboxylic Acids

While the carboxylic acid functional group is a common pharmacophore, its presence can sometimes lead to poor pharmacokinetic properties, including rapid metabolism and limited membrane permeability.[12] 1-(Difluoromethyl)cyclobutane-1-carboxylic acid can be envisioned as a bioisosteric replacement for more simple carboxylic acids or other acidic groups.

  • Improved Metabolic Stability: The cyclobutane ring and the difluoromethyl group are both known to enhance metabolic stability.[2][5] Replacing a metabolically labile carboxylic acid-containing fragment with this moiety could lead to a longer in vivo half-life.

  • Enhanced Membrane Permeability: By fine-tuning the lipophilicity and reducing the overall polarity compared to some more acidic functional groups, this building block could improve a drug candidate's ability to cross biological membranes.

  • Novel Intellectual Property: The unique structure of 1-(difluoromethyl)cyclobutane-1-carboxylic acid provides an opportunity to generate novel chemical entities with potentially improved properties over existing drugs, thus creating new intellectual property.

As a Scaffold for Constrained Ligands

The rigid, three-dimensional nature of the cyclobutane ring makes it an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation.[4] The carboxylic acid and difluoromethyl groups provide two distinct vectors for further chemical elaboration, allowing for the synthesis of diverse libraries of constrained molecules.

G 1-(Difluoromethyl)cyclobutane-1-carboxylic acid 1-(Difluoromethyl)cyclobutane-1-carboxylic acid Carboxylic Acid Handle Carboxylic Acid Handle 1-(Difluoromethyl)cyclobutane-1-carboxylic acid->Carboxylic Acid Handle Difluoromethyl Group Difluoromethyl Group 1-(Difluoromethyl)cyclobutane-1-carboxylic acid->Difluoromethyl Group Further Functionalization Further Functionalization 1-(Difluoromethyl)cyclobutane-1-carboxylic acid->Further Functionalization Amide Coupling Amide Coupling Carboxylic Acid Handle->Amide Coupling Esterification Esterification Carboxylic Acid Handle->Esterification Hydrogen Bond Donor Hydrogen Bond Donor Difluoromethyl Group->Hydrogen Bond Donor Metabolic Stability Metabolic Stability Difluoromethyl Group->Metabolic Stability Constrained Library Constrained Library Amide Coupling->Constrained Library Esterification->Constrained Library Further Functionalization->Constrained Library

Caption: Diversification potential of the core scaffold.

Leveraging the Difluoromethyl Group for Enhanced Target Engagement

The ability of the difluoromethyl group to act as a hydrogen bond donor is a key feature that can be exploited to enhance protein-ligand interactions.[6][7] In cases where a hydrogen bond acceptor is present in the target's binding site, the incorporation of the -CF2H moiety can lead to a significant increase in binding affinity and selectivity. Computational modeling can be a powerful tool to identify such opportunities.

Experimental Protocols

To facilitate the exploration of 1-(difluoromethyl)cyclobutane-1-carboxylic acid in drug discovery programs, the following section provides detailed, step-by-step methodologies for its synthesis and the evaluation of key properties.

Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

A scalable synthesis for this compound has been reported, starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[8][9]

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_fluorination Difluoromethylation cluster_hydrolysis Hydrolysis Start Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate Oxidation Swern Oxidation Start->Oxidation Aldehyde Ethyl 1-formylcyclobutanecarboxylate Oxidation->Aldehyde Fluorination Deoxofluorination (e.g., DAST) Aldehyde->Fluorination Difluoro_Ester Ethyl 1-(difluoromethyl)cyclobutanecarboxylate Fluorination->Difluoro_Ester Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Difluoro_Ester->Hydrolysis Final_Product 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Oxidation: The starting material, ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, is oxidized to the corresponding aldehyde, ethyl 1-formylcyclobutanecarboxylate, using a standard Swern oxidation protocol.

  • Difluoromethylation: The aldehyde is then subjected to deoxofluorination to introduce the difluoromethyl group. Reagents such as diethylaminosulfur trifluoride (DAST) can be employed for this transformation, yielding ethyl 1-(difluoromethyl)cyclobutanecarboxylate.

  • Hydrolysis: The final step involves the alkaline hydrolysis of the ester using a base like sodium hydroxide, followed by acidic workup to afford the desired 1-(difluoromethyl)cyclobutane-1-carboxylic acid.[8][9]

Determination of pKa and logP

Accurate determination of pKa and logP is crucial for understanding a compound's ADME properties.

Protocol for pKa and logP Determination using Reverse-Phase HPLC: [13][14]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • HPLC System: Utilize a reverse-phase HPLC system with a C18 column.

  • Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., from pH 2 to pH 10) using appropriate buffers.

  • logD Measurement: Inject the sample and elute with each mobile phase, partitioning between the aqueous mobile phase and an immiscible organic solvent (n-octanol) in a 96-well plate format. Determine the concentration of the compound in each phase by HPLC. The logD is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase at a specific pH.

  • pKa and logP Calculation: Plot the measured logD values against the pH of the mobile phase. The pKa can be determined from the inflection point of the resulting curve. The logP (the partition coefficient of the neutral species) can be extrapolated from the logD values at pH values where the compound is predominantly in its neutral form.

In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a new chemical entity is a critical step in early drug discovery.[15][16]

Protocol for Microsomal Stability Assay: [17]

  • Test System: Use pooled human liver microsomes.

  • Incubation: Incubate the test compound (at a fixed concentration, e.g., 1 µM) with the liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant. From this, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

Future Outlook and Conclusion

1-(Difluoromethyl)cyclobutane-1-carboxylic acid represents a compelling and underutilized building block in medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and the ability to engage in hydrogen bonding interactions offers a powerful tool for addressing common liabilities in drug discovery. While the direct incorporation of this specific molecule into a marketed drug is yet to be seen, its constituent motifs are present in numerous successful clinical candidates.[2][18] As synthetic methodologies for fluorinated compounds become more accessible, we anticipate that the strategic deployment of 1-(difluoromethyl)cyclobutane-1-carboxylic acid and its derivatives will continue to grow, enabling the discovery of the next generation of safer and more effective medicines. This guide serves as a foundational resource for researchers and drug development professionals to unlock the full potential of this promising scaffold.

References

Sources

Methodological & Application

Multigram Scale Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Cyclobutanes in Modern Drug Discovery

The incorporation of fluorine atoms and fluoroalkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly enhance a compound's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability.[1] Concurrently, cyclobutane derivatives have gained prominence as sp3-rich, three-dimensional building blocks that offer novel structural diversity in drug design.[1] The convergence of these two strategies—the use of fluorinated substituents and cyclobutane cores—has led to the emergence of highly valuable motifs for drug discovery programs.[1][2] 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, in particular, serves as a key intermediate for synthesizing more complex molecules, including potent inhibitors of enzymes such as IRAK-4.[2] This guide provides a comprehensive, field-proven protocol for the multigram synthesis of this valuable building block, starting from readily available materials.

Strategic Approach to Synthesis: A Two-Step Conversion from an Aldehyde Intermediate

The synthetic strategy detailed herein commences with the Swern oxidation of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate to yield the corresponding aldehyde. This intermediate is then subjected to difluoromethylation, followed by alkaline hydrolysis of the ester to afford the target carboxylic acid. This approach has been demonstrated to be robust and scalable, yielding the final product in multigram quantities.[1][2][3][4]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Difluoromethylation & Hydrolysis A Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate B Swern Oxidation A->B Oxalyl chloride, DMSO, Et3N C Ethyl 1-formylcyclobutanecarboxylate B->C E Reaction with Aldehyde C->E D Difluoromethylation Reagent D->E F Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate E->F G Alkaline Hydrolysis F->G NaOH, H2O/MeOH H 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid G->H

Sources

Application Note: Synthetic Strategies for 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl group (CHF2) is a particularly valuable bioisostere for hydroxyl, thiol, or hydroxymethyl groups. When appended to a cyclobutane scaffold, a rigid and three-dimensional motif, it provides access to a unique chemical space for drug discovery. 1-(Difluoromethyl)cyclobutane-1-carboxylic acid and its derivatives are therefore highly sought-after building blocks for the synthesis of novel therapeutic agents. This application note provides a detailed overview of a key synthetic route to this important compound class, complete with mechanistic insights and a step-by-step experimental protocol.

Synthetic Approach: From Ethyl 1-(Hydroxymethyl)cyclobutanecarboxylate

A robust and scalable synthesis for 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids has been developed, starting from the readily available ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[1][2][3] This strategy involves a key oxidation step followed by deoxofluorination to introduce the difluoromethyl group.

The overall synthetic pathway can be visualized as follows:

Synthetic_Route A Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate B Ethyl 1-formylcyclobutanecarboxylate A->B Swern Oxidation C Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate B->C Deoxofluorination (DAST or XtalFluor-E) D 1-(Difluoromethyl)cyclobutane-1-carboxylic acid C->D Alkaline Hydrolysis

Caption: Synthetic scheme for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

This multi-step synthesis offers a practical route to the target molecule in multigram quantities.[2][3] The key transformations are discussed in detail below.

Part 1: Oxidation of the Primary Alcohol

The initial step involves the oxidation of the primary alcohol in ethyl 1-(hydroxymethyl)cyclobutanecarboxylate to the corresponding aldehyde. A common and efficient method for this transformation is the Swern oxidation.[1]

Mechanism of Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride. The resulting sulfonium species reacts with the alcohol to form an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, is then used to deprotonate the carbon adjacent to the oxygen, inducing an elimination reaction that yields the desired aldehyde, dimethyl sulfide, and triethylammonium salt. The choice of a hindered base is crucial to prevent side reactions.

Part 2: Deoxofluorination of the Aldehyde

The introduction of the two fluorine atoms is achieved through a deoxofluorination reaction on the aldehyde. This is a critical step where the carbonyl oxygen is replaced by two fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents like XtalFluor-E are commonly employed for this purpose.

Mechanism of Deoxofluorination with DAST: The reaction of an aldehyde with DAST proceeds through the formation of a fluoro-alkoxysulfurane intermediate. This intermediate can then undergo a fluoride-ion-promoted decomposition to form a gem-difluoroalkane. The reaction is driven by the formation of the thermodynamically stable sulfur-oxygen double bond in the byproduct, sulfur dioxide. Careful control of the reaction temperature is essential to prevent the formation of unwanted byproducts.

Part 3: Saponification of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through alkaline hydrolysis (saponification) using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like methanol or ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final product, 1-(difluoromethyl)cyclobutane-1-carboxylic acid.

Experimental Protocols

The following protocols are based on established literature procedures and are intended for use by trained chemists in a properly equipped laboratory.[1][2][3]

Protocol 1: Synthesis of Ethyl 1-formylcyclobutanecarboxylate (Swern Oxidation)

Materials:

  • Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C, add DMSO (2.5 eq.) dropwise, ensuring the temperature remains below -65 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq.) in DCM dropwise, maintaining the temperature below -65 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde, which can often be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate (Deoxofluorination)

Materials:

  • Ethyl 1-formylcyclobutanecarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve ethyl 1-formylcyclobutanecarboxylate (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C.

  • Slowly add DAST (1.5 eq.) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired difluoromethylated ester.

Protocol 3: Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (Hydrolysis)

Materials:

  • Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate (1.0 eq.) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0 eq.) in water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(difluoromethyl)cyclobutane-1-carboxylic acid.

Data Summary

The following table summarizes typical yields for each step of the synthesis.

StepStarting MaterialProductTypical Yield (%)
Swern OxidationEthyl 1-(hydroxymethyl)cyclobutanecarboxylateEthyl 1-formylcyclobutanecarboxylate>95 (crude)
DeoxofluorinationEthyl 1-formylcyclobutanecarboxylateEthyl 1-(difluoromethyl)cyclobutane-1-carboxylate60-75
HydrolysisEthyl 1-(difluoromethyl)cyclobutane-1-carboxylate1-(Difluoromethyl)cyclobutane-1-carboxylic acid>90

Conclusion

The synthetic route described provides a reliable and scalable method for the preparation of 1-(difluoromethyl)cyclobutane-1-carboxylic acid, a valuable building block for drug discovery. The protocols detailed herein are based on established and well-understood chemical transformations, offering a practical guide for researchers in the field. Careful execution of each step is crucial for achieving high yields and purity of the final product.

References

  • Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

  • Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Zhur-nal Orhanichnoi ta Farmatsevtychnoi Khimii, 21(2), 3-9. [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing molecular properties. When incorporated into a rigid cyclobutane scaffold, as in 1-(difluoromethyl)cyclobutane-1-carboxylic acid, it presents a unique building block for the synthesis of novel therapeutics.[1][2] The cyclobutane moiety provides a three-dimensional framework that can explore chemical space not accessible to more traditional, linear molecules.[1][2] This application note provides detailed protocols and technical guidance for the successful amide coupling of this promising, yet potentially challenging, carboxylic acid.

Core Principles of Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, typically involving the activation of a carboxylic acid to facilitate its reaction with an amine.[3][4][5] The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[6] Coupling reagents are therefore employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent.[3][7]

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium species.[3][5][8]

  • Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release the coupling reagent byproducts.[9]

Amide_Coupling_Mechanism RCOOH Carboxylic Acid ActivatedIntermediate Activated Intermediate RCOOH->ActivatedIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R'NH2) Amine->TetrahedralIntermediate Amide Amide TetrahedralIntermediate->Amide Collapse Byproducts Byproducts TetrahedralIntermediate->Byproducts

Caption: Generalized workflow for amide bond formation.

Challenges with 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

The successful coupling of 1-(difluoromethyl)cyclobutane-1-carboxylic acid requires consideration of two main factors:

  • Steric Hindrance: The cyclobutane ring, particularly with a substituent at the alpha-position, can present significant steric bulk around the carboxylic acid.[10] This can hinder the approach of both the coupling reagent and the amine.[10] For sterically hindered substrates, more reactive coupling reagents and potentially elevated temperatures may be necessary.[11][12]

  • Electronic Effects: The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the carboxylic acid.

Recommended Coupling Protocols

Two widely used and effective protocols for amide coupling are presented below. These have been adapted to address the specific challenges posed by 1-(difluoromethyl)cyclobutane-1-carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent known for its rapid reaction times and low rates of racemization.[13][14] It is particularly effective for challenging couplings, including those with sterically hindered substrates.

Mechanism of HATU Coupling

The reaction proceeds via the formation of a highly reactive OAt-active ester.[8] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid.[8]

HATU_Workflow cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid OAt_Ester OAt-Active Ester CarboxylicAcid->OAt_Ester HATU HATU HATU->OAt_Ester DIPEA DIPEA DIPEA->OAt_Ester Base Amine Amine (R-NH2) OAt_Ester->Amine Reaction AmideProduct Amide Product Amine->AmideProduct

Caption: Experimental workflow for HATU-mediated coupling.

Detailed Experimental Protocol:

  • To a solution of 1-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M), add HATU (1.1-1.5 equivalents).[10]

  • Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents).[10]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10][15]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered amines, heating may be required (e.g., 50-80 °C).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[10]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Coupling Reagent HATUHigh reactivity, suitable for hindered substrates.
Base DIPEANon-nucleophilic, prevents unwanted side reactions.
Solvent DMF, DCM (anhydrous)Good solubility for reactants, aprotic.[10]
Equivalents (Acid:HATU:Amine:Base) 1 : 1.1-1.5 : 1.0-1.2 : 2.0-3.0Ensures complete activation and drives the reaction to completion.
Temperature Room Temperature to 80 °CHigher temperatures may be needed for challenging substrates.[11][12]
Reaction Time 1-24 hoursMonitor by TLC or LC-MS for completion.
Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt (Hydroxybenzotriazole) is crucial as it traps the O-acylisourea to form an HOBt-active ester, which is more reactive and less prone to side reactions like N-acylurea formation and racemization.[16][17]

Mechanism of EDC/HOBt Coupling

The reaction involves the initial formation of a reactive O-acylisourea, which is then converted to a more stable and reactive HOBt-ester.[16]

EDC_HOBt_Workflow cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid HOBt_Ester HOBt-Active Ester CarboxylicAcid->HOBt_Ester EDC EDC EDC->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Amine Amine (R-NH2) HOBt_Ester->Amine Reaction AmideProduct Amide Product Amine->AmideProduct

Caption: Experimental workflow for EDC/HOBt-mediated coupling.

Detailed Experimental Protocol:

  • Dissolve 1-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.1-1.5 equivalents) in an anhydrous aprotic solvent like DMF or DCM (0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (1.0-1.2 equivalents for the salt and an additional 1.0 equivalent if the carboxylic acid is not pre-deprotonated).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), water, and brine.

  • The aqueous washes are particularly important for removing the urea byproduct of EDC, which is water-soluble.[18]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterRecommendationRationale
Coupling Reagent EDC·HClWater-soluble byproducts simplify purification.[18]
Additive HOBtSuppresses side reactions and racemization.[16][17]
Base (if needed) DIPEA, Et₃NNeutralizes hydrochloride salts and facilitates the reaction.
Solvent DMF, DCM (anhydrous)Common solvents for amide coupling.
Equivalents (Acid:Amine:EDC:HOBt) 1 : 1.0-1.2 : 1.1-1.5 : 1.1-1.5Ensures efficient activation and coupling.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the reaction exotherm and minimize side reactions.
Reaction Time 12-24 hoursTypically requires longer reaction times than HATU.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Increase the equivalents of the coupling reagent and base. Ensure anhydrous conditions.[10]
Deactivation of the amine (protonation).Add an appropriate amount of a non-nucleophilic base.
Steric hindrance.Switch to a more powerful coupling reagent like HATU. Consider heating the reaction.[10]
Hydrolysis of the activated intermediate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[10]
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat the mixture.
Inefficient coupling reagent for the specific substrates.Screen alternative coupling reagents.
Formation of Side Products N-acylurea formation (with carbodiimides).Ensure the use of an additive like HOBt or Oxyma.[5]
Racemization (if chiral centers are present).Use racemization-suppressing additives (HOBt, Oxyma). Run the reaction at lower temperatures.[10]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved from [Link]

  • mechanism of amide formation with DCC - YouTube. (2013, February 26). Retrieved from [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Chemistry of Amides. (2022, September 24). Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015, November 5). Retrieved from [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025, July 25). Retrieved from [Link]

  • Uphill battles in amide couplings - amphoteros. (2014, April 4). Retrieved from [Link]

  • amide coupling help : r/Chempros - Reddit. (2022, March 24). Retrieved from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20). Retrieved from [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis - ScholarWorks. (n.d.). Retrieved from [Link]

  • #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP - YouTube. (2022, December 25). Retrieved from [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

Sources

1-(Difluoromethyl)cyclobutane-1-carboxylic acid as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid as a premier building block for the next generation of kinase inhibitors.

Introduction: The Strategic Advantage of Fluorinated Cycloalkanes in Kinase Inhibition

The landscape of kinase inhibitor design is a testament to the power of medicinal chemistry in optimizing potency, selectivity, and pharmacokinetic profiles.[1][2] Kinases, as a target class, have been central to the development of therapies for a multitude of diseases, most notably cancer.[3] The persistent challenge, however, lies in overcoming issues of metabolic instability, off-target effects, and poor drug-like properties.[4][5] The strategic incorporation of fluorinated motifs and conformationally constrained scaffolds has emerged as a powerful approach to address these hurdles.[6][7][8]

This guide focuses on a particularly compelling building block: 1-(Difluoromethyl)cyclobutane-1-carboxylic acid . This molecule synergistically combines the benefits of a strained cyclobutane ring with the unique electronic properties of a difluoromethyl group, offering a sophisticated tool for medicinal chemists to craft superior kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic and biological evaluation protocols, and illustrate its application in drug design.

Part 1: Rationale for Design - Deconstructing the Building Block

The efficacy of 1-(difluoromethyl)cyclobutane-1-carboxylic acid stems from the distinct physicochemical properties contributed by its three key components: the cyclobutane core, the difluoromethyl group, and the carboxylic acid handle.

The Cyclobutane Ring: A Scaffold for Three-Dimensionality and Stability

The cyclobutane moiety is far more than a simple linker. Its inherent ring strain forces it into a puckered or "butterfly" conformation, providing a rigid, three-dimensional scaffold.[7][8] This contrasts sharply with more flexible aliphatic chains or larger cycloalkanes.

  • Conformational Rigidity: By locking pendant functional groups into specific spatial orientations, the cyclobutane ring can enhance binding affinity to the target kinase by reducing the entropic penalty of binding.[9][10]

  • Metabolic Stability: The four-membered ring is chemically robust and less susceptible to metabolic degradation compared to larger rings like cyclohexane, potentially improving a drug candidate's half-life.[8][11]

  • Increased sp³ Character: In an era where "flat" aromatic molecules dominate many drug pipelines, increasing the fraction of sp³-hybridized carbons can improve solubility, reduce promiscuity, and enhance pharmacokinetic properties.[9] The cyclobutane ring is an excellent way to achieve this.

  • Hydrophobic Pocket Filling: The unique 3D shape of the cyclobutane scaffold can effectively fill hydrophobic subpockets within a kinase's ATP-binding site, contributing to inhibitor potency and selectivity.[9]

The Difluoromethyl (CHF₂) Group: A "Lipophilic Hydrogen Bond Donor"

The difluoromethyl group is a sophisticated bioisostere that offers a nuanced profile of electronic and steric properties, making it highly valuable in drug design.[12]

  • Bioisosterism: The CHF₂ group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[12][13] It achieves this by acting as a weak hydrogen bond donor through its acidic proton, a property not shared by methyl (-CH₃) or trifluoromethyl (-CF₃) groups.[12][13][14]

  • Metabolic Blocking: Replacing a metabolically labile group (like a methyl on an aromatic ring) with a CHF₂ group can effectively block oxidative metabolism, thereby increasing the metabolic stability of the inhibitor.[6]

  • Modulation of Physicochemical Properties: The incorporation of the CHF₂ group alters key molecular properties such as lipophilicity (logP) and acidity (pKa) in a predictable manner, allowing for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12]

  • Enhanced Binding Affinity: The unique ability to form weak hydrogen bonds, coupled with its lipophilic nature, allows the CHF₂ group to engage in favorable interactions within the kinase active site, potentially boosting binding affinity and selectivity.[12]

The Carboxylic Acid Handle: A Versatile Point of Connection

While the carboxylic acid itself can be a key pharmacophoric element, its primary role in this building block is to serve as a reliable chemical handle for synthesis. It is, however, a moiety with known liabilities, such as rapid metabolism (e.g., glucuronidation) and limited passive diffusion across membranes, which is why its primary utility here is as a synthetic precursor.[4][5][15] It enables the straightforward formation of robust amide bonds, the most common linkage in medicinal chemistry, connecting the novel cyclobutane scaffold to the rest of the kinase inhibitor.

Part 2: Synthesis and Incorporation Protocols

A key aspect of this guide is providing actionable, field-tested protocols for both the synthesis of the building block and its subsequent incorporation into a potential drug candidate.

Protocol 1: Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

This protocol is adapted from established literature procedures for the synthesis of α-(difluoromethyl)-substituted cyclobutane building blocks.[16][17][18] The workflow commences from a known ethyl 1-(hydroxymethyl)cyclobutanecarboxylate intermediate.

start Ethyl 1-(hydroxymethyl) cyclobutanecarboxylate aldehyde Ethyl 1-formylcyclobutane- 1-carboxylate start->aldehyde Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) difluoro_ester Ethyl 1-(difluoromethyl) cyclobutane-1-carboxylate aldehyde->difluoro_ester Deoxofluorination (e.g., DAST or XtalFluor-E) final_product 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid difluoro_ester->final_product Saponification (e.g., LiOH or NaOH, H₂O/THF)

Caption: Workflow for the synthesis of the target building block.

Step-by-Step Methodology:

  • Oxidation: To a solution of oxalyl chloride in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) dropwise. After stirring, add a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate in DCM. Stir for 30 minutes, then add triethylamine (Et₃N). Allow the reaction to warm to room temperature. Quench with water and perform an aqueous workup to isolate the crude ethyl 1-formylcyclobutane-1-carboxylate.

  • Deoxofluorination: Dissolve the crude aldehyde from the previous step in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent. Allow the reaction to slowly warm to room temperature and stir overnight. Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM, dry the organic layer, and concentrate under reduced pressure. Purify by column chromatography to yield ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate.

  • Saponification (Hydrolysis): Dissolve the purified difluoro-ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 1-(difluoromethyl)cyclobutane-1-carboxylic acid.[16][17]

Protocol 2: Amide Bond Formation with a Sterically Hindered Acid

The quaternary carbon center of the building block makes the carboxylic acid sterically hindered. Standard amide coupling conditions may be sluggish or fail.[19] A more robust protocol, such as one employing an acyl fluoride intermediate or a potent coupling agent like HATU, is recommended.[20][21][22]

cluster_0 Activation Step cluster_1 Coupling Step acid 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid activated Activated Intermediate (e.g., Acyl Fluoride or HATU-activated ester) acid->activated Cyanuric Fluoride / Pyridine or HATU / DIPEA amine Amine Substrate (e.g., an aniline derivative) product Final Amide Product (Kinase Inhibitor) amine->product activated->product

Caption: General workflow for robust amide coupling.

Step-by-Step Methodology (Acyl Fluoride Method):

  • Activation: In an anhydrous solvent such as DCM or acetonitrile under an inert atmosphere, dissolve 1-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) and pyridine (1.2 eq).

  • Acyl Fluoride Formation: Add cyanuric fluoride or an alternative fluorinating agent dropwise to the solution at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (monitor by IR for the C=O stretch shift or by ¹⁹F NMR).

  • Coupling: To the solution containing the in situ generated acyl fluoride, add the desired amine substrate (1.1 eq). For less reactive amines, the reaction may require heating (e.g., 40-60 °C) or microwave irradiation to proceed to completion.[21]

  • Workup and Purification: Upon completion, quench the reaction with water or a mild base (e.g., sat. NaHCO₃ soln.). Perform a standard aqueous workup and extract the product with an appropriate organic solvent. Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired amide.

Part 3: Application in Kinase Inhibitor Design & Evaluation

Context: Targeting a Kinase Signaling Pathway

Kinase inhibitors typically function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates and interrupting a signaling cascade.[3][23] A well-known example is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently dysregulated in cancer.

cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Response Cell Proliferation, Survival TF->Response Inhibitor Kinase Inhibitor (incorporating our building block) Inhibitor->MEK INHIBITS

Caption: Inhibition of the MAPK signaling pathway.

Data Presentation: Physicochemical and Biological Properties

The true value of a building block is demonstrated by the improved properties it confers upon a final compound. The following table presents hypothetical but representative data comparing a parent kinase inhibitor with analogues incorporating the 1-(difluoromethyl)cyclobutane-1-carboxylic acid moiety.

CompoundMoiety at R¹Target IC₅₀ (nM)Metabolic Stability (t½, HLM, min)CLogP
Parent Isopropyl50153.5
Analogue 1 Cyclobutyl40353.8
Analogue 2 1-(Difluoromethyl)cyclobutyl15>904.1
  • HLM: Human Liver Microsomes

  • Analysis: The data illustrates a clear trend. The simple cyclobutyl group (Analogue 1) improves metabolic stability over the isopropyl group.[11] The addition of the difluoromethyl group (Analogue 2) further enhances metabolic stability dramatically while also improving potency (lower IC₅₀), likely due to favorable interactions in the binding pocket.[12] The increase in lipophilicity (CLogP) is a predictable consequence of adding the fluorinated group.[13]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To validate the potency of newly synthesized inhibitors, a robust and quantitative biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[24][25]

cluster_1 Step 1: Kinase Reaction cluster_2 Step 2: ATP Depletion cluster_3 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor B ADP + Phospho-Substrate + Unused ATP A->B Incubate (e.g., 60 min) C Add ADP-Glo™ Reagent B->C D ADP + Phospho-Substrate C->D Stop Reaction & Deplete ATP (40 min) E Add Kinase Detection Reagent D->E F Light Signal (proportional to ADP) E->F Convert ADP to ATP, Luciferase Reaction (30-60 min) G Calculate % Inhibition and IC₅₀ F->G Measure Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and the kinase reaction buffer. Then, add the test inhibitor (e.g., Analogue 2) across a range of concentrations (e.g., 10-point serial dilution).

  • Initiate Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase. Allow the reaction to proceed at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete all of the remaining, unconsumed ATP. Incubate at room temperature for 40 minutes.[24][26]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the first step back into ATP, and a luciferase/luciferin pair that generates a luminescent signal from this newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[25][27]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a high-value building block that provides a pre-packaged solution to several common challenges in modern kinase inhibitor design. The cyclobutane core offers metabolic stability and desirable three-dimensional geometry, while the difluoromethyl group acts as a versatile bioisostere that can enhance binding affinity and block metabolic pathways. By leveraging the protocols and design principles outlined in this guide, researchers and drug development professionals can effectively utilize this sophisticated scaffold to accelerate the discovery of potent, selective, and pharmacokinetically robust kinase inhibitors.

References

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. Available at: [Link]

  • Leroux, F. R., et al. (2018). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

  • Bolhuis, A., et al. (2016). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • De Vreese, R., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

  • Ponomarenko, M. V., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available at: [Link]

  • Wessjohann, L. A., et al. (2016). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

  • Francisco, A. C. S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]

  • Yeung, C. S., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Bianchi, E., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chiacchio, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Stojkovic, V., & Pavlovic, M. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Available at: [Link]

  • Cambridge Healthtech Institute. Kinase Inhibitor Discovery. Cambridge Healthtech Institute. Available at: [Link]

  • CN103232340A. Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Amjaour, H. S. (2022). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. Available at: [Link]

  • Chemical-Kinomics. Drug Discovery - Inhibitor. Chemical-Kinomics. Available at: [Link]

  • PubChem. 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem. Available at: [Link]

  • PubChemLite. 1-(difluoromethyl)cyclobutane-1-carboxylic acid (C6H8F2O2). PubChemLite. Available at: [Link]

  • Asquith, C. R. M., & Tizzard, G. J. (2018). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Available at: [Link]

  • Molloy, J. J., et al. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

  • Yanai, H., et al. (2021). Synthesis of (difluoromethyl)cyclobutanes. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 1-(Difluoromethyl)cyclobutane Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is a paramount objective. The strategic incorporation of fluorine and strained ring systems has emerged as a powerful approach to optimize potency, selectivity, and pharmacokinetic profiles. This guide focuses on the application of a unique building block, 1-(difluoromethyl)cyclobutane-1-carboxylic acid , a molecule that synergistically combines the conformational rigidity of a cyclobutane ring with the advantageous electronic properties of a difluoromethyl group.

The cyclobutane motif, a four-membered carbocycle, imparts a significant degree of conformational constraint on molecules. This rigidity can be highly beneficial in drug design by pre-organizing pharmacophoric groups into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing affinity. Furthermore, the three-dimensional nature of the cyclobutane scaffold can serve as a non-aromatic bioisostere for phenyl rings or other cyclic systems, offering a unique vector for exploring chemical space and improving properties such as solubility and metabolic stability.[1][2]

Complementing the cyclobutane core, the difluoromethyl (CHF₂) group is a valuable bioisostere for hydroxyl, thiol, or amine functionalities.[3][4] Its introduction can lead to enhanced metabolic stability by blocking sites of oxidative metabolism. The CHF₂ group is also considered a "lipophilic hydrogen bond donor," capable of forming weak hydrogen bonds that can contribute to target engagement while modulating lipophilicity in a nuanced manner.[3][5] The incorporation of the 1-(difluoromethyl)cyclobutane-1-carboxylic acid moiety thus presents a compelling strategy for medicinal chemists to fine-tune the properties of lead compounds and develop superior drug candidates.

Physicochemical Properties of the 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid Scaffold

The unique arrangement of the difluoromethyl group and the carboxylic acid on the cyclobutane ring significantly influences the molecule's physicochemical properties. Understanding these characteristics is crucial for predicting the impact of its incorporation into a parent molecule.

PropertyValue/ObservationSignificance in Drug DesignReference
Molecular Formula C₆H₈F₂O₂Provides the basic elemental composition.[6]
Molecular Weight 150.12 g/mol A relatively small building block, allowing for its incorporation without drastically increasing the overall molecular weight of the final compound.[6]
pKa ~4.0 (Estimated based on fluorinated analogues)The electron-withdrawing nature of the difluoromethyl group increases the acidity of the carboxylic acid compared to its non-fluorinated counterpart. This can influence the ionization state at physiological pH, affecting solubility, cell permeability, and target interactions.[7]
XlogP (Predicted) 1.5Indicates a moderate level of lipophilicity. The difluoromethyl group generally increases lipophilicity compared to a methyl group, which can enhance membrane permeability and binding to hydrophobic pockets.[6]
Hydrogen Bond Donor Yes (from COOH and potentially CHF₂)The carboxylic acid is a strong hydrogen bond donor and acceptor. The CHF₂ group can act as a weak hydrogen bond donor.[3]
Hydrogen Bond Acceptor Yes (from COOH)The carbonyl oxygen of the carboxylic acid is a strong hydrogen bond acceptor.
Metabolic Stability Expected to be highThe C-F bonds are strong, and the cyclobutane ring can be more resistant to metabolism compared to more flexible alkyl chains.[1]

Synthetic Protocols for Incorporation

The primary route for incorporating 1-(difluoromethyl)cyclobutane-1-carboxylic acid into bioactive molecules is through the formation of an amide or ester bond. The following protocols provide detailed, step-by-step methodologies for these key transformations.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general and highly efficient method for the coupling of 1-(difluoromethyl)cyclobutane-1-carboxylic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Workflow for HATU-Mediated Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid (1.0 eq) F Stir at room temperature (2-12 h) A->F B Amine (1.1 eq) B->F C HATU (1.2 eq) C->F D DIPEA (2.5 eq) D->F E Anhydrous DMF E->F G Quench with water F->G H Extract with EtOAc G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L M Target Amide L->M

A schematic of the HATU-mediated amide coupling workflow.

Materials:

  • 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and low rate of epimerization, particularly important when coupling with chiral amines.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid.

Protocol 2: Ester Bond Formation via Steglich Esterification

This protocol details the formation of an ester by reacting 1-(difluoromethyl)cyclobutane-1-carboxylic acid with an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Workflow for Steglich Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid (1.0 eq) F Stir at 0 °C to room temperature (4-16 h) A->F B Alcohol (1.2 eq) B->F C DCC (1.1 eq) C->F D DMAP (0.1 eq) D->F E Anhydrous DCM E->F G Filter off DCU precipitate F->G H Wash filtrate with 1M HCl G->H I Wash with saturated NaHCO₃ H->I J Wash with brine I->J K Dry over MgSO₄ J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M N Target Ester M->N

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxamide, a valuable fluorinated building block for drug discovery and development. The unique physicochemical properties imparted by the difluoromethyl group, such as its role as a lipophilic hydrogen bond donor and its ability to enhance metabolic stability, make this scaffold highly desirable in medicinal chemistry.[1][2] This guide details a robust two-step synthetic sequence, commencing with the preparation of the key intermediate, 1-(difluoromethyl)cyclobutane-1-carboxylic acid, followed by its conversion to the target primary amide. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Fluorinated Cyclobutanes

The incorporation of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3] The difluoromethyl (CHF2) group, in particular, has garnered significant interest as it can act as a bioisosteric replacement for hydroxyl or thiol groups, engaging in hydrogen bonding interactions while offering increased lipophilicity and resistance to oxidative metabolism.[1][2] When appended to a cyclobutane core, a strained, three-dimensional scaffold, the resulting molecule can present novel vectors for probing biological space. 1-(Difluoromethyl)cyclobutane-1-carboxamide is therefore a key building block for the synthesis of novel chemical entities with potentially enhanced therapeutic profiles.

This guide will focus on a common and reliable synthetic pathway, breaking it down into two main stages:

  • Stage 1: Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

  • Stage 2: Conversion of the Carboxylic Acid to 1-(Difluoromethyl)cyclobutane-1-carboxamide

Reaction Scheme

G cluster_0 Stage 1: Synthesis of the Carboxylic Acid Intermediate cluster_1 Stage 2: Amide Formation start Ethyl 1-(hydroxymethyl)cyclobutane-carboxylate aldehyde Ethyl 1-formylcyclobutane-carboxylate start->aldehyde Swern Oxidation difluoro_ester Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate aldehyde->difluoro_ester Deoxofluorination (e.g., DAST) acid 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid difluoro_ester->acid Alkaline Hydrolysis (e.g., NaOH) acyl_chloride 1-(Difluoromethyl)cyclobutane-1-carbonyl chloride acid->acyl_chloride Activation (e.g., SOCl2) amide 1-(Difluoromethyl)cyclobutane-1-carboxamide (Target Molecule) acyl_chloride->amide Amination (e.g., NH4OH)

Figure 1: General synthetic workflow for the preparation of 1-(Difluoromethyl)cyclobutane-1-carboxamide.

Stage 1: Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

The synthesis of this crucial intermediate has been reported in the literature, starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[4][5] The protocol involves a three-step sequence: oxidation of the primary alcohol to an aldehyde, deoxofluorination to install the difluoromethyl group, and finally, hydrolysis of the ester to the carboxylic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
Ethyl 1-(hydroxymethyl)cyclobutane-carboxylate103930-67-6158.20Starting material.
Oxalyl chloride79-37-8126.93Reagent for Swern oxidation. Highly toxic and corrosive.
Dimethyl sulfoxide (DMSO)67-68-578.13Reagent for Swern oxidation. Anhydrous grade required.
Triethylamine (TEA)121-44-8101.19Base for Swern oxidation. Anhydrous grade required.
Diethylaminosulfur trifluoride (DAST)38078-09-0161.19Deoxofluorinating agent. Handle with extreme care.
Dichloromethane (DCM)75-09-284.93Anhydrous solvent.
Sodium hydroxide (NaOH)1310-73-240.00For ester hydrolysis.
Hydrochloric acid (HCl)7647-01-036.46For acidification during workup.
Diethyl ether60-29-774.12Extraction solvent.
Magnesium sulfate (MgSO4)7487-88-9120.37Anhydrous, for drying organic layers.
Experimental Protocol

Step 1: Swern Oxidation to Ethyl 1-formylcyclobutane-carboxylate

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (N2 or Ar), add anhydrous DMSO (2.2 eq.) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of ethyl 1-(hydroxymethyl)cyclobutane-carboxylate (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude aldehyde. This product is often used in the next step without further purification.

Step 2: Deoxofluorination to Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate

  • Dissolve the crude ethyl 1-formylcyclobutane-carboxylate (1.0 eq.) in anhydrous DCM (0.2 M) and cool the solution to 0 °C under an inert atmosphere.

  • Add DAST (1.5 eq.) dropwise. Caution: DAST is highly reactive and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired difluorinated ester.

Step 3: Hydrolysis to 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

  • Dissolve the purified ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add NaOH (2.0 eq.) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield 1-(difluoromethyl)cyclobutane-1-carboxylic acid, which can be further purified by recrystallization if necessary.[4][5]

Stage 2: Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. While direct coupling with ammonia is possible, a more reliable method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with an ammonia source.[6][7]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
1-(Difluoromethyl)cyclobutane-1-carboxylic AcidN/A150.12 (calculated)Synthesized in Stage 1.
Thionyl chloride (SOCl2)7719-09-7118.97Activating agent. Highly corrosive and reacts violently with water.
Dichloromethane (DCM)75-09-284.93Anhydrous solvent.
Ammonium hydroxide (NH4OH)1336-21-635.04Ammonia source. Concentrated solution (e.g., 28-30%).
N,N-Dimethylformamide (DMF)68-12-273.09Optional co-solvent.
Experimental Protocol: The Acyl Chloride Route

G acid 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid acyl_chloride_formation Dissolve in DCM Add SOCl2 (2.0 eq) & cat. DMF Reflux for 2h acid->acyl_chloride_formation Step 1 concentration Concentrate in vacuo acyl_chloride_formation->concentration acyl_chloride Crude Acyl Chloride concentration->acyl_chloride amination Dissolve in DCM Add dropwise to NH4OH at 0°C acyl_chloride->amination Step 2 workup Stir for 1h Separate layers Extract aqueous with DCM amination->workup purification Combine organic layers Dry over MgSO4 Concentrate & Purify workup->purification amide 1-(Difluoromethyl)cyclobutane-1-carboxamide purification->amide

Figure 2: Step-by-step workflow for the conversion of the carboxylic acid to the target amide via the acyl chloride intermediate.

  • Acyl Chloride Formation:

    • To a solution of 1-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq.) in anhydrous DCM (0.3 M) under an inert atmosphere, add thionyl chloride (2.0 eq.).

    • Add a catalytic amount of DMF (1-2 drops). The formation of bubbles (SO2 and HCl gas) should be observed. Caution: This step should be performed in a well-ventilated fume hood.

    • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC (a useful technique is to take an aliquot, quench it with methanol, and check for the formation of the methyl ester).

    • Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. This will yield the crude 1-(difluoromethyl)cyclobutane-1-carbonyl chloride, which is typically used immediately in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM.

    • In a separate flask, cool a concentrated solution of ammonium hydroxide (excess, e.g., 10 eq.) in an ice-water bath.

    • Slowly add the solution of the acyl chloride dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate (the amide product) may form.

    • After the addition is complete, allow the mixture to stir for an additional hour, warming to room temperature.

    • Separate the organic layer. Extract the aqueous layer with DCM (3x).

    • Combine all organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude 1-(difluoromethyl)cyclobutane-1-carboxamide can be purified by silica gel column chromatography or recrystallization to afford the final product.

Alternative Amidation Method: Peptide Coupling Reagents

For substrates that may be sensitive to the harsh conditions of acyl chloride formation, direct coupling of the carboxylic acid with an ammonia source can be achieved using peptide coupling reagents.[7][8][9]

  • Dissolve 1-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq.), a coupling agent such as HATU (1.1 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq.) in a suitable aprotic solvent (e.g., DMF).

  • Add a source of ammonia, such as ammonium chloride (NH4Cl, 1.5 eq.).

  • Stir the reaction at room temperature until completion.

  • Workup typically involves dilution with water and extraction with an organic solvent.

Safety and Handling

  • Thionyl chloride and oxalyl chloride are highly corrosive and toxic. They react violently with water. Always handle them in a chemical fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • DAST is a hazardous deoxofluorinating agent that can undergo exothermic decomposition. It should be handled with extreme caution by trained personnel.

  • Dichloromethane is a suspected carcinogen. All operations involving this solvent should be conducted in a well-ventilated fume hood.

Conclusion

The synthetic route outlined in this application note provides a reliable and well-precedented pathway to 1-(difluoromethyl)cyclobutane-1-carboxamide. By first preparing the corresponding carboxylic acid via a Swern oxidation-deoxofluorination-hydrolysis sequence, a stable intermediate is obtained. Subsequent activation to the acyl chloride followed by amination provides the target molecule. This guide emphasizes the rationale behind the chosen methodologies and highlights key safety considerations, empowering researchers to successfully synthesize this valuable fluorinated building block for their discovery programs.

References

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC - NIH. (n.d.).
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (n.d.).
  • A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes - Benchchem. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed. (2024). Retrieved January 20, 2026, from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]

  • the preparation of amides - Chemguide. (n.d.). Retrieved January 20, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (n.d.). Retrieved January 20, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3) | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Highly Enantioselective Decarboxylative Difluoromethylation - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Application Notes & Protocols: 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid in Bioisosteric Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic replacement of the carboxylic acid moiety is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in metabolic stability, tissue penetration, and overall pharmacokinetic profiles. This guide provides an in-depth exploration of 1-(difluoromethyl)cyclobutane-1-carboxylic acid as a novel, non-classical bioisostere for carboxylic acids. We dissect the scientific rationale for its use, grounded in the unique physicochemical properties conferred by the difluoromethyl group and the rigid cyclobutane scaffold. Detailed, field-proven protocols for the synthesis of this building block and its subsequent incorporation into a lead molecule are provided, alongside methodologies for evaluating the success of the bioisosteric replacement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced, fluorine-containing motifs to accelerate their discovery programs.

Introduction: The Rationale for Carboxylic Acid Bioisosteres

The carboxylic acid functional group is a ubiquitous pharmacophoric element, critical for interacting with biological targets, often through salt-bridge formation with arginine or lysine residues.[1] However, its inherent acidity and polarity can be a double-edged sword, frequently leading to:

  • Poor Membrane Permeability: The ionized nature at physiological pH limits passive diffusion across biological membranes, including the blood-brain barrier.[2][3]

  • Metabolic Liabilities: Carboxylic acids are susceptible to metabolic transformations, notably the formation of reactive acyl glucuronides, which have been linked to idiosyncratic drug toxicities.[4]

  • High Plasma Protein Binding: The anionic carboxylate can lead to high affinity for plasma proteins, reducing the unbound drug concentration.

Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[4][5] The goal is to substitute the carboxylic acid with a functional group that mimics its size, shape, and electrostatic interactions but possesses improved drug-like properties.[1] While classic bioisosteres like tetrazoles have been widely used, the search for novel surrogates with finely-tuned properties is an active area of research.[1][2]

The Unique Profile of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

The title compound merges two advantageous structural motifs: the cyclobutane ring and the difluoromethyl group. This combination offers a unique set of properties that make it a compelling bioisostere for a simple carboxylic acid or a glycine residue.

  • The Difluoromethyl (CHF₂) Group: This group is increasingly recognized as a "lipophilic hydrogen bond donor."[6][7][8] The two electron-withdrawing fluorine atoms render the C-H bond sufficiently acidic to act as a hydrogen bond donor, mimicking interactions of hydroxyl, thiol, or amine groups.[9][10] Unlike the trifluoromethyl group, the CHF₂ moiety retains a proton capable of this crucial interaction.[9] Furthermore, the C-F bonds enhance metabolic stability against oxidative metabolism.[11]

  • The Cyclobutane Scaffold: As a small, sp³-rich, three-dimensional motif, the cyclobutane ring is increasingly popular in drug discovery for improving compound properties.[12] It introduces conformational rigidity and a defined exit vector for substituents, which can optimize interactions with a target's binding pocket. Its incorporation can also enhance solubility and metabolic stability compared to more flexible alkyl chains.

  • Combined Physicochemical Impact: The fusion of these motifs creates a carboxylic acid surrogate with modulated acidity and lipophilicity. The electron-withdrawing nature of the difluoromethyl group lowers the pKa of the carboxylic acid compared to its non-fluorinated counterpart, influencing its ionization state and interaction potential.[12][13]

Data Presentation: Comparative Physicochemical Properties

The decision to employ a bioisostere is data-driven. The following table summarizes key properties of 1-(difluoromethyl)cyclobutane-1-carboxylic acid in comparison to related structures, demonstrating the tunable nature of fluorination.

CompoundStructurepKaPredicted XlogPRationale for Comparison
Cyclobutanecarboxylic acidCyclobutanecarboxylic acid~4.80.8Non-fluorinated parent scaffold
1-(Difluoromethyl)cyclobutane-1-carboxylic acid 1-(Difluoromethyl)cyclobutane-1-carboxylic acid4.08 [12][14]1.5 [15]The target bioisostere
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid1-(Trifluoromethyl)cyclobutane-1-carboxylic acid3.55[12][14]1.9[16]Fully fluorinated analogue for trend analysis

Data sourced from references[12][14][15][16]. pKa values were determined experimentally via acid-base titration.

This data clearly illustrates that the difluoromethyl group significantly increases acidity (lowers pKa) relative to the parent structure, positioning it closer to many common carboxylic acid drugs while moderately increasing lipophilicity.

Experimental Protocols

Protocol 1: Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

This protocol is adapted from a validated, scalable synthesis reported in the literature.[12][13][14] It allows for the multigram preparation of the target building block.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Difluoromethylation cluster_2 Step 3: Oxidative Cleavage cluster_3 Step 4: Hydrolysis A Ethyl 1-(hydroxymethyl)cyclobutane- carboxylate B Ethyl 1-formylcyclobutane- carboxylate A->B Swern Oxidation C Ethyl 1-(2,2-difluoro-1-hydroxyethyl)cyclobutane- carboxylate B->C 1. TMSCF₂H, TBAF 2. TBAF D Ethyl 1-(difluoromethyl)cyclobutane- 1-carboxylate C->D Pb(OAc)₄ E 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid D->E NaOH, H₂O/EtOH

Caption: Synthetic route to the target bioisostere.

Materials:

  • Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

  • Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA)

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Tetrabutylammonium fluoride (TBAF)

  • Lead(IV) acetate (Pb(OAc)₄)

  • Sodium hydroxide (NaOH), Ethanol (EtOH), Diethyl ether, Hydrochloric acid (HCl)

  • Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF)

Procedure:

  • Step 1: Swern Oxidation. To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add DMSO (2.2 eq) dropwise. Stir for 15 minutes. Add a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq) in DCM. Stir for 45 minutes. Add TEA (5.0 eq) and allow the mixture to warm to room temperature. Quench with water and extract the product, ethyl 1-formylcyclobutanecarboxylate, with DCM. Dry over MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is used directly in the next step.

  • Step 2: Difluoromethylation. Dissolve the crude aldehyde from Step 1 in anhydrous THF. Cool to 0 °C and add TMSCF₂H (1.5 eq) followed by a catalytic amount of TBAF (0.1 eq). Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS). Add a full equivalent of TBAF to effect desilylation. After completion, quench with saturated aqueous NH₄Cl, and extract with diethyl ether.

  • Step 3: Oxidative Cleavage. Dissolve the crude alcohol from Step 2 in a suitable solvent like benzene or toluene. Add lead(IV) acetate (1.5 eq) portion-wise. Heat the reaction to 80 °C until the starting material is consumed. Cool, filter through a pad of celite, and concentrate the filtrate. Purify the resulting ester, ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate, by column chromatography.

  • Step 4: Saponification. Dissolve the purified ester from Step 3 in a mixture of EtOH and 1M NaOH (aq). Stir at room temperature or with gentle heating until hydrolysis is complete. Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the final product, 1-(difluoromethyl)cyclobutane-1-carboxylic acid, with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure acid.

Protocol 2: Incorporation into a Lead Compound via Amide Coupling

This protocol describes the standard procedure for coupling the synthesized bioisostere to a primary or secondary amine in a lead molecule (R-NH₂).

Coupling_Workflow A 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid C Activated Ester Intermediate A->C HATU, DIPEA B Lead Molecule (R-NH₂) D Final Bioisostere-Coupled Molecule B->D C->D Amide Bond Formation

Caption: Amide coupling workflow for bioisostere integration.

Materials:

  • 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq)

  • Lead molecule with an amine functional group (R-NH₂, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-(difluoromethyl)cyclobutane-1-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing lead molecule (R-NH₂) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound by flash column chromatography or preparative HPLC.

Evaluation of the Bioisosteric Replacement

The success of the replacement must be empirically validated. A panel of assays should be conducted comparing the parent carboxylic acid-containing drug to the new bioisostere-containing analogue.

Evaluation_Framework cluster_0 Physicochemical Properties cluster_1 In Vitro Profile cluster_2 In Vivo Profile center Bioisostere Analogue pKa pKa Titration center->pKa LogD LogD₇.₄ Assay center->LogD Sol Aqueous Solubility center->Sol Potency Target Potency (IC₅₀/EC₅₀) center->Potency Perm Permeability (e.g., PAMPA) center->Perm MetStab Metabolic Stability (Microsomes, Hepatocytes) center->MetStab PPB Plasma Protein Binding center->PPB Efficacy In Vivo Efficacy Model Potency->Efficacy PK Pharmacokinetics (e.g., T½, Cₘₐₓ, AUC) Perm->PK MetStab->PK PK->Efficacy

Caption: A comprehensive framework for evaluating the bioisostere.

Key Evaluation Protocols:

  • Acidity (pKa) Determination: Use potentiometric titration to confirm the change in acidity, which influences ionization and target interactions.

  • Lipophilicity (LogD₇.₄) Measurement: Quantify the octanol/water distribution coefficient at pH 7.4 to assess changes in lipophilicity, which impacts permeability and promiscuity.

  • Permeability Assessment (PAMPA): The Parallel Artificial Membrane Permeability Assay provides a high-throughput method to predict passive diffusion. Compare the new analogue to the parent compound to verify if a key objective has been met.

  • Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes and quantify the rate of disappearance over time. This is critical for predicting in vivo half-life and identifying potential metabolic liabilities.

  • In Vitro Potency: Re-evaluate the compound in the primary biological assay to ensure that the structural modification has not negatively impacted target affinity.

Conclusion

1-(Difluoromethyl)cyclobutane-1-carboxylic acid represents a sophisticated and highly valuable building block for medicinal chemists. Its unique combination of a rigid 3D scaffold and the electronically distinct difluoromethyl group provides a nuanced tool for modulating acidity, lipophilicity, and metabolic stability. By replacing a traditional carboxylic acid with this motif, researchers can strategically address common drug development hurdles, potentially unlocking superior pharmacokinetic and pharmacodynamic profiles. The protocols and evaluation framework provided herein offer a comprehensive guide for the practical application of this promising bioisostere in drug discovery programs.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. [Link]

  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

  • Gomha, S. M., et al. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Sci-Hub. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Sci-Hub. [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Georganics. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(difluoromethyl)cyclobutane-1-carboxylic acid. PubChemLite. [Link]

  • Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(12), 1081-1085. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties. The 1-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold is a prime example of a valuable building block in this arena. The difluoromethyl group can act as a lipophilic hydrogen bond donor, while the cyclobutane ring provides a rigid, three-dimensional framework. However, the derivatization of this sterically hindered carboxylic acid presents significant synthetic challenges. This comprehensive guide provides detailed application notes and robust protocols for the efficient conversion of 1-(difluoromethyl)cyclobutane-1-carboxylic acid into its corresponding amides and esters, crucial derivatives for drug discovery and development. The methodologies presented herein are grounded in established principles for activating and coupling sterically encumbered substrates, ensuring reliable and reproducible outcomes.

Introduction: The Significance of a Fluorinated Cyclobutane Scaffold

The 1-(difluoromethyl)cyclobutane-1-carboxylic acid moiety is an increasingly important structural motif in the design of novel therapeutics. The difluoromethyl (CF₂H) group is a bioisostere for hydroxyl, thiol, or amine groups, capable of forming hydrogen bonds that can enhance target engagement.[1] The cyclobutane core introduces conformational rigidity, which can improve selectivity and reduce off-target effects.

Derivatization of the carboxylic acid group is a critical step in the drug discovery process, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. The formation of amides and esters can modulate a compound's solubility, permeability, and metabolic fate. However, the quaternary carbon center adjacent to the carboxyl group in 1-(difluoromethyl)cyclobutane-1-carboxylic acid creates significant steric hindrance, rendering standard coupling methods inefficient. This guide addresses these challenges by providing specialized protocols that leverage modern synthetic organic chemistry techniques.

Challenges in Derivatization

The primary obstacle in derivatizing 1-(difluoromethyl)cyclobutane-1-carboxylic acid is the steric congestion around the carboxylic acid. This hindrance slows down the rate of nucleophilic attack on the activated carboxyl intermediate, often leading to low yields, decomposition of starting materials, or the formation of undesired side products. Therefore, highly efficient activating agents and optimized reaction conditions are paramount for successful derivatization.

Recommended Derivatization Strategies

Two of the most common and synthetically valuable derivatizations of carboxylic acids are the formation of amides and esters. Below are detailed protocols for achieving these transformations with 1-(difluoromethyl)cyclobutane-1-carboxylic acid, along with the scientific rationale behind the chosen methodologies.

Amide Bond Formation: Overcoming Steric Hindrance

For the synthesis of amides from sterically hindered carboxylic acids, the in situ generation of a highly reactive acyl fluoride intermediate has proven to be a superior strategy compared to many standard coupling reagents. This approach minimizes side reactions and drives the amidation to completion, even with poorly nucleophilic or sterically demanding amines.

AmideFormation cluster_activation Activation Step cluster_coupling Coupling Step Acid 1-(Difluoromethyl)cyclobutane-1-carboxylic acid AcylFluoride Acyl Fluoride Intermediate Acid->AcylFluoride Cyanuric Fluoride or XtalFluor-E®, Pyridine Amide Target Amide AcylFluoride->Amide Elevated Temperature Amine R¹R²NH Amine->Amide caption Workflow for Acyl Fluoride-Mediated Amide Synthesis.

Workflow for Acyl Fluoride-Mediated Amide Synthesis.

Protocol 1: Amide Synthesis via Acyl Fluoride Intermediate

This protocol is adapted from a highly effective method for the coupling of sterically hindered substrates.[2][3]

Materials:

  • 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

  • Cyanuric fluoride or XtalFluor-E® (diethylaminosulfur trifluoride)

  • Pyridine (anhydrous)

  • Amine (R¹R²NH)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: To a stirred solution of 1-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 equiv).

  • Slowly add a solution of cyanuric fluoride (0.5 equiv) or XtalFluor-E® (1.1 equiv) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.

  • Coupling: Add the desired amine (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

ParameterRecommended ConditionRationale
Activating Agent Cyanuric fluoride or XtalFluor-E®These reagents efficiently convert the carboxylic acid to the highly reactive acyl fluoride, which is less prone to side reactions than many other activated species.[2][3]
Base PyridineActs as a mild base to neutralize the HF generated during the activation step.
Solvent Anhydrous Dichloromethane (DCM)A common, relatively non-polar solvent that is suitable for this reaction.
Temperature 0 °C to refluxInitial cooling for the activation step helps to control the reaction, while heating is necessary for the coupling of the sterically hindered acyl fluoride with the amine.

Table 1. Key Parameters for Acyl Fluoride-Mediated Amide Synthesis.

Ester Formation: The Steglich Esterification

For the synthesis of esters from sterically hindered carboxylic acids, particularly with secondary or tertiary alcohols, the Steglich esterification is a highly reliable and mild method. This reaction utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

SteglichEsterification cluster_reagents cluster_reaction Acid 1-(Difluoromethyl)cyclobutane-1-carboxylic acid ActivatedEster O-Acylisourea Intermediate Acid->ActivatedEster DCC or DIC Alcohol R-OH Ester Target Ester Alcohol->Ester ActivatedEster->Ester Alcohol (R-OH), cat. DMAP caption Workflow for Steglich Esterification.

Workflow for Steglich Esterification.

Protocol 2: Ester Synthesis via Steglich Esterification

This protocol is a well-established method for the esterification of sterically demanding substrates.

Materials:

  • 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

  • Alcohol (R-OH)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add a solution of DCC (1.1 equiv) or DIC (1.1 equiv) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Work-up: Filter the reaction mixture to remove the precipitated urea (if using DCC).

  • Wash the filtrate with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ester.

ParameterRecommended ConditionRationale
Coupling Agent DCC or DICThese carbodiimides activate the carboxylic acid to form a reactive O-acylisourea intermediate. DIC is often preferred for easier removal of the urea byproduct.
Catalyst 4-(Dimethylamino)pyridine (DMAP)DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.
Solvent Anhydrous Dichloromethane (DCM)A suitable solvent for this reaction that dissolves the starting materials and allows for easy work-up.
Temperature 0 °C to room temperatureThe reaction is typically initiated at a lower temperature to control the initial activation and then allowed to proceed at room temperature.

Table 2. Key Parameters for Steglich Esterification.

Conclusion

The derivatization of 1-(difluoromethyl)cyclobutane-1-carboxylic acid, a sterically hindered yet medicinally important scaffold, requires carefully selected synthetic strategies. The protocols detailed in this guide for amide and ester formation provide robust and reliable methods for overcoming the inherent challenges of this substrate. By employing highly reactive intermediates such as acyl fluorides or leveraging the catalytic efficiency of the Steglich esterification, researchers can confidently and efficiently generate a diverse range of derivatives for further investigation in their drug discovery programs. These methodologies are not only applicable to the title compound but can also be extended to other sterically demanding carboxylic acids, making them valuable additions to the synthetic chemist's toolkit.

References

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

  • Bode, J. W. (2006). The Synthesis of Sterically Hindered Amides. CHIMIA, 60(5), 246-249. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Orliac, A., Pardo, D. G., & Cossy, J. (2013). Amide bond formation using XtalFluor-E. Organic Letters, 15(4), 902-905. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • PubChem. (n.d.). 1-(difluoromethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted cyclobutane carboxylic acid compounds and application thereof. (CN104529833A).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

Sources

large-scale production of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Production of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Abstract

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry, often utilized as a bioisosteric replacement for other functional groups to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The rigid cyclobutane scaffold provides a defined three-dimensional vector for substituents, while the difluoromethyl group modulates acidity and lipophilicity.[2][3] This document provides a comprehensive guide for the multi-gram to kilogram-scale synthesis of this key intermediate. The protocol herein is designed for scalability, emphasizing process safety, efficiency, and product purity. We detail a robust, multi-step synthetic route commencing from a commercially available cyclobutane precursor, including key process controls, analytical checkpoints, and large-scale purification techniques.

Synthetic Strategy and Overview

The selected synthetic route is a three-step process designed for scalability and reliability, starting from the readily available ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. This strategy avoids hazardous or prohibitively expensive reagents where possible and has been successfully demonstrated on a multi-gram scale.[4]

The core transformation sequence is as follows:

  • Oxidation: A Swern oxidation converts the primary alcohol of the starting material into the corresponding aldehyde. This method is chosen for its high yield and mild conditions, which are crucial for preventing side reactions on a large scale.

  • Deoxofluorination: The aldehyde intermediate is converted to the target difluoromethyl group using a deoxofluorinating agent. This is the key step in the synthesis, requiring careful control of reaction conditions.

  • Saponification: A standard alkaline hydrolysis of the ethyl ester yields the final carboxylic acid product, which can then be purified by crystallization.

The overall synthetic workflow is depicted below.

G A Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate B Intermediate: Ethyl 1-formylcyclobutanecarboxylate A->B Step 1: Swern Oxidation C Intermediate: Ethyl 1-(difluoromethyl)cyclobutanecarboxylate B->C Step 2: Deoxofluorination D Final Product: 1-(Difluoromethyl)cyclobutane-1-carboxylic acid C->D Step 3: Saponification

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

PART I: Step 1 - Swern Oxidation of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to an aldehyde under mild, low-temperature conditions. Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the HCl generated and complete the reaction. This method is highly efficient for large-scale operations due to its high selectivity and the volatile nature of its byproducts, simplifying purification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)MolesEq.
Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate158.19100.0 g0.6321.0
Oxalyl Chloride126.9396.0 g (67.2 mL)0.7561.2
Dimethyl Sulfoxide (DMSO), anhydrous78.13118.4 g (107.6 mL)1.5162.4
Triethylamine (TEA), anhydrous101.19320.0 g (441.0 mL)3.165.0
Dichloromethane (DCM), anhydrous84.932.0 L--
Water (H₂O)18.02500 mL--
Brine (saturated NaCl solution)-500 mL--
Sodium Sulfate (Na₂SO₄), anhydrous142.04100 g--

Protocol:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry and purged with nitrogen.

  • Oxalyl Chloride Solution: Charge the reactor with 1.0 L of anhydrous DCM. Cool the reactor jacket to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath).

  • Activator Formation: Slowly add oxalyl chloride (67.2 mL) to the cold DCM via the dropping funnel over 20 minutes, maintaining the internal temperature below -70 °C.

  • DMSO Addition: In a separate dry flask, dissolve anhydrous DMSO (107.6 mL) in 200 mL of anhydrous DCM. Add this solution dropwise to the reactor over 30 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for an additional 15 minutes.

  • Substrate Addition: Dissolve ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (100.0 g) in 300 mL of anhydrous DCM. Add this solution to the reactor dropwise over 45-60 minutes, keeping the internal temperature below -65 °C. Stir for 1 hour at -78 °C upon completion of the addition.

  • Quenching: Slowly add anhydrous triethylamine (441.0 mL) to the reaction mixture. This step is highly exothermic; the addition rate must be carefully controlled to keep the internal temperature below -50 °C. After the addition is complete, allow the reaction to slowly warm to room temperature over 2 hours.

  • Work-up: Add 500 mL of water to the reactor and stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), water (250 mL), and brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-formylcyclobutanecarboxylate as a pale yellow oil. This intermediate is typically used in the next step without further purification.

    • Expected Yield: 95-99%

    • Purity (by GC-MS): >95%

PART II: Step 2 - Deoxofluorination to Ethyl 1-(difluoromethyl)cyclobutanecarboxylate

Principle: This step introduces the difluoromethyl moiety via a deoxofluorination reaction. While several reagents exist (e.g., DAST, Deoxo-Fluor®), Morpholinosulfur trifluoride (Morph-DAST) is often preferred for larger-scale synthesis due to its improved thermal stability compared to DAST, reducing the risk of runaway reactions.[5] The reaction proceeds by converting the aldehyde to a geminal difluoride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for ~98g scale)MolesEq.
Ethyl 1-formylcyclobutanecarboxylate156.18~98.0 g (from Step 1)0.6271.0
Morpholinosulfur trifluoride (Morph-DAST)221.24166.5 g0.7531.2
Dichloromethane (DCM), anhydrous84.931.5 L--
Saturated Sodium Bicarbonate (NaHCO₃)-1.0 L--
Brine (saturated NaCl solution)-500 mL--
Sodium Sulfate (Na₂SO₄), anhydrous142.04100 g--

Protocol:

  • Reactor Setup: Use the same 5 L jacketed reactor, ensuring it is clean, dry, and purged with nitrogen.

  • Charge Reagents: Dissolve the crude aldehyde from Step 1 (~98.0 g) in 1.0 L of anhydrous DCM and charge it to the reactor. Cool the solution to 0 °C.

  • Fluorinating Agent Addition: Dissolve Morph-DAST (166.5 g) in 500 mL of anhydrous DCM. Add this solution to the reactor dropwise over 1.5-2 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reactor back to 0 °C. Very slowly and carefully, add saturated sodium bicarbonate solution to quench the excess fluorinating agent. Caution: This process generates gas (CO₂ and others) and is exothermic. Ensure adequate venting and cooling capacity. Add the bicarbonate solution portion-wise until gas evolution ceases.

  • Work-up & Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with saturated NaHCO₃ solution (2 x 500 mL) and brine (500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash chromatography on silica gel. For large-scale operations, vacuum distillation is preferred.

    • Expected Yield: 60-75%

    • Purity (by GC-MS, ¹⁹F NMR): >97%

PART III: Step 3 - Saponification to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Principle: The final step is a straightforward saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by acidic workup to protonate the salt and yield the final carboxylic acid product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for ~84g scale)MolesEq.
Ethyl 1-(difluoromethyl)cyclobutanecarboxylate178.17~84.0 g (from Step 2)0.4711.0
Sodium Hydroxide (NaOH)40.0028.3 g0.7071.5
Tetrahydrofuran (THF)72.11500 mL--
Water (H₂O)18.02500 mL--
Hydrochloric Acid (HCl), concentrated (37%)36.46As needed (~70 mL)--
Ethyl Acetate (EtOAc)88.111.0 L--
Brine (saturated NaCl solution)-250 mL--
Sodium Sulfate (Na₂SO₄), anhydrous142.0450 g--

Protocol:

  • Reaction Setup: In a 3 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ester from Step 2 (~84.0 g) in 500 mL of THF.

  • Hydrolysis: In a separate beaker, dissolve sodium hydroxide (28.3 g) in 500 mL of water. Add the NaOH solution to the flask.

  • Heating: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C. Remove the THF under reduced pressure. Slowly add concentrated HCl to the remaining aqueous solution to adjust the pH to ~1-2. A white precipitate of the carboxylic acid should form.

  • Extraction and Purification: The overall purification workflow is outlined below.

G cluster_0 Work-up & Extraction cluster_1 Washing & Drying cluster_2 Final Purification A Acidified Aqueous Mixture B Extract with Ethyl Acetate (3x) A->B C Combine Organic Layers B->C D Wash with Brine C->D E Dry over Na₂SO₄ D->E F Filter and Concentrate E->F G Crude Solid Product F->G H Recrystallize (e.g., Heptane/EtOAc) G->H I Filter and Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Workflow for the purification of the final product.

  • Detailed Extraction: Extract the acidified aqueous slurry with ethyl acetate (3 x 350 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (250 mL). Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., a mixture of heptane and ethyl acetate) to afford pure 1-(difluoromethyl)cyclobutane-1-carboxylic acid as a white crystalline solid.

    • Expected Yield: 85-95%

    • Purity (by HPLC, ¹H/¹⁹F NMR): >99%

Quality Control and Analytical Methods

AnalysisStep 1 (Aldehyde)Step 2 (Ester)Step 3 (Acid)
Appearance Pale yellow oilColorless to pale yellow oilWhite crystalline solid
¹H NMR Aldehyde proton at ~9.7 ppmCHF₂ triplet at ~5.8-6.2 ppm (J ≈ 56 Hz)CHF₂ triplet at ~5.9-6.3 ppm (J ≈ 56 Hz), broad COOH singlet >10 ppm
¹⁹F NMR N/ADoublet of triplets at ~-125 ppmDoublet of triplets at ~-125 ppm
GC-MS/LC-MS Confirm M+ peakConfirm M+ peakConfirm M-H peak
HPLC Purity N/A (crude)>97%>99%
Melting Point N/AN/ATo be determined and compared with reference standard

Safety Protocols and Hazard Management

Large-scale chemical synthesis requires strict adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood.[6]

  • Personal Protective Equipment (PPE): At a minimum, a fire-resistant lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) must be worn.[7] For handling highly corrosive or reactive reagents like oxalyl chloride and Morph-DAST, a face shield and heavier gloves (e.g., neoprene) are mandatory.[8][9]

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water and moisture to produce toxic gases (HCl, CO, CO₂). Must be handled under anhydrous conditions in a well-ventilated hood.

  • Morph-DAST: Corrosive and moisture-sensitive. Can release HF upon contact with water. Quenching must be performed slowly and at low temperatures with a weak base. Ensure a calcium gluconate tube is available in case of HF exposure.

  • Cryogenic Operations: Handling large quantities of dry ice and acetone for cooling to -78 °C requires insulated cryogenic gloves and splash-proof goggles to prevent cold burns and eye injury.

  • Exothermic Reactions: The quenching of the Swern reaction with triethylamine and the quenching of Morph-DAST are highly exothermic. Reagents must be added slowly with efficient stirring and external cooling to maintain temperature control and prevent dangerous pressure buildup.[10]

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be collected separately. Aqueous acidic and basic waste should be neutralized before disposal.

References

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • PubMed. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. PubMed. [Link]

  • The Sarpong Group. (2016). Carcinogens. University of California, Berkeley. [Link]

  • National Institutes of Health. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Some useful fluoroalkyl-substituted cyclobutanes. ResearchGate. [Link]

  • ResearchGate. (2021). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox-Catalysed [2+2] Cycloaddition. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of (difluoromethyl)cyclobutanes. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for producing high-purity cyclobutane derivatives.
  • ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids. PMC. [Link]

  • Google Patents. (n.d.). Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
  • PubChemLite. (n.d.). 1-(difluoromethyl)cyclobutane-1-carboxylic acid (C6H8F2O2). PubChemLite. [Link]

  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Columbia Research. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. Wikipedia. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
  • Google Patents. (n.d.). Nouveau procédé et intermédiaire pour la préparation d'apalutamide.
  • University of Washington. (2021). Safe Handling of Pyrophoric Materials. Environmental Health & Safety. [Link]

  • Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Sci-Hub. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications. [Link]

  • ACS Publications. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • SIELC Technologies. (2018). 1,1-Cyclobutanedicarboxylic acid. SIELC Technologies. [Link]

  • Cardiff University. (n.d.). Online Research @ Cardiff - ORCA. Cardiff University. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this valuable fluorinated building block. The unique properties conferred by the difluoromethyl group make this compound a desirable component in modern drug discovery.[1][2] However, its preparation involves specific challenges that require careful attention to experimental detail.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and an understanding of the underlying chemical principles.

Section 1: Synthetic Strategy Overview

The most common and scalable approach to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid commences from a readily available cyclobutane precursor.[3][4][5][6] The general strategy involves the oxidation of a primary alcohol to an aldehyde, followed by the crucial difluoromethylation step, and concluding with the hydrolysis of an ester to the target carboxylic acid.

General Synthetic Workflow

The multi-step synthesis can be visualized as follows:

G SM Ethyl 1-(hydroxymethyl)- cyclobutanecarboxylate Aldehyde Ethyl 1-formylcyclobutane- 1-carboxylate SM->Aldehyde Swern Oxidation DFM_Ester Ethyl 1-(difluoromethyl)- cyclobutanecarboxylate Aldehyde->DFM_Ester Difluoromethylation Final_Acid 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid DFM_Ester->Final_Acid Saponification

Caption: A common synthetic route to the target acid.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: Swern Oxidation

Question: My Swern oxidation of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate to the corresponding aldehyde is showing low conversion or is stalling. What are the likely causes?

Answer: Low conversion in a Swern oxidation is almost always linked to three factors: moisture, temperature, or reagent stoichiometry.

  • Moisture Contamination: The active species in the Swern oxidation, the "Swern reagent" (chlorodimethylsulfonium chloride), is highly moisture-sensitive. Even trace amounts of water will rapidly quench the oxalyl chloride or trifluoroacetic anhydride before it can react with DMSO.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably fresh from a solvent purification system or a new, sealed bottle. Handle reagents under a strictly inert atmosphere (Argon or Nitrogen).

  • Improper Temperature Control: The reaction is highly exothermic and requires careful temperature management. The initial formation of the Swern reagent is typically performed at -78 °C (a dry ice/acetone bath). If the temperature rises prematurely, the reagent can decompose.

    • Solution: Maintain the reaction temperature at or below -60 °C during the addition of DMSO and the alcohol. Use a properly insulated Dewar flask and monitor the internal temperature with a low-temperature thermometer. Do not add reagents too quickly.

  • Reagent Quality & Stoichiometry: Ensure that the DMSO is anhydrous and the oxalyl chloride is of high purity. An excess of triethylamine (or another hindered base) is crucial to neutralize the HCl generated and to catalyze the final elimination step.

    • Solution: Use at least 3-5 equivalents of the amine base. Add the base slowly, as this step is also exothermic. If you suspect reagent quality, use a fresh bottle.

Step 2: Difluoromethylation

Question: I am attempting the difluoromethylation of the aldehyde using a nucleophilic reagent like (Difluoromethyl)trimethylsilane (TMSCF₂H), but I am observing poor yield of the desired product and significant formation of byproducts. What is going wrong?

Answer: This is the most challenging step of the synthesis and requires meticulous control over conditions. Poor outcomes typically stem from reagent deactivation, insufficient activation, or competing side reactions.

  • Inert Atmosphere is Non-Negotiable: Difluoromethylating agents and their corresponding anions are sensitive to both oxygen and moisture.[7]

    • Causality: Moisture will protonate the difluoromethyl anion, leading to the formation of difluoromethane gas and consuming your reagent. Oxygen can lead to radical-mediated side reactions and decomposition.

    • Solution: The entire process must be conducted under a robust inert atmosphere (Argon is preferred). All solvents and reagents must be scrupulously dried.

  • Insufficient Activation: Nucleophilic difluoromethylation with TMSCF₂H requires an activator, such as a fluoride source (e.g., CsF, TBAF) or a strong, non-nucleophilic base, to generate the active nucleophile.

    • Causality: The silicon-carbon bond in TMSCF₂H is stable and will not transfer the CF₂H group without activation. The choice and amount of the activator are critical.[7]

    • Solution: Ensure your activator is fresh and anhydrous. Anhydrous TBAF is notoriously difficult to prepare and maintain; consider using sources like cesium fluoride or potassium fluoride with a phase-transfer catalyst. The stoichiometry of the activator may need to be optimized for your specific substrate.

  • Dominant Side Reactions: The difluoromethyl anion is not only a nucleophile but also a base. Competing side reactions are common.[7][8]

    • Proto-defluorination: The anion can abstract a proton from any available source (including trace water or the substrate itself if acidic protons are present), leading to reagent loss.

    • Cannizzaro-type reactions: Under basic conditions, the aldehyde can undergo disproportionation.

    • Solution: Maintain low temperatures (-78 °C to -40 °C) to favor nucleophilic addition over side reactions. Add the aldehyde slowly to a pre-formed solution of the difluoromethylating reagent and activator to keep the aldehyde concentration low at any given time.

G cluster_0 Troubleshooting: Low Difluoromethylation Yield Start Low Yield or Multiple Byproducts Check_Inert Verify Anhydrous & Inert Conditions Start->Check_Inert Check_Reagent Assess Reagent & Activator Quality Start->Check_Reagent Check_Temp Confirm Temperature Control (-78 °C) Start->Check_Temp Optimize Optimize Activator Stoichiometry Check_Inert->Optimize Check_Reagent->Optimize Check_Temp->Optimize Success Improved Yield Optimize->Success

Caption: Decision workflow for troubleshooting the key difluoromethylation step.

Step 3 & 4: Saponification and Purification

Question: My final saponification seems incomplete, and subsequent purification of the carboxylic acid is proving difficult.

Answer: These two issues are often linked.

  • Incomplete Saponification: The ethyl ester needs to be hydrolyzed to the carboxylate salt.

    • Solution: Use a sufficient excess of a strong base like NaOH or LiOH (typically 2-5 equivalents). The reaction often requires heating (e.g., 50-80 °C) for several hours to go to completion. Using a co-solvent like THF or methanol with water can improve solubility and reaction rate. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

  • Purification Challenges: The final product is a relatively polar carboxylic acid.

    • Solution: An acidic workup followed by extraction is the standard method.[9] After saponification, cool the reaction mixture and acidify with aqueous HCl (e.g., 1-2 M) to a pH of ~1-2. This protonates the carboxylate, making the carboxylic acid significantly more soluble in organic solvents. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. If impurities persist, vacuum distillation or recrystallization may be viable options.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: Handling difluoromethylating agents requires caution. Many are pyrophoric or react violently with water. Always handle them in a well-ventilated fume hood under an inert atmosphere. Swern oxidation involves cryogenic temperatures and produces carbon monoxide, a toxic gas; proper quenching procedures (e.g., slow addition of water at low temperature) are essential. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q2: Are there alternative synthetic routes to this molecule? A2: Yes, while the route described is common, other strategies exist. For example, one could envision a route starting from 1,1-cyclobutanedicarboxylic acid, which could potentially be converted to the target molecule, though this might involve harsh reagents like sulfur tetrafluoride.[4] Another approach could involve the direct deoxygenative difluoromethylation of a carboxylic acid precursor, a more advanced technique that has seen recent development.[10]

Q3: Why is the difluoromethyl (CF₂H) group so important in drug design? A3: The CF₂H group is often considered a bioisostere of a hydroxyl group or a thiol, but with significantly different electronic properties and metabolic stability. It can act as a hydrogen bond donor and can favorably modulate a molecule's pKa, lipophilicity, and metabolic profile, often leading to improved pharmacokinetic properties in drug candidates.[1]

Section 4: Key Experimental Protocol

This section provides a representative, step-by-step methodology based on the described synthetic strategy.[3][4][5][6] Note: This is a generalized protocol and may require optimization.

Step 1: Swern Oxidation of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

  • To a flame-dried, three-neck round-bottom flask under Argon, add anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Slowly add oxalyl chloride (1.2 eq) to the DCM.

  • Add anhydrous DMSO (2.2 eq) dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq) in DCM dropwise, again maintaining the temperature. Stir for 1 hour.

  • Slowly add triethylamine (5.0 eq). Stir for 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with water. Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which is often used directly in the next step.

Step 2: Difluoromethylation of Ethyl 1-formylcyclobutane-1-carboxylate

  • To a flame-dried flask under Argon, add anhydrous THF and an activator (e.g., anhydrous CsF, 1.5 eq).

  • Cool the mixture to -78 °C and add (Difluoromethyl)trimethylsilane (TMSCF₂H, 1.5 eq) dropwise.

  • Stir for 20 minutes.

  • Slowly add a solution of the crude aldehyde from Step 1 in anhydrous THF.

  • Monitor the reaction by TLC. Upon completion, quench carefully at low temperature with a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude silyl-ether intermediate via column chromatography. Note: A subsequent deprotection step (e.g., with TBAF or HCl) may be required to yield the alcohol before the final hydrolysis.

Step 3: Saponification to the Final Acid

  • Dissolve the difluoromethylated ester intermediate in a mixture of THF/Methanol and water.

  • Add NaOH (3.0 eq) and heat the mixture to 60 °C.

  • Monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool to room temperature, remove the organic solvents under reduced pressure.

  • Dilute with water and acidify to pH 1-2 with 2M HCl.

  • Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

Section 5: Data Summary Table

StepKey ReagentsEquivalents (Typical)SolventTemperatureTypical Challenges
Oxidation Oxalyl Chloride, DMSO, Et₃N1.2, 2.2, 5.0DCM-78 °C to RTMoisture sensitivity, temperature control
Difluoromethylation TMSCF₂H, Activator (e.g., CsF)1.5, 1.5THF-78 °CAnhydrous/inert conditions, side reactions
Saponification NaOH or LiOH2.0 - 5.0THF/H₂O50 - 80 °CIncomplete reaction, difficult workup

References

  • Journal of the American Chemical Society. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. [Link]

  • National Institutes of Health. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. [Link]

  • ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks (PDF). [Link]

  • ACS Publications. TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. [Link]

  • OUCI. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • ResearchGate. Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. [Link]

  • Semantic Scholar. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • PubChem. 1-(difluoromethyl)cyclobutane-1-carboxylic acid. [Link]

  • ResearchGate. Synthesis of (difluoromethyl)cyclobutanes. [Link]

  • ACS Publications. Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. [Link]

  • ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

  • ResearchGate. The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. [Link]

  • ResearchGate. How can I purify carboxylic acid? [Link]

  • Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • ACS Publications. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. [Link]

  • ACS Publications. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Link]

  • Chemistry Reviews Letters. Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. [Link]

  • PubMed. Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. [Link]

  • ResearchGate. Deoxygenative difluoromethylation of carboxylic acids with isolated... [Link]

  • Google Patents. Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
  • Wikipedia. Cyclobutanecarboxylic acid. [Link]

  • ACS Publications. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. [Link]

  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

Sources

Technical Support Center: Purification of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity for this compound through recrystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying 1-(Difluoromethyl)cyclobutane-1-carboxylic acid?

A1: Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. For 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, it is particularly suitable because the molecule possesses a crystalline solid structure at room temperature. The process leverages differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures. When executed correctly, it allows for the selective crystallization of the pure acid, leaving impurities behind in the solution (mother liquor), thus significantly increasing the compound's purity.[1]

Q2: What are the critical molecular features of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid to consider for solvent selection?

A2: Understanding the molecule's structure is key to selecting an appropriate solvent.

  • Carboxylic Acid Group (-COOH): This is a polar functional group capable of forming strong hydrogen bonds. It favors polar solvents.[1][2]

  • Difluoromethyl Group (-CHF₂): The two fluorine atoms are highly electronegative, creating a strong dipole. However, the C-F bond also introduces a degree of hydrophobicity (fluorophilicity).

  • Cyclobutane Ring: This is a nonpolar, aliphatic scaffold.

The ideal solvent must effectively solvate the entire molecule at an elevated temperature but have poor solvation at lower temperatures to allow for crystal formation. The challenge lies in balancing the polarity needed for the carboxylic acid with the less polar nature of the rest of the molecule.

Q3: What are the essential safety precautions when performing this recrystallization?

A3: Safety is paramount.

  • Solvent Hazards: Always work in a well-ventilated fume hood, especially when using volatile or flammable organic solvents.[2] Review the Safety Data Sheet (SDS) for each solvent before use.

  • Heating: Use a controlled heating source like a water bath, heating mantle, or hot plate with a stirrer. Avoid open flames, especially with flammable solvents. Do not heat a closed system.

  • Pressure Equalization: When performing a hot filtration, using a stemless funnel is recommended to prevent the product from crystallizing and clogging the stem.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses common problems encountered during the recrystallization of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

Problem 1: The compound fails to dissolve completely in the boiling solvent.
  • Potential Cause: Insufficient solvent was added. This is a common starting point, as the goal is to use the minimum amount of hot solvent.[4][5]

  • Solution: Add small aliquots of the hot solvent to the flask containing your compound, bringing the solution back to a boil after each addition, until the solid is fully dissolved.

  • Potential Cause: The chosen solvent is inappropriate and has poor solvating power for your compound even at high temperatures.

  • Solution: If you have added a large volume of solvent (e.g., more than 20-30 times the mass of your solid) and it still hasn't dissolved, the solvent is likely unsuitable. You will need to recover your crude material by removing the solvent via rotary evaporation and attempt the recrystallization again with a different solvent system.[6] A solvent screening is highly recommended before a large-scale attempt (see Protocol 1).

Problem 2: No crystals form after the hot solution is cooled.
  • Potential Cause: Too much solvent was used during the dissolution step.[6][7] This is the most frequent reason for crystallization failure. The solution is not supersaturated upon cooling, and the compound remains in the mother liquor.

  • Solution 1 (Reduce Volume): Gently boil off a portion of the solvent in a fume hood to concentrate the solution, then allow it to cool again.[6]

  • Solution 2 (Induce Crystallization): If the solution is supersaturated but reluctant to crystallize, you can induce nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][7]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the cooled solution. This provides a template for further crystal formation.[6]

    • Deep Cooling: Cool the solution in an ice-water or ice-salt bath to further decrease the compound's solubility.[7]

Problem 3: The compound "oils out," forming a liquid layer instead of crystals.
  • Potential Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound (or the melting point of the impure mixture). The solid melts before it dissolves, or it separates from the supersaturated solution as a liquid.[3][7] This is a common issue with low-melting point solids.

  • Solution 1 (Re-dissolve and Dilute): Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow the solution to cool very slowly. Slow cooling can favor crystal lattice formation over oiling.[7]

  • Solution 2 (Change Solvent): Choose a solvent with a lower boiling point.[2]

  • Solution 3 (Use a Solvent Pair): If a single solvent is problematic, a mixed solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then cool slowly.

Problem 4: The final yield of purified crystals is very low.
  • Potential Cause: As mentioned in Problem 2, using an excessive amount of solvent will lead to significant loss of the product in the mother liquor.[6]

  • Solution: Before discarding the mother liquor, test it by dipping a glass rod in the solution and allowing the solvent to evaporate. A significant solid residue indicates a high concentration of the dissolved product.[6] You can attempt to recover more material by concentrating the mother liquor and cooling for a second crop of crystals, though this crop may be less pure.

  • Potential Cause: Premature crystallization occurred during a hot filtration step.

  • Solution: To prevent this, use a stemless or short-stemmed funnel and preheat the funnel and the receiving flask.[3] You can do this by placing them in an oven or by allowing hot solvent vapors to pass through them just before filtration. Keeping the solution boiling during filtration also helps.[3]

  • Potential Cause: Excessive washing of the collected crystals with the recrystallization solvent.

  • Solution: Wash the filtered crystals with a minimal amount of ice-cold solvent.[4] The cold temperature minimizes the re-dissolving of your pure product.

Experimental Protocols & Data

Protocol 1: Solvent Screening for Recrystallization

The goal is to find a solvent that dissolves 1-(Difluoromethyl)cyclobutane-1-carboxylic acid when hot but not when cold.

  • Preparation: Place ~20-30 mg of your crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one that shows a high recovery of crystalline solid upon cooling. Note any solvents that cause "oiling out."

Table 1: Suggested Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale
Water 100 High Good for polar carboxylic acids, but may have limited solubility for the fluorinated ring.[2][8]
Ethanol/Water Variable Tunable A solvent pair can balance polarity to dissolve the compound when hot.
Ethyl Acetate 77 Medium Often a good balance for moderately polar compounds.[2]
Toluene 111 Low May be effective due to the nonpolar cyclobutane ring, but the high boiling point increases the risk of oiling out.[2]
Heptane or Hexanes ~98 / ~69 Very Low Likely to be a poor solvent, but could be useful as the "anti-solvent" in a solvent pair system (e.g., with Ethyl Acetate).

| Acetone | 56 | High | A polar aprotic solvent; its low boiling point can be advantageous.[2] |

Workflow & Decision Making

The following diagrams illustrate the standard recrystallization workflow and a troubleshooting decision tree.

RecrystallizationWorkflow cluster_prep Preparation cluster_main Main Process cluster_finish Finishing Start Start with Crude Solid ChooseSolvent Select Solvent(s) via Screening Start->ChooseSolvent Dissolve Dissolve Solid in Minimum Hot Solvent ChooseSolvent->Dissolve HotFilter Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Optional Cool Cool Slowly to Induce Crystallization Dissolve->Cool HotFilter->Cool Collect Collect Crystals via Vacuum Filtration Cool->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry Crystals to Constant Weight Wash->Dry End Pure Product Dry->End

Caption: Standard workflow for purification by recrystallization.

TroubleshootingTree Start Cooling Complete Q1 Are Crystals Visible? Start->Q1 Success Proceed to Filtration Q1->Success Yes NoCrystals Problem: No Crystallization Q1->NoCrystals No Q2 Is Solution an Oil? NoCrystals->Q2 OiledOut Problem: Oiling Out Q2->OiledOut Yes Supersat Problem: Supersaturation or Too Much Solvent Q2->Supersat No (Clear Solution) Sol_Oil 1. Re-heat & Add More Solvent 2. Cool Slowly 3. Change to Lower BP Solvent OiledOut->Sol_Oil Sol_Super 1. Scratch Flask Inner Wall 2. Add Seed Crystal 3. Reduce Solvent Volume & Re-cool Supersat->Sol_Super

Caption: Decision tree for troubleshooting common crystallization failures.

References

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. Retrieved from [Link]

  • Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. (2025). PubMed. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. Our goal is to provide in-depth, field-tested insights to help you troubleshoot common issues and optimize your reaction yields.

This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Overview of Synthetic Challenges

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a valuable structural motif in medicinal chemistry, often used to modulate physicochemical properties like lipophilicity and metabolic stability. However, its synthesis can be challenging, with yields often hampered by incomplete reactions, difficult purifications, and competing side reactions.

The two most prevalent synthetic strategies commence from either a nitrile or a hydroxymethyl ester precursor. The success of the synthesis hinges on the efficiency of two key transformations: the introduction of the difluoromethyl group and the final hydrolysis to the carboxylic acid.

Core Synthetic Pathways

The diagram below illustrates the two primary, validated routes for synthesizing the target compound. Pathway A represents the direct hydrolysis of a nitrile precursor, while Pathway B outlines a multi-step approach starting from a commercially available hydroxymethyl ester.

G cluster_A Pathway A: Nitrile Hydrolysis cluster_B Pathway B: Multi-Step from Hydroxymethyl Ester Nitrile 1-(Difluoromethyl)cyclobutane- 1-carbonitrile Acid_A 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid Nitrile->Acid_A  Acid Hydrolysis (e.g., HCl, H2SO4)  Heat Start_B Ethyl 1-(hydroxymethyl)cyclobutane- carboxylate Aldehyde Ethyl 1-formylcyclobutane- carboxylate Start_B->Aldehyde  Swern Oxidation FluoroEster Ethyl 1-(difluoromethyl)cyclobutane- 1-carboxylate Aldehyde->FluoroEster  Deoxofluorination (e.g., DAST) Acid_B 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid FluoroEster->Acid_B  Alkaline Hydrolysis (e.g., NaOH, KOH) caption Figure 1. Primary synthetic routes to the target acid.

Caption: Figure 1. Primary synthetic routes to the target acid.

Troubleshooting Guide & Yield Optimization

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Issue 1: Incomplete Nitrile Hydrolysis (Pathway A)

Question: My nitrile hydrolysis reaction stalls, leaving significant amounts of starting material and producing the intermediate amide. How can I drive the reaction to completion and improve my yield?

Answer: This is the most frequent challenge in Pathway A. The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid.[1] The second step is often slower and requires more forcing conditions.

Causality & Explanation: The carbon atom in a nitrile is less electrophilic than the carbonyl carbon of the intermediate amide. Therefore, the initial hydration to the amide can be faster than the subsequent hydrolysis of the amide. Steric hindrance from the cyclobutane ring and the difluoromethyl group can further slow down the second step.

Troubleshooting Actions & Verification:

Potential CauseRecommended ActionVerification Method
Insufficient Acid Concentration/Activity Increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl or a mixture of H₂SO₄/H₂O). Stronger acids protonate the amide more effectively, making it a better leaving group.Monitor the reaction by TLC or ¹H NMR. The disappearance of the amide peak and the appearance of the carboxylic acid peak will confirm progress.
Low Reaction Temperature Increase the reaction temperature, often to reflux. The hydrolysis of amides has a high activation energy.Check for product degradation at higher temperatures. If the reaction mixture darkens significantly, consider a moderate temperature increase for a longer duration.
Short Reaction Time Extend the reaction time significantly (24-48 hours). Given the stability of the intermediate amide, prolonged heating is often necessary.Take aliquots every 8-12 hours to track the conversion rate via an appropriate analytical method (LC-MS, NMR).

Pro-Tip: If aqueous conditions are problematic, consider a phase-transfer catalyst to improve the interaction between the aqueous acid and the organic substrate.

Issue 2: Low Yield in Deoxofluorination Step (Pathway B)

Question: The conversion of the aldehyde (Ethyl 1-formylcyclobutanecarboxylate) to the difluoromethyl ester is inefficient. What are the critical parameters for this deoxofluorination step?

Answer: Deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or Morph-DAST is highly sensitive to moisture and reagent quality.

Causality & Explanation: Deoxofluorinating agents are potent electrophiles that are rapidly quenched by water. Any moisture in the solvent, glassware, or on the starting material will consume the reagent, leading to a lower effective stoichiometry and incomplete reaction. The aldehyde itself can also be prone to side reactions like aldol condensation if basic impurities are present.

Troubleshooting Actions & Verification:

Potential CauseRecommended ActionVerification Method
Wet Solvent/Reagents Use freshly distilled, anhydrous solvents (e.g., DCM, Toluene). Ensure the aldehyde starting material is rigorously dried. Use a fresh, high-quality bottle of the fluorinating agent.Run a control reaction with a simple, known aldehyde to test the activity of your fluorinating agent.
Incorrect Stoichiometry Use a slight excess of the fluorinating agent (e.g., 1.2-1.5 equivalents) to compensate for any minor quenching.If starting material remains, add another small portion (0.2 eq) of the fluorinating agent and monitor for further conversion.
Sub-optimal Temperature The addition of the fluorinating agent should be done at low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions. After addition, allow the reaction to warm slowly to room temperature.Use a low-temperature thermometer to ensure precise temperature control during the addition phase.
Issue 3: Incomplete Ester Hydrolysis (Saponification) in Pathway B

Question: The final alkaline hydrolysis of the ethyl ester is slow and my workup is complicated by emulsions. How can I improve this final step?

Answer: The saponification of sterically hindered esters can be sluggish. The choice of base, solvent system, and workup procedure is critical for achieving high yields.

Causality & Explanation: The hydroxide ion must attack the sterically encumbered carbonyl carbon. A co-solvent is often necessary to ensure the ester is fully soluble in the reaction medium. During workup, the carboxylate salt formed can act as a surfactant, leading to problematic emulsions when acidifying and extracting the product.

Troubleshooting Actions & Verification:

Potential CauseRecommended ActionVerification Method
Poor Solubility Use a co-solvent like THF or Dioxane along with water to create a homogeneous reaction mixture. This increases the effective concentration of both the ester and the hydroxide.Visually inspect the reaction. It should be a single clear phase, not a biphasic mixture.
Insufficient Base/Temperature Use a larger excess of a strong base (e.g., 3-5 equivalents of KOH or NaOH). Heat the reaction to reflux to overcome the activation energy.Monitor by TLC. The ester spot (higher Rf) should be completely consumed and replaced by a baseline spot for the carboxylate salt.
Difficult Workup After acidification, add a sufficient amount of brine (saturated NaCl solution) to break up emulsions. Use a larger volume of organic solvent for extraction and perform multiple extractions (3x).If emulsions persist, filter the entire mixture through a pad of Celite to help break them apart.

Troubleshooting Logic Flow

The following diagram provides a systematic decision-making process for diagnosing and solving yield issues in the synthesis.

G Start Low Yield of Final Acid CheckCrude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Start->CheckCrude SM_Present Significant Starting Material Remains CheckCrude->SM_Present  Yes Side_Products Multiple Side Products Observed CheckCrude->Side_Products  No Product_Loss Clean Conversion but Low Isolated Yield CheckCrude->Product_Loss  Clean Incomplete_Reaction Incomplete Reaction SM_Present->Incomplete_Reaction Degradation Degradation / Side Reaction Side_Products->Degradation Workup_Issue Workup / Purification Loss Product_Loss->Workup_Issue Action_SM Increase Temp/Time Increase Reagent Stoichiometry Check Reagent Quality Incomplete_Reaction->Action_SM Action_Side Lower Reaction Temperature Check for Impurities Use Milder Reagents Degradation->Action_Side Action_Loss Optimize Extraction pH Use Brine to Break Emulsions Re-evaluate Chromatography Conditions Workup_Issue->Action_Loss

Caption: Figure 2. Systematic troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for multi-gram scale-up? A: The multi-step synthesis starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (Pathway B) has been successfully performed on a multi-gram scale (up to 97g), making it a well-documented and robust choice for producing larger quantities of material.[2][3][4]

Q2: What is the best way to monitor the progress of the nitrile hydrolysis? A: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. On a TLC plate, the starting nitrile will have a high Rf, the intermediate amide will be lower, and the final carboxylic acid will be at or near the baseline (when using standard solvent systems like ethyl acetate/hexanes). For a more quantitative assessment, taking an aliquot from the reaction, removing the solvent, and analyzing by ¹H NMR will allow you to integrate the characteristic peaks for each species and determine the conversion ratio.

Q3: How should the final 1-(Difluoromethyl)cyclobutane-1-carboxylic acid be purified? A: The crude product is typically an oil or a low-melting solid. Purification can be achieved by recrystallization if a suitable solvent system is found. Alternatively, column chromatography on silica gel can be effective. A gradient elution starting with a non-polar system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, often with the addition of a small amount of acetic or formic acid to the mobile phase, will ensure the carboxylic acid elutes as a sharp band and is not retained on the silica.

Q4: Can I use a different fluorinating agent for Pathway B? A: Yes, other deoxofluorinating agents like Morph-DAST or Fluolead™ can be used.[5] These are often considered safer alternatives to DAST, with potentially higher thermal stability. However, reaction conditions may need to be re-optimized for the specific reagent chosen. Always consult the supplier's recommendations and relevant literature.

Optimized Experimental Protocol (Pathway A)

This protocol is based on the standard acidic hydrolysis of a nitrile precursor.

Materials:

  • 1-(Difluoromethyl)cyclobutane-1-carbonitrile

  • Concentrated Hydrochloric Acid (HCl) or a 1:1 mixture of concentrated Sulfuric Acid (H₂SO₄) and water

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(Difluoromethyl)cyclobutane-1-carbonitrile (1.0 eq).

  • Acid Addition: Add 10 volumes of 6M HCl (or the H₂SO₄/water mixture).

  • Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for NMR analysis every 12 hours. The reaction may require 24-48 hours for full conversion of the intermediate amide.

  • Cooling & Workup: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Extraction: Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 volumes).

  • Washing: Combine the organic layers and wash with brine (1 x 20 volumes) to begin removing excess water and acid.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

References
  • Serguchev, Y. A., et al. (2010). A method for the homologation of ketones with the CF2 fragment is described. Organic Letters, 12(23), 5482-5485. [Link]

  • P&M Invest. (2019, October). Synthesis of difluoromethyl ketones. Fluorine Notes. [Link]

  • Prakash, G. K. S., et al. (2013). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. Journal of the American Chemical Society, 135(33), 12186–12189. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Full Text PDF. [Link]

  • Taylor, S. D., et al. (2016). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry, 14(3), 857-860. [Link]

  • Amii, H., & Uneyama, K. (2023). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. PubMed Central. [Link]

  • ResearchGate. (n.d.). Hydrolysis and decarboxylation of nitriles 3/5. [Link]

  • Yanai, H., et al. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry - An Asian Journal. [Link]

  • ResearchGate. (n.d.). Synthesis of (difluoromethyl)cyclobutanes. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. OUCI. [Link]

  • PubChem. (n.d.). 1-(difluoromethyl)cyclobutane-1-carboxylic acid. PubChemLite. [Link]

  • MySkinRecipes. (n.d.). 1-(2,4-difluorophenyl)cyclobutane-1-carbonitrile. [Link]

  • Song, Z. J., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 24(1), 82-88. [Link]

  • Li, Y., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 14, 5406. [Link]

  • Silverman, R. B., et al. (2020). Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. PubMed Central. [Link]

  • Engle, K. M., et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 87(15), 9839–9852. [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]

  • The Organic Chemistry Tutor. (2020, February 27). Nitrile Hydrolysis To Carboxylic Acid Example Mechanism | Organic Chemistry [Video]. YouTube. [Link]

Sources

stability and storage conditions for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Welcome to the technical support center for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable building block. As Senior Application Scientists, we have compiled this information based on the chemical properties of analogous compounds and established best practices in chemical management.

I. General Storage and Handling

Proper storage and handling are critical to maintain the integrity of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. While specific stability data for this compound is not extensively published, the following recommendations are based on the general properties of carboxylic acids and fluorinated compounds.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store long-term in a cool, dry place.[1]Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidation and reaction with atmospheric moisture.
Container Keep in a tightly-closed container.[1]Prevents contamination and exposure to moisture and air. Use polyethylene or polypropylene containers.[2]
Light Protect from direct sunlight.UV radiation can potentially initiate degradation.

Incompatible Materials:

To prevent hazardous reactions and degradation of the product, avoid contact with the following:

  • Strong oxidizing agents: May lead to vigorous and potentially hazardous reactions.[1][3]

  • Strong bases: As a carboxylic acid, it will react with bases in an exothermic reaction.[3]

  • Moisture: May affect the stability of the compound over time.[4]

Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Use in a well-ventilated area or under a chemical fume hood.[1]

  • Avoid dust formation.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1]

  • Wash hands thoroughly after handling.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid?

While a specific shelf-life has not been determined, when stored under the recommended conditions (cool, dry, inert atmosphere), the compound is expected to be stable for an extended period. For critical applications, it is advisable to re-analyze the material if it has been in storage for more than a year or if any signs of degradation are observed.

Q2: What are the visible signs of degradation?

Visible signs of degradation for carboxylic acids can include:

  • Discoloration: A change from a white or off-white powder to yellow or brown.

  • Clumping: Due to moisture absorption.

  • Change in solubility: Difficulty in dissolving in a solvent in which it was previously soluble.

If any of these signs are observed, the compound's purity should be verified before use.

Q3: How should I prepare solutions of this compound?

When preparing solutions, use an appropriate dry solvent. Ensure that the solvent is free of water to prevent any potential reactions. Work quickly and in a dry, inert atmosphere if possible, especially when preparing solutions for long-term storage.

Q4: Can I store the compound in a solution?

Storing carboxylic acids in solution is generally not recommended for long periods due to the increased risk of degradation. If storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature (e.g., -20°C). It is best to prepare solutions fresh for each experiment.

III. Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments.

Common Problems and Solutions:

ProblemPotential Cause(s)Suggested Solution(s)
Inconsistent experimental results. Degradation of the compound leading to lower purity.Verify the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS, melting point). If degraded, use a fresh batch.
Compound has become discolored or clumped. Improper storage (exposure to air, moisture, or light).The compound may be degraded. It is recommended to discard it and use a fresh supply. If this is not possible, attempt to purify the material (e.g., by recrystallization), and verify its purity before use.
Precipitation observed in a prepared solution. The solution may be supersaturated, or the compound may be degrading.Try gently warming the solution to redissolve the precipitate. If it does not redissolve, or if it reappears upon cooling, this may indicate a change in the compound. Prepare a fresh solution from solid material.

Experimental Protocol: Purity Verification by Melting Point

A simple method to check for significant degradation is to measure the melting point of the compound and compare it to the literature value (if available) or the value from the certificate of analysis. A broad or depressed melting point range is indicative of impurities.

Workflow for Troubleshooting Suspected Degradation:

G start Suspected Degradation (e.g., discoloration, inconsistent results) visual_inspection Perform Visual Inspection (Color, Clumping) start->visual_inspection mp_analysis Melting Point Analysis visual_inspection->mp_analysis spectroscopic_analysis Spectroscopic Analysis (NMR, LC-MS) mp_analysis->spectroscopic_analysis compare_data Compare with Reference Data spectroscopic_analysis->compare_data decision Is Purity Acceptable? compare_data->decision use_compound Use Compound decision->use_compound Yes purify Purify Compound (e.g., Recrystallization) decision->purify No discard Discard and Use Fresh Stock decision->discard If purification fails or is not feasible reanalyze Re-analyze Purity purify->reanalyze reanalyze->decision

Caption: Troubleshooting workflow for suspected compound degradation.

Potential Degradation Pathway:

While specific degradation pathways for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid are not documented, a common degradation route for carboxylic acids is decarboxylation, especially when heated.

G reactant 1-(Difluoromethyl)cyclobutane-1-carboxylic acid C₆H₈F₂O₂ product 1-(Difluoromethyl)cyclobutane + CO₂ reactant->product Heat (Δ) (Hypothetical Decarboxylation)

Caption: Hypothetical thermal degradation pathway.

References

  • BASF CORPORATION. (2025, December 1). Safety Data Sheet.
  • AK Scientific, Inc. 1,1-Cyclobutanedicarboxylic acid Safety Data Sheet.
  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-(difluoromethoxy)cyclobutane-1-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET: Cyclopentanecarboxylic acid.
  • Fisher Scientific. (2012, February 27). SAFETY DATA SHEET: 1,1-Cyclobutanedicarboxylic acid.
  • Apollo Scientific. Diethyl cyclobutane-1,1-dicarboxylate Safety Data Sheet.

Sources

Technical Support Center: 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive handling precautions, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. The information herein is curated to ensure scientific accuracy and practical utility in a laboratory setting.

Section 1: Safety, Handling, and Storage

Proper handling and storage of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar fluorinated carboxylic acids provide essential guidance.[1]

Summary of Potential Hazards

Based on analogous compounds, 1-(Difluoromethyl)cyclobutane-1-carboxylic acid should be handled as a potentially hazardous substance. The primary concerns are skin and eye irritation or damage.[2][3]

Hazard CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[3]
Serious Eye DamageGHS05DangerH318: Causes serious eye damage.
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) and Handling Protocols

A stringent PPE protocol is mandatory when working with this compound to mitigate exposure risks.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Nitrile gloves - Safety goggles (or face shield) - Lab coat prep_hood Work in a certified chemical fume hood. prep_ppe->prep_hood handle_weigh Weigh the solid compound carefully to avoid dust generation. prep_hood->handle_weigh handle_dissolve Dissolve in an appropriate -solvent. handle_weigh->handle_dissolve cleanup_decon Decontaminate work surfaces. handle_dissolve->cleanup_decon cleanup_waste Dispose of waste in a -designated hazardous waste container. cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of -contaminated PPE properly. cleanup_waste->cleanup_ppe

Caption: General laboratory workflow for handling 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

Step-by-Step Handling Protocol:

  • Engineering Controls : Always handle 1-(Difluoromethyl)cyclobutane-1-carboxylic acid in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment :

    • Eye Protection : Wear chemical safety goggles or a face shield.[2]

    • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.[2]

    • Skin and Body Protection : A standard laboratory coat is required. For larger quantities, consider an apron or chemical-resistant suit.

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Avoid eating, drinking, or smoking in the laboratory.

  • Spill Management : In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust. For large spills, contact your institution's environmental health and safety department.

Storage and Stability

To ensure the long-term stability and purity of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, adhere to the following storage guidelines:

  • Temperature : Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).[2]

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture.

  • Container : Keep the container tightly sealed.

  • Incompatibilities : Avoid storage with strong oxidizing agents and strong bases.[1]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that may arise during the use of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid in experimental settings.

Troubleshooting Guide

The unique properties of fluorinated compounds can sometimes lead to unexpected experimental outcomes. This guide provides a systematic approach to troubleshooting common issues.

Troubleshooting Decision Tree:

cluster_reaction Reaction Issues cluster_workup Workup & Purification cluster_analysis Analytical Issues start Problem Encountered reaction_issue Poor or No Reaction start->reaction_issue workup_issue Difficulty in Isolation/ Purification start->workup_issue analysis_issue Unexpected Analytical Results start->analysis_issue solubility Solubility Issue? reaction_issue->solubility reagent_quality Reagent Quality/Purity? reaction_issue->reagent_quality reaction_conditions Incorrect Reaction Conditions? reaction_issue->reaction_conditions solution1 Consult solubility data. Try co-solvents (e.g., THF, Dioxane). solubility->solution1 Yes solution2 Verify purity of starting materials. Use freshly opened reagents. reagent_quality->solution2 Yes solution3 Check temperature, reaction time, and stoichiometry. Consider microwave irradiation for sluggish reactions. reaction_conditions->solution3 Yes emulsion Emulsion during Extraction? workup_issue->emulsion purification_method Ineffective Purification Method? workup_issue->purification_method solution4 Add brine to break emulsion. Filter through celite. emulsion->solution4 Yes solution5 Consider alternative chromatography (e.g., reverse phase). Recrystallization may be an option. purification_method->solution5 Yes nmr_issue Complex NMR Spectra? analysis_issue->nmr_issue mass_spec_issue Unexpected Mass Spec Fragments? analysis_issue->mass_spec_issue solution6 Acquire 19F NMR. Consult literature for characteristic C-F coupling constants. nmr_issue->solution6 Yes solution7 Look for characteristic fragmentation patterns of fluorinated compounds. mass_spec_issue->solution7 Yes

Sources

troubleshooting failed reactions involving 1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and intricacies of working with this valuable fluorinated building block. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot failed reactions and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid that I should be aware of?

A: Understanding the core properties of this reagent is crucial for experimental design.

  • Acidity: The presence of the electron-withdrawing difluoromethyl (CHF₂) group significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog, cyclobutanecarboxylic acid. This results in a lower pKa value.[1][2][3][4] This enhanced acidity means that deprotonation is easier, but the resulting carboxylate is also more stable and less nucleophilic.

  • Steric Hindrance: The cyclobutane ring, substituted at a quaternary carbon, presents considerable steric bulk around the carboxylic acid functional group. This steric hindrance is a primary factor in many reaction failures, as it impedes the approach of nucleophiles.

  • Stability: While generally stable under standard synthetic conditions, fluorinated compounds can be susceptible to decomposition under harsh conditions. For instance, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate hydrogen fluoride (HF).[5] Although this specific compound is not a β-fluoro carbonyl, caution should be exercised with strong bases or high temperatures to avoid potential decomposition pathways. However, related trifluoromethyl cyclobutanes have shown high stability in both 1 M HCl and 1 M NaOH at room temperature for 24 hours.[6]

  • Solubility: It is a solid at room temperature and typically soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).

Q2: My amide coupling reaction is giving low to no yield. What is the most likely cause?

A: This is the most common issue encountered. The primary culprits are a combination of steric hindrance from the cyclobutane moiety and the reduced nucleophilicity of the carboxylate due to the electron-withdrawing CHF₂ group. Standard coupling conditions (e.g., DCC alone) are often insufficient. You will likely need more powerful coupling reagents and optimized conditions designed for sterically hindered substrates.[7][8][9]

Q3: I'm observing a significant amount of unreacted starting material in my esterification reaction. Why?

A: Similar to amide coupling, steric hindrance is a major barrier. Furthermore, many esterification reactions, like Fischer esterification, are equilibrium-driven. The steric bulk around the carbonyl carbon slows the forward reaction rate, making it difficult to drive the equilibrium towards the product side. More forceful methods or alternative strategies that are not reversible are often required.

Q4: How can I reliably monitor the progress of my reactions?

A: A combination of techniques is recommended for robust monitoring:

  • Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment, but be sure to use a suitable stain (e.g., potassium permanganate) as the starting material and products may not be UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It provides clear data on the consumption of starting materials and the formation of the desired product, confirmed by its mass-to-charge ratio (m/z). The predicted m/z for the [M-H]⁻ ion of the starting acid is 149.04.[10]

  • ¹⁹F NMR Spectroscopy: If your reaction setup allows for sampling, ¹⁹F NMR is a powerful tool to specifically track the fluorine signal of the CHF₂ group from the starting material to the product, providing a clean and quantitative view of the conversion.

Troubleshooting Guides

Guide 1: Failed Amide Coupling Reactions

Amide bond formation is a cornerstone of drug discovery, but this substrate requires special consideration. If your reaction is failing, follow this guide.

Problem: Low to zero conversion to the desired amide.
  • Potential Cause 1: Inadequate Carboxyl Activation / Steric Hindrance. The combination of steric bulk and electronic deactivation means that standard coupling reagents like DCC or EDC/HOBt are often ineffective. The activated intermediate they form is not reactive enough to overcome the steric barrier presented by the substrate and the incoming amine.

  • Recommended Solution: Employ more potent coupling reagents known to be effective for hindered systems. The goal is to generate a highly reactive acylating intermediate.

    • Uronium/Aminium Reagents: Reagents like HATU , HBTU , and HCTU are the first choice for difficult couplings. They react with the carboxylic acid to form highly reactive OAt- or OBt-active esters that can acylate even hindered or electron-deficient amines.

    • Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride is an excellent strategy for highly challenging couplings.[8][11] Acyl fluorides are more stable than acyl chlorides, easier to handle, and exhibit high reactivity towards amines, especially when heated.[8][11] Reagents like TFFH or BTFFH can be used for this in situ conversion.[8]

    Coupling ReagentClassKey Advantages for This SubstrateCommon Base
    DCC / EDC CarbodiimideGenerally low cost.-
    EDC / HOBt Carbodiimide + AdditiveReduces side reactions compared to DCC alone.DIEA, NMM
    HATU / HBTU Uronium/AminiumHighly recommended. Forms highly reactive active esters, effective for hindered substrates.DIEA, 2,4,6-Collidine
    SOCl₂ Acid Halide FormerCreates a highly reactive acyl chloride.Pyridine, Et₃N
    BTFFH / TFFH Acyl Fluoride FormerExcellent for very hindered systems. Forms a reactive acyl fluoride intermediate.[8]DIEA, 2,4,6-Collidine
  • Potential Cause 2: Incorrect Base or Stoichiometry. The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIEA) or 2,4,6-Collidine is essential to prevent side reactions. The base neutralizes the acid formed and prevents protonation of the amine nucleophile without competing in the reaction.

  • Recommended Solution:

    • Use 2-3 equivalents of a non-nucleophilic base like DIEA.

    • Ensure your amine is not used as the hydrochloride salt without adding an additional equivalent of base to liberate the free amine.

    • Pre-activating the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine can sometimes improve yields.

Validated Protocol: HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling 1-(Difluoromethyl)cyclobutane-1-carboxylic acid with a primary or secondary amine.

  • Preparation: To a solution of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIEA (2.5 eq).

  • Activation: Stir the mixture at room temperature for 10 minutes. You should observe a clear solution.

  • Coupling: Add the amine (1.0-1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS. If the reaction is sluggish due to a particularly hindered amine, heating to 40-50 °C may be beneficial.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography.

Troubleshooting Workflow Diagram

G start Amide Coupling Failed reagent Using EDC/HOBt or DCC? start->reagent upgrade_reagent Switch to HATU or HBTU. (See Protocol Above) reagent->upgrade_reagent Yes check_conditions Review Reaction Conditions reagent->check_conditions No success Reaction Successful upgrade_reagent->success heat Increase temperature to 40-60 °C. Monitor for decomposition. check_conditions->heat At RT acyl_fluoride Consider Acyl Fluoride Route (e.g., BTFFH) for maximally hindered cases. check_conditions->acyl_fluoride Already Heated heat->success acyl_fluoride->success

Caption: Decision tree for troubleshooting failed amide couplings.

Guide 2: Failed Esterification Reactions

Esterification of this sterically hindered acid requires conditions that can overcome both steric and equilibrium challenges.

Problem: Low conversion, reaction stalls.
  • Potential Cause: Reversibility and Steric Hindrance. Standard acid-catalyzed esterification (Fischer esterification) is an equilibrium process. The steric hindrance slows the reaction, making it difficult to push to completion, and the presence of water from the condensation reaction encourages the reverse hydrolysis reaction.

  • Recommended Solution 1: Irreversible Esterification via Acyl Chloride.

    • Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[12][13]

    • React the crude acyl chloride with the desired alcohol in the presence of a base like pyridine or triethylamine. This reaction is not reversible and is highly effective for hindered systems.

Protocol: Esterification via Acyl Chloride
  • Acyl Chloride Formation: In a fume hood, add thionyl chloride (2.0 eq) to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in a round-bottom flask. Add one drop of anhydrous DMF (catalytic).

  • Reaction: Heat the mixture to 50-60 °C for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: Carefully remove the excess thionyl chloride in vacuo. The resulting crude acyl chloride is often used directly in the next step.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM (0.2 M). Cool the solution to 0 °C in an ice bath. Add the alcohol (1.1 eq) followed by the slow addition of triethylamine (1.5 eq).

  • Completion: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Recommended Solution 2: Mitsunobu Reaction. For precious or sensitive alcohols, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) is an excellent alternative. It proceeds via an inversion of stereochemistry at the alcohol and is effective for secondary alcohols.

References

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • 1-(difluoromethyl)cyclobutane-1-carboxylic acid (C6H8F2O2). PubChem. [Link]

  • Cyclobutanecarboxylic acid. Wikipedia. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-11. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(10), 2262–2270. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wang, L., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(4), 6304-6319. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-148. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. OUCI. [Link]

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Making Amides from Carboxylic Acids. YouTube. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters. [Link]

  • Synthetic application of the decarboxylative difluoromethylation reaction. ResearchGate. [Link]

  • Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998. [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]

  • Uphill battles in amide couplings. Amphoteros. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • 20.10 Synthesis and Reactions of Amides. YouTube. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Amides 144–147 derived from pharmaceutical molecules. ResearchGate. [Link]

  • The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv. [Link]

  • Repurposing of F-gases: challenges and opportunities in fluorine chemistry. PubMed Central. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the optimization of coupling reactions involving 1-(difluoromethyl)cyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient coupling of this unique fluoroalkyl-substituted building block.

The incorporation of the difluoromethyl group (CHF2) into molecular scaffolds is of significant interest in medicinal chemistry, as it can modulate key properties such as metabolic stability, lipophilicity, and binding interactions.[1][2] However, the electronic and steric nature of the difluoromethyl group, combined with the strained cyclobutane ring, can present unique challenges in standard coupling reactions. This guide provides a comprehensive overview of strategies to overcome these challenges and achieve optimal reaction outcomes.

Section 1: Understanding the Reactivity of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Before delving into specific protocols, it is crucial to understand the inherent chemical properties of 1-(difluoromethyl)cyclobutane-1-carboxylic acid that influence its reactivity in coupling reactions.

Key Physicochemical Properties:

PropertyValue/ObservationImplication for Coupling Reactions
pKa Approximately 0.7 units lower per fluorine atom compared to the non-fluorinated analog.[3][4]The increased acidity of the carboxylic acid facilitates deprotonation. This can be advantageous for the formation of the carboxylate anion required for activation, but it also increases the likelihood of a non-productive acid-base reaction with amine nucleophiles.[5]
Steric Hindrance The cyclobutane ring and the difluoromethyl group create moderate steric bulk around the carboxylic acid functionality.Steric hindrance can slow down the rate of reaction with coupling reagents and the subsequent nucleophilic attack by amines or alcohols.[6] This may necessitate the use of more potent activating agents and longer reaction times.
Electronic Effects The strong electron-withdrawing nature of the difluoromethyl group can decrease the nucleophilicity of the carboxylate and increase the electrophilicity of the activated carbonyl carbon.The reduced nucleophilicity of the carboxylate may require more efficient activation. The increased electrophilicity of the activated intermediate can be beneficial for the coupling step but may also increase susceptibility to hydrolysis.

Section 2: Amide Bond Formation: Troubleshooting and Optimization

Amide coupling is a cornerstone of drug discovery and development. The following section provides a detailed guide to troubleshooting common issues encountered when coupling 1-(difluoromethyl)cyclobutane-1-carboxylic acid with a variety of amine nucleophiles.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My amide coupling reaction is showing low to no conversion. What are the likely causes?

A1: Low or no conversion in the amide coupling of 1-(difluoromethyl)cyclobutane-1-carboxylic acid can stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: Due to the electronic effects of the difluoromethyl group, standard coupling reagents may not be sufficient for complete activation.

  • Non-productive Acid-Base Reaction: The increased acidity of the carboxylic acid can lead to the formation of an ammonium carboxylate salt with the amine nucleophile, rendering the amine non-nucleophilic.[5]

  • Steric Hindrance: The combination of the cyclobutane ring and the difluoromethyl group can sterically hinder the approach of both the coupling reagent and the amine.

  • Hydrolysis of the Activated Intermediate: The presence of trace amounts of water can lead to the hydrolysis of the activated ester, reverting it back to the carboxylic acid.

Q2: How do I choose the optimal coupling reagent for this substrate?

A2: The choice of coupling reagent is critical. For a moderately hindered and electron-deficient carboxylic acid like this, more potent activating agents are generally recommended.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents are highly effective as they form highly reactive OAt- or OBt-active esters. HATU is often a good first choice due to its high reactivity and ability to suppress racemization.

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective for hindered couplings and are known to minimize racemization.

  • Carbodiimides (EDC, DCC) with Additives: While less reactive, carbodiimides like EDC are widely used due to their cost-effectiveness and the water-soluble nature of the urea byproduct.[5] Their use is highly recommended with additives like HOBt or OxymaPure to enhance reactivity and suppress side reactions.[6] For this substrate, EDC/OxymaPure would be a stronger choice than EDC/HOBt.

Q3: What is the best base to use, and how much should I add?

A3: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions.

  • N,N-Diisopropylethylamine (DIPEA): This is the most commonly used base for peptide coupling reactions. Its steric bulk minimizes its potential to act as a nucleophile.[6] Typically, 2-3 equivalents are used to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.

  • 2,4,6-Collidine: This is another suitable non-nucleophilic base, particularly in cases where epimerization is a concern.

Q4: I am observing significant epimerization. How can I minimize this?

A4: While epimerization is not a concern for 1-(difluoromethyl)cyclobutane-1-carboxylic acid itself, it can be an issue if the amine coupling partner is a chiral amino acid ester. To minimize epimerization:

  • Use coupling reagents known to suppress racemization, such as HATU or phosphonium salts in combination with additives like HOAt or OxymaPure.[6]

  • Perform the reaction at lower temperatures (e.g., 0 °C to room temperature).

  • Use a weaker, non-nucleophilic base like 2,4,6-collidine.

Troubleshooting Guide: Amide Coupling
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inefficient carboxylic acid activation.Switch to a more potent coupling reagent (e.g., HATU, PyBOP). Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[6]
Acid-base reaction between carboxylic acid and amine.Add the amine slowly to the pre-activated carboxylic acid solution. Use a slight excess of the coupling reagent and base.
Steric hindrance.Increase the reaction time and/or temperature (monitor for side reactions). Consider converting the carboxylic acid to the more reactive acyl fluoride.
Formation of Urea Byproduct with Coupling Reagent Reaction of the amine with excess uronium/aminium salt.Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. Pre-activate the carboxylic acid before adding the amine.
Hydrolysis of Activated Ester Presence of water in the reaction.Use anhydrous solvents (e.g., DMF, DCM) and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purification Insoluble urea byproduct from DCC.If using DCC, filter the reaction mixture to remove the dicyclohexylurea before workup. Consider using EDC, which forms a water-soluble byproduct that can be removed during aqueous workup.[5]

Section 3: Ester Bond Formation: Protocols and Considerations

The esterification of 1-(difluoromethyl)cyclobutane-1-carboxylic acid can also be challenging due to the same steric and electronic factors that affect amide coupling.

Frequently Asked Questions (FAQs) - Esterification

Q1: What are the recommended methods for esterifying this carboxylic acid?

A1: Several methods can be employed, with the choice depending on the alcohol and the scale of the reaction.

  • Carbodiimide-Mediated Esterification (Steglich Esterification): This is a mild and widely used method, particularly for acid-sensitive alcohols. It involves the use of a carbodiimide (like DCC or EDC) and a catalytic amount of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).

  • Uronium/Phosphonium-Based Coupling: Reagents like HATU and PyBOP can also be effective for esterification, especially with hindered alcohols.

  • Lewis Acid Catalysis: For some substrates, Lewis acids can catalyze the esterification, particularly with dialkyl dicarbonates.

  • Acyl Chloride Formation: For very hindered or unreactive alcohols, conversion of the carboxylic acid to the highly reactive acyl chloride followed by reaction with the alcohol in the presence of a base is a robust method.

Q2: My Steglich esterification is not working well. What can I do?

A2: If a standard Steglich esterification (DCC/DMAP) is giving low yields, consider the following:

  • Increase the amount of DMAP: For hindered substrates, a higher loading of DMAP may be necessary.

  • Switch to a more nucleophilic catalyst: 4-(Pyrrolidino)pyridine (PPY) is more nucleophilic than DMAP and can be more effective.

  • Use EDC instead of DCC: This can simplify purification.

  • Pre-activation: Although less common in Steglich esterifications, pre-activating the acid with EDC before adding the alcohol and DMAP can sometimes improve yields.

Troubleshooting Guide: Esterification
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete activation or slow reaction with the alcohol.Switch to a more powerful coupling system (e.g., HATU/DIPEA). For unreactive alcohols, convert the carboxylic acid to the acyl chloride.
Side reaction with DMAP.Use the minimum effective amount of DMAP.
Formation of N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate.Run the reaction at lower temperatures. Ensure the prompt addition of the alcohol and DMAP after the addition of the carbodiimide.

Section 4: Experimental Protocols

The following protocols are provided as starting points for the optimization of your coupling reactions. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust starting point for the coupling of 1-(difluoromethyl)cyclobutane-1-carboxylic acid with a primary or secondary amine.

  • Materials:

    • 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • HATU (1.1 equiv)

    • DIPEA (2.5 equiv)

    • Anhydrous DMF

  • Procedure:

    • To a solution of 1-(difluoromethyl)cyclobutane-1-carboxylic acid in anhydrous DMF, add DIPEA and stir for 5 minutes at room temperature.

    • Add HATU to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[6]

    • Add the amine to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: EDC/OxymaPure-Mediated Amide Coupling

This protocol offers a cost-effective alternative to uronium-based reagents and simplifies purification.

  • Materials:

    • 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • EDC·HCl (1.2 equiv)[5]

    • OxymaPure (1.2 equiv)

    • DIPEA (2.5 equiv)

    • Anhydrous DCM or DMF

  • Procedure:

    • To a solution of 1-(difluoromethyl)cyclobutane-1-carboxylic acid and OxymaPure in anhydrous DCM or DMF, add DIPEA and stir for 5 minutes at room temperature.

    • Add EDC·HCl to the solution and stir for 15 minutes.

    • Add the amine to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress.

    • Work up and purify as described in Protocol 1.

Protocol 3: Steglich Esterification

This is a standard protocol for the esterification of carboxylic acids with alcohols.

  • Materials:

    • 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (1.0 equiv)

    • Alcohol (1.2 equiv)

    • EDC·HCl (1.5 equiv)

    • DMAP (0.1-0.2 equiv)

    • Anhydrous DCM

  • Procedure:

    • To a solution of 1-(difluoromethyl)cyclobutane-1-carboxylic acid, the alcohol, and DMAP in anhydrous DCM at 0 °C, add EDC·HCl in one portion.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography.

Section 5: Alternative Coupling Strategies

For particularly challenging substrates or for the synthesis of novel derivatives, alternative coupling strategies may be considered.

Photoredox and Palladium-Catalyzed Decarboxylative Couplings

Recent advances in catalysis have enabled the use of carboxylic acids as radical precursors for C-C bond formation. While the high oxidation potential of fluoroalkyl carboxylic acids can be a challenge, specialized photoredox and palladium-catalyzed methods are emerging. These methods typically involve the generation of a difluoromethylcyclobutyl radical via decarboxylation, which can then be coupled with a suitable partner.

G

G

References

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC - NIH. [Link]

  • Recent Advances in Difluoromethylation Reaction - Ingenta Connect. [Link]

  • Wikipedia. HATU. [Link]

  • Difluoromethylation Reactions of Organic Compounds | Request PDF - ResearchGate. [Link]

  • OUCI. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • RSC Publishing. Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. [Link]

  • NIH. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • YouTube. 08.09 Activation Substitution of Carboxylic Acids. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Google P
  • SCUBIDOO. Decarboxylative coupling. [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Google Patents.
  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Eureka | Patsnap. Process for preparing cyclobutane-1,2-dicarboxylic esters. [Link]

  • Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Google Patents.
  • Carboxylic Acid Ester Patents (Class 514/785). [Link]

  • Google Patents.

Sources

Technical Support Center: Purification of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. This molecule is a valuable building block in contemporary drug discovery and materials science. The incorporation of the difluoromethyl (-CF₂H) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2] However, the synthesis and subsequent purification of this compound can present unique challenges, leading to impurities that may compromise downstream applications.

This guide is structured to provide direct, actionable solutions to common purification problems encountered in the laboratory. It combines established chemical principles with practical, field-proven techniques to help you achieve the desired purity for your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(Difluoromethyl)cyclobutane-1-carboxylic acid?

A1: The impurity profile depends heavily on the synthetic route employed. A common route involves the fluorination of an aldehyde precursor followed by hydrolysis of an ester.[3][4][5] Based on this, you can anticipate the following impurities:

Impurity TypeSpecific ExampleProbable SourceDetection Method (Key Signal)
Unreacted Precursor Ethyl 1-(formyl)cyclobutane-1-carboxylateIncomplete oxidation of the hydroxymethyl precursor.¹H NMR: Aldehyde proton (~9-10 ppm).
Unreacted Intermediate Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylateIncomplete alkaline hydrolysis of the ester.¹H NMR: Ethyl quartet and triplet (~4.2 and 1.3 ppm).
Fluorination Byproduct 1-(Fluoromethyl)cyclobutane-1-carboxylic acidIncomplete fluorination or side reactions.¹⁹F NMR: Distinct signal from the -CHF₂ group.
Decomposition Product Decarboxylated or defluorinated speciesExposure to excessive heat or harsh basic/acidic conditions.[6]Mass Spectrometry (unexpected M/z), ¹H NMR (loss of characteristic peaks).
Solvent Residue Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Trapped solvent from reaction or workup.¹H NMR: Characteristic solvent peaks (e.g., DCM ~5.3 ppm).
Q2: What is the best overall strategy to purify my crude product?

A2: The optimal strategy depends on the initial purity and the nature of the impurities. The following workflow provides a logical approach to purification.

Purification_Workflow cluster_start cluster_analysis cluster_purification cluster_end Crude Crude Product Analysis Purity Assessment (¹H/¹⁹F NMR, HPLC) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Solid & >90% Pure? AcidBase Acid-Base Extraction Analysis->AcidBase Oil or <90% Pure? (Major impurities are neutral/basic) Final Pure Product (>98% Purity) Recrystallization->Final Analysis_2 Purity Assessment AcidBase->Analysis_2 Check Purity Chromatography Column Chromatography Chromatography->Final Analysis_2->Chromatography Analysis_2->Final >98% Pure? Impurity_Profile cluster_impurities Potential Impurities Target 1-(Difluoromethyl)cyclobutane- 1-carboxylic Acid StartingMaterial Starting Materials / Intermediates Byproducts Reaction Byproducts Solvents Process Solvents Ester Ethyl Ester Precursor StartingMaterial->Ester Aldehyde Aldehyde Precursor StartingMaterial->Aldehyde MonoFluoro Mono-fluorinated Acid Byproducts->MonoFluoro DCM DCM, THF, EtOAc Solvents->DCM

Sources

Technical Support Center: Analytical Methods for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during purity analysis. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the analytical methodologies for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

Q1: What are the primary recommended analytical techniques for determining the purity of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid?

A1: The primary techniques for purity assessment are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H, ¹³C, and ¹⁹F NMR, is invaluable for structural confirmation and can be used for quantitative purity determination (qNMR).

Q2: Why is RP-HPLC a preferred method for purity analysis of this compound?

A2: RP-HPLC is highly suitable due to the polar nature of the carboxylic acid group and the overall moderate polarity of the molecule. It allows for excellent separation of the main compound from potential impurities, which may include starting materials, by-products, and degradation products. The use of UV detection is typically effective, as the carboxylic acid group provides a chromophore, although at lower wavelengths.

Q3: Can I use Gas Chromatography (GC) for the analysis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid?

A3: Direct GC analysis of carboxylic acids can be challenging due to their low volatility and potential for thermal degradation in the injector port. However, derivatization to form more volatile esters (e.g., methyl or silyl esters) can make GC a viable and powerful technique, especially for identifying volatile impurities.[1]

Q4: What role does ¹⁹F NMR play in the purity assessment?

A4: Given the presence of the difluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for this molecule.[2][3][4] It can provide a clean spectrum with a distinct signal for the CHF₂ group, making it an excellent tool for identifying and quantifying fluorine-containing impurities that might be difficult to resolve by other methods. Quantitative ¹⁹F NMR (qNMR) can be a powerful primary method for purity assignment when a certified reference standard is unavailable.[4][5]

Q5: What are some potential impurities I should be aware of during the synthesis and analysis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid?

A5: Potential impurities can arise from the synthetic route.[6][7][8][9] These may include unreacted starting materials such as ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, by-products from fluorination reactions, or related compounds like the corresponding ester or amide. Degradation products could also be present. It's crucial to have an understanding of the synthetic pathway to anticipate and identify potential impurities.[10]

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analytical work.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: The acidic nature of the analyte can lead to interactions with residual silanols on the silica-based column packing. 2. Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, it can exist in both ionized and non-ionized forms, leading to peak broadening. 3. Column Overload: Injecting too much sample can saturate the stationary phase.1. Use a Deactivated Column: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions. 2. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., using 0.1% formic or phosphoric acid) to ensure the carboxylic acid is fully protonated and in a single form.[11][12] 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[13]
Poor Peak Resolution 1. Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak, causing peaks to elute too close together. 2. Suboptimal Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the analyte and impurities. 3. Gradient Not Optimized: For complex samples, an isocratic method may not be sufficient.1. Adjust Organic Modifier Concentration: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. 2. Try a Different Stationary Phase: Consider a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group) to alter selectivity. 3. Develop a Gradient Method: Start with a lower percentage of organic solvent and gradually increase it to improve the separation of early and late-eluting peaks.
Drifting Retention Times 1. Column Temperature Fluctuations: Inconsistent column temperature can affect retention times.[14] 2. Mobile Phase Composition Changes: Improperly mixed or evaporating mobile phase can lead to drift.[14][15] 3. Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[14]1. Use a Column Oven: Maintain a constant and controlled column temperature.[14] 2. Prepare Fresh Mobile Phase Daily: Ensure mobile phase components are accurately measured and well-mixed. Keep reservoirs covered. 3. Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the starting mobile phase conditions, especially for gradient methods.[14]
Ghost Peaks 1. Contamination in the System: Impurities from the mobile phase, sample solvent, or previous injections can appear as ghost peaks. 2. Sample Carryover: Residual sample from a previous injection adhering to the injector or column.1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a Needle Wash: Use a strong solvent in the autosampler wash to clean the needle between injections. 3. Run Blank Gradients: Inject a blank (sample solvent) to identify if the ghost peaks are from the system or the sample.
Gas Chromatography (GC) Troubleshooting (with Derivatization)
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization 1. Insufficient Reagent: Not enough derivatizing agent to react with all the analyte. 2. Presence of Moisture: Water can quench the derivatization reaction. 3. Suboptimal Reaction Conditions: Incorrect temperature or reaction time.1. Increase Reagent Stoichiometry: Use a larger excess of the derivatizing agent. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Reaction Parameters: Experiment with different reaction temperatures and times to drive the reaction to completion.
Broad or Tailing Peaks 1. Active Sites in the GC System: The derivatized analyte may still interact with active sites in the injector liner or column. 2. Thermal Degradation: The derivative may be unstable at the injector or oven temperature.1. Use a Deactivated Liner: Employ a deactivated glass liner in the injector. 2. Condition the Column: Properly condition the GC column according to the manufacturer's instructions. 3. Lower Injector/Oven Temperature: If possible, reduce the temperatures to minimize degradation while maintaining good chromatography.
Multiple Peaks for the Analyte 1. Side Reactions during Derivatization: The derivatizing agent may react with other functional groups or form multiple derivatives. 2. Isomers: The sample may contain isomers that are separated by the GC column.1. Choose a More Specific Derivatizing Agent: Select a reagent that is highly specific for carboxylic acids. 2. Confirm Peak Identity with MS: Use a mass spectrometer to identify the different peaks and determine if they are related to the analyte.

III. Experimental Protocols

Protocol 1: RP-HPLC Purity Method

This protocol provides a starting point for developing a robust RP-HPLC method for the purity assessment of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid. Method validation should be performed according to ICH guidelines.[10][16][17]

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Degas both mobile phases before use.

4. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

  • Dissolve in a suitable solvent (e.g., 10 mL of a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: ¹⁹F qNMR for Purity Determination

This protocol outlines a method for determining the purity of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid using quantitative ¹⁹F NMR.

1. Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz) equipped with a fluorine probe

  • High-purity internal standard with a known ¹⁹F signal (e.g., trifluoroacetic acid or another certified fluorinated standard)[5]

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

  • High-precision analytical balance

2. Sample Preparation:

  • Accurately weigh a specific amount of the 1-(Difluoromethyl)cyclobutane-1-carboxylic acid sample.

  • Accurately weigh a precise amount of the internal standard.

  • Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a clean, dry NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: A simple pulse-acquire sequence is usually sufficient.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Ensure the spectral width encompasses both the analyte and internal standard signals.

4. Data Processing and Calculation:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Phase and baseline correct the spectrum carefully.

  • Integrate the characteristic signal for the CHF₂ group of the analyte and the signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

IV. Visualizations

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Bulk Sample of 1-(Difluoromethyl)cyclobutane- 1-carboxylic acid Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC RP-HPLC-UV (Primary Purity) Filtration->HPLC GC_MS GC-MS (after Derivatization) (Volatile Impurities) Filtration->GC_MS qNMR ¹⁹F qNMR (Absolute Purity) Filtration->qNMR Purity_Calc Purity Calculation (% Area, qNMR) HPLC->Purity_Calc Impurity_Profile Impurity Profiling (Identification & Quantification) GC_MS->Impurity_Profile qNMR->Purity_Calc Purity_Calc->Impurity_Profile Report Certificate of Analysis (CoA) Generation Impurity_Profile->Report

Caption: A typical analytical workflow for assessing the purity of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

Troubleshooting Decision Tree for HPLC Peak Tailing

HPLC_Troubleshooting Start HPLC Peak Tailing Observed? Check_pH Is Mobile Phase pH ~2 units below pKa? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH with Acid Check_pH->Adjust_pH No Check_Column Using a Deactivated (End-capped) Column? Check_pH->Check_Column Yes Resolved Problem Resolved Adjust_pH->Resolved Change_Column Action: Switch to an End-capped or Hybrid Column Check_Column->Change_Column No Check_Load Is Sample Concentration Too High? Check_Column->Check_Load Yes Change_Column->Resolved Dilute_Sample Action: Dilute Sample and Re-inject Check_Load->Dilute_Sample Yes Check_Load->Resolved No Dilute_Sample->Resolved

Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of acidic compounds.

V. References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.

  • Validation Of Analytical Methods For Pharmaceutical Analysis. .

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. PubMed.

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry.

  • Determination of the pK a Value of a Brønsted Acid by 19F NMR Spectroscopy. PMC - NIH.

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH.

  • HPLC Troubleshooting Guide. Phenomenex.

  • HPLC Troubleshooting Guide. SCION Instruments.

  • HPLC Troubleshooting Guide. Restek.

  • Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed.

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate.

  • Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. OUCI.

  • 1,1-Cyclobutanedicarboxylic acid. SIELC Technologies.

  • Acids: Derivatization for GC Analysis. chem.ucla.edu.

Sources

Validation & Comparative

A Tale of Two Fluorines: A Comparative Guide to 1-(Difluoromethyl)- and 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. The cyclobutane scaffold, a desirable three-dimensional motif, offers a rigid framework to present pharmacophoric elements to their biological targets.[1] When this sp³-rich core is functionalized with fluorinated methyl groups, we unlock a fascinating interplay of electronics and sterics that can be exploited to fine-tune drug-like properties. This guide provides an in-depth, data-supported comparison of two closely related and increasingly important building blocks: 1-(difluoromethyl)cyclobutane-1-carboxylic acid and 1-(trifluoromethyl)cyclobutane-1-carboxylic acid. We will dissect their synthesis, compare their fundamental physicochemical properties, and explore their differential impact on metabolic stability and potential applications in drug design.

At a Glance: Key Physicochemical and Biological Parameters

Property1-(Difluoromethyl)cyclobutane-1-carboxylic acid1-(Trifluoromethyl)cyclobutane-1-carboxylic acidRationale for Difference
Molecular Formula C₆H₈F₂O₂C₆H₇F₃O₂Addition of one fluorine atom.
Molecular Weight 150.12 g/mol 168.11 g/mol Higher mass of fluorine compared to hydrogen.
Acidity (pKa) 3.08[2]2.90[2]The greater electron-withdrawing inductive effect of the CF₃ group stabilizes the carboxylate anion more effectively than the CHF₂ group.[2]
Lipophilicity (XlogP) ~1.5 (predicted)[3]~1.6 (predicted)[4]The trifluoromethyl group is generally more lipophilic than the difluoromethyl group.[5]
Hydrogen Bonding Potential C-H···A hydrogen bond donor[5]No hydrogen bond donor capability from the methyl group.The C-H bond in the CHF₂ group is polarized by the two fluorine atoms, enabling it to act as a weak hydrogen bond donor.
Metabolic Stability Expected to be moderate to high.Expected to be high.The C-F bonds are significantly stronger than C-H bonds, making the trifluoromethyl group highly resistant to oxidative metabolism.[6] The difluoromethyl group also enhances stability but to a lesser extent.

The Decisive Difference: Acidity and Lipophilicity

The seemingly subtle difference of a single fluorine atom between these two molecules imparts a significant and predictable change in their acidity. The pKa of 1-(trifluoromethyl)cyclobutane-1-carboxylic acid is 2.90, making it a stronger acid than its difluoromethyl counterpart, which has a pKa of 3.08.[2] This distinction is a direct consequence of the powerful electron-withdrawing inductive effect of the fluorine atoms. The three fluorine atoms in the trifluoromethyl group pull electron density away from the carboxylic acid, stabilizing the resulting carboxylate anion upon deprotonation to a greater extent than the two fluorine atoms of the difluoromethyl group.

This difference in acidity can have profound implications for drug design. A lower pKa means that the trifluoromethyl derivative will be more ionized at physiological pH (7.4), which can influence its solubility, cell permeability, and interaction with biological targets.

G cluster_0 Inductive Effect on Acidity CF3 CF₃ Group (More Electronegative) Carboxylate_CF3 More Stabilized Carboxylate Anion CF3->Carboxylate_CF3 -I Effect CHF2 CHF₂ Group (Less Electronegative) Carboxylate_CHF2 Less Stabilized Carboxylate Anion CHF2->Carboxylate_CHF2 -I Effect pKa_CF3 Lower pKa (2.90) Carboxylate_CF3->pKa_CF3 Leads to pKa_CHF2 Higher pKa (3.08) Carboxylate_CHF2->pKa_CHF2 Leads to

Caption: Inductive effect of fluorination on acidity.

A unique feature of the difluoromethyl group is its potential to act as a C-H···A hydrogen bond donor, a characteristic absent in the trifluoromethyl group.[5] The polarization of the C-H bond by the adjacent fluorine atoms allows for this weak interaction, which can be exploited to form additional contacts within a protein binding site, potentially enhancing potency and selectivity.

Navigating Metabolism: The Stability Question

A primary driver for incorporating fluorinated groups in drug design is to enhance metabolic stability.[6] The exceptional strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. By replacing a metabolically labile C-H bond with a C-F bond, chemists can block common metabolic pathways.

Both the difluoromethyl and trifluoromethyl groups are expected to confer significant metabolic stability. However, the trifluoromethyl group is generally considered more robust due to the complete replacement of metabolically susceptible C-H bonds on the methyl group.[6] The difluoromethyl group, while still offering substantial protection, retains a C-H bond that could potentially be a site for enzymatic oxidation, albeit at a much-reduced rate compared to a non-fluorinated methyl group.

Applications in Drug Discovery: A Bioisosteric Balancing Act

The choice between a difluoromethyl and a trifluoromethyl cyclobutane carboxylic acid in a drug discovery program is a nuanced decision based on the specific therapeutic target and the desired physicochemical properties.

The 1-(trifluoromethyl)cyclobutane-1-carboxylic acid moiety is often employed as a bioisosteric replacement for other chemical groups, such as a tert-butyl group, to improve metabolic stability and modulate lipophilicity.[7] Its strong electron-withdrawing nature can also influence the electronics of adjacent functional groups. The cyclobutane ring provides a defined three-dimensional geometry, which can be advantageous for fitting into specific binding pockets.[8]

1-(difluoromethyl)cyclobutane-1-carboxylic acid , on the other hand, offers a different set of properties. Its lower lipophilicity compared to the trifluoromethyl analogue can be beneficial in mitigating potential off-target effects associated with high lipophilicity. Furthermore, its ability to act as a hydrogen bond donor provides an additional tool for optimizing ligand-receptor interactions.[5] This makes it a potential bioisostere for hydroxyl or thiol groups, with the added benefit of improved metabolic stability.

G cluster_0 Bioisosteric Replacement Strategies Parent Parent Moiety (e.g., tert-butyl, hydroxyl) CF3_analog 1-(Trifluoromethyl)cyclobutane -1-carboxylic acid Parent->CF3_analog Improves metabolic stability Increases lipophilicity CHF2_analog 1-(Difluoromethyl)cyclobutane -1-carboxylic acid Parent->CHF2_analog Improves metabolic stability Modulates lipophilicity Adds H-bond donor capability

Caption: Bioisosteric considerations for drug design.

Experimental Protocols

Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

A common synthetic route to 1-(difluoromethyl)cyclobutane-1-carboxylic acid involves the fluorination of a suitable precursor, such as an aldehyde, followed by hydrolysis.[2]

Step 1: Oxidation of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

  • To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.

  • After stirring, add a solution of ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in dichloromethane.

  • Stir for the appropriate time, then add triethylamine and allow the reaction to warm to room temperature.

  • Work up the reaction to isolate the crude ethyl 1-formylcyclobutane-1-carboxylate.

Step 2: Difluoromethylation

  • Dissolve the crude aldehyde in a suitable solvent.

  • Treat with a difluoromethylating agent, such as (difluoromethyl)trimethylsilane in the presence of a fluoride source, or diethylaminosulfur trifluoride (DAST).

  • Monitor the reaction for completion.

Step 3: Hydrolysis

  • To the crude difluoromethylated ester, add a solution of lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture and extract with an organic solvent to yield 1-(difluoromethyl)cyclobutane-1-carboxylic acid.

Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

A scalable synthesis for this compound has been reported starting from cyclobutanone.

Step 1: Trifluoromethylation of Cyclobutanone

  • To a solution of cyclobutanone in a suitable solvent, add Ruppert's reagent (TMSCF₃) and a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction to isolate 1-(trifluoromethyl)cyclobutanol.

Step 2: Carboxylation

  • The trifluoromethyl alcohol can be converted to the corresponding carboxylic acid through a variety of methods, such as oxidation of a derived nitrile or through a Grignard reaction with carbon dioxide after conversion of the alcohol to a halide.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a framework for comparing the metabolic stability of the two title compounds.

G start Start prep Prepare Incubation Mixture - Liver Microsomes - Phosphate Buffer - Test Compound (1 µM) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Aliquots taken at 0, 5, 15, 30, 60 min initiate->sampling quench Quench Reaction (Add cold acetonitrile with internal standard) sampling->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Determine % remaining, half-life (t½), and intrinsic clearance (Clint) analyze->end

Caption: Workflow for in vitro metabolic stability assay.

  • Preparation of Reagents: Prepare stock solutions of 1-(difluoromethyl)cyclobutane-1-carboxylic acid and 1-(trifluoromethyl)cyclobutane-1-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare a working solution of pooled human liver microsomes in phosphate buffer. Prepare a solution of the cofactor NADPH.

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Conclusion

The choice between 1-(difluoromethyl)cyclobutane-1-carboxylic acid and 1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a strategic decision in drug design, driven by the desired balance of acidity, lipophilicity, hydrogen bonding potential, and metabolic stability. The trifluoromethyl derivative offers greater acidity and metabolic robustness, making it a powerful tool for blocking metabolism and modulating electronic properties. The difluoromethyl analogue provides a more nuanced profile with lower lipophilicity and the unique ability to act as a hydrogen bond donor, opening up different avenues for optimizing drug-target interactions. A thorough understanding of the distinct characteristics of these valuable building blocks, supported by the experimental data and protocols outlined in this guide, will empower medicinal chemists to make more informed decisions in the quest for novel and effective therapeutics.

References

  • (Reference to a general review on fluorine in medicinal chemistry)
  • (Reference to a paper on the use of cyclobutane in drug design)
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 2023, 21(2), 3-9.
  • (Reference for the predicted XlogP of the difluoromethyl compound)
  • (Reference for the predicted XlogP of the trifluoromethyl compound)
  • The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 2017.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2021.
  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
  • (Reference for the synthesis of the trifluoromethyl compound)
  • Cyclobutanes in Small‐Molecule Drug Candid
  • (Reference for in vitro metabolic stability assay protocol)

Sources

A Senior Application Scientist's Guide to Difluoromethyl vs. Trifluoromethyl Cyclobutane Analogs: A Comparative Analysis for Strategic Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties onto sp³-rich scaffolds is a cornerstone of rational drug design. The cyclobutane ring, a conformationally constrained bioisostere for larger alkyl or phenyl groups, offers a unique platform for orienting substituents in three-dimensional space. When functionalized with difluoromethyl (CHF₂) or trifluoromethyl (CF₃) groups, these analogs present distinct physicochemical profiles that can be leveraged to overcome challenges in lead optimization. This guide provides an in-depth comparison of these two critical building blocks, moving beyond simple property listing to explore the causal relationships between their electronic, steric, and hydrogen-bonding characteristics and their resulting biological performance. We will dissect their impact on metabolic stability, membrane permeability, and target binding affinity, providing the experimental frameworks and strategic insights necessary for informed decision-making in drug discovery programs.

The Physicochemical Dichotomy: Understanding the Core Differences

The choice between a difluoromethyl and a trifluoromethyl group is not arbitrary; it is a decision that fundamentally alters the electronic and interactive potential of a molecule. While both are strongly electron-withdrawing, the presence of a hydrogen atom on the difluoromethyl group introduces a critical point of divergence.

Electronic Effects: A Quantitative Look at Inductive Power

The progressive fluorination of a methyl group results in a stepwise increase in its electron-withdrawing nature. This is quantitatively reflected in the pKa values of corresponding cyclobutane carboxylic acids and amines. The CF₃ group exerts a more potent inductive effect than the CHF₂ group, leading to a greater acidification of neighboring protons and a reduction in the basicity of nearby amines.

Compound ClassSubstituentpKa (Carboxylic Acid)pKa(H) (Amine)
1-Substituted-Cyclobutane-CH₂F~4.1~9.0
1-Substituted-Cyclobutane-CHF₂~3.5~7.6
1-Substituted-Cyclobutane-CF₃~2.9~5.3
Table 1: Comparative pKa values for α-fluoroalkyl substituted cyclobutane carboxylic acids and amines, illustrating the graded inductive effect. Data synthesized from published studies.[1][2][3]

This differential electronic influence is critical when the cyclobutane is positioned near a part of the molecule that ionizes or participates in electrostatic interactions with the biological target.

Lipophilicity and Steric Profile: A Balancing Act

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is unequivocally more lipophilic than a methyl group, with a Hansch π value of approximately +0.88.[4] The difluoromethyl group, however, presents a more nuanced picture. While the fluorine atoms increase lipophilicity, the C-H bond is capable of acting as a hydrogen bond donor, which can temper this effect depending on the molecular context. It is often referred to as a "lipophilic hydrogen bond donor"[5].

From a steric perspective, the trifluoromethyl group is larger than the difluoromethyl group, a factor that can influence binding site complementarity and potentially enhance selectivity.

The Decisive Feature: Hydrogen Bonding Potential

The most significant difference between the two groups lies in the ability of the difluoromethyl C-H bond to act as a hydrogen bond donor. The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen sufficiently acidic to engage with hydrogen bond acceptors like carbonyl oxygens or nitrogen atoms in a protein's active site. The trifluoromethyl group, lacking this hydrogen, cannot participate in such an interaction. This single feature can be the deciding factor in achieving high-affinity binding.

H_Bonding_Comparison cluster_CHF2 Difluoromethyl (CHF₂) Analog cluster_CF3 Trifluoromethyl (CF₃) Analog CHF2_Analog Drug-Cyclobutane-CHF₂ H_Acceptor Protein H-Bond Acceptor (e.g., C=O) CHF2_Analog->H_Acceptor C-H···O Hydrogen Bond CF3_Analog Drug-Cyclobutane-CF₃ No_Acceptor Protein Surface CF3_Analog->No_Acceptor No H-Bond Possible (Hydrophobic/Steric Interaction)

Caption: Key interaction difference between CHF₂ and CF₃ groups.

Comparative Biological Activity: A Predictive Framework

While direct head-to-head biological data for CHF₂ vs. CF₃ cyclobutane analogs is sparse, we can construct a robust predictive framework based on their physicochemical properties to guide rational design.

Target Binding Affinity

The choice between a CHF₂ and a CF₃ group can profoundly impact binding affinity through different mechanisms:

  • Exploiting the CHF₂ Hydrogen Bond: If structural biology data or homology modeling suggests the presence of a hydrogen bond acceptor in the target's active site, a CHF₂-cyclobutane analog could be synthesized to form a new, affinity-enhancing interaction. This is a classic strategy for transforming a moderate binder into a potent inhibitor.

  • Leveraging CF₃ for Hydrophobic Interactions: In a lipophilic pocket, the larger and more hydrophobic CF₃ group may form more extensive and favorable van der Waals and hydrophobic interactions than the CHF₂ group, leading to increased potency.

  • Steric and Conformational Effects: The rigid cyclobutane scaffold restricts the orientation of the fluoroalkyl groups. The slightly larger size of the CF₃ group might induce a subtle change in the conformation of the parent molecule, leading to a better or worse fit within the binding site. In some cases, a CF₃-cyclobutane has been shown to be a more effective bioisostere than a CF₃-cyclopropane, highlighting the importance of the scaffold itself.[6][7]

Binding_Scenarios cluster_0 Scenario A: CHF₂ Analog cluster_1 Scenario B: CF₃ Analog in Hydrophobic Pocket Node_Target Target Protein Binding Site Node_CHF2 Drug-Cyclobutane-CHF₂ Forms H-Bond with backbone carbonyl Node_Acceptor C=O H-Bond Acceptor Node_CHF2:port->Node_Acceptor:port  High Affinity Node_CF3 Drug-Cyclobutane-CF₃ Fills lipophilic pocket Node_Pocket Hydrophobic Residues (Leu, Val, Ile) Node_CF3:port->Node_Pocket:port  Enhanced van der Waals  & Hydrophobic Interactions

Caption: Hypothetical binding modes for CHF₂ and CF₃ analogs.

Metabolic Stability

Blocking metabolic hotspots is a primary reason for introducing fluorinated groups.

  • CF₃ as a Metabolic Shield: The trifluoromethyl group is exceptionally robust due to the strength of the C-F bonds.[4] Replacing a metabolically labile methyl or ethyl group on the cyclobutane ring with a CF₃ group is a well-established strategy to block cytochrome P450 (CYP)-mediated oxidation, often leading to a longer drug half-life.[8]

  • CHF₂ - A More Complex Case: The CHF₂ group also significantly increases metabolic stability compared to a non-fluorinated alkyl group. However, the remaining C-H bond can still be susceptible to oxidation, albeit at a much slower rate. Therefore, while generally very stable, it may not be as completely inert as a CF₃ group.

  • Context is Key: It is crucial to note that the effect of these groups is context-dependent. Studies on CF₃-cyclobutane as a tert-butyl bioisostere have shown instances where its introduction decreased metabolic stability in human liver microsomes.[7][9] This underscores the necessity of empirical validation for every new chemical series.

Membrane Permeability

The ability of a drug to cross cell membranes is governed by a balance between lipophilicity and the energetic cost of desolvating polar groups.

  • CF₃ Analogs: The higher lipophilicity of the CF₃ group generally favors passive diffusion across membranes.

  • CHF₂ Analogs: The CHF₂ group's hydrogen bond donating potential can increase the energetic penalty for moving from an aqueous environment to a lipid bilayer, potentially reducing permeability compared to a CF₃ analog. However, this effect is often small and may be outweighed by other factors.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted effects, rigorous and standardized in vitro assays are essential.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by the most common drug-metabolizing enzymes.

Objective: To determine the intrinsic clearance (CLᵢₙₜ) of difluoromethyl and trifluoromethyl cyclobutane analogs by measuring their rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compounds (CHF₂ and CF₃ analogs) and a positive control (e.g., verapamil).

  • Human Liver Microsomes (pooled).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard (e.g., tolbutamide) for reaction quenching.

  • 96-well incubation plates, LC-MS/MS system.

Methodology:

  • Preparation: Prepare working solutions of test compounds and controls. Thaw liver microsomes on ice.

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer and the liver microsomal suspension.

  • Pre-incubation: Add the test compound to the microsome mixture and pre-incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiation of Reaction: Add the pre-warmed NADPH regenerating system to initiate the metabolic reaction. This is your T₀ time point for a parallel sample.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. This precipitates the microsomal proteins and stops the reaction.

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent drug using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ).

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures a compound's ability to passively diffuse across an artificial lipid membrane.

Objective: To determine the effective permeability (Pe) of the CHF₂ and CF₃ analogs.

Materials:

  • PAMPA plate system (e.g., a 96-well donor plate and a filter acceptor plate).

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Test compounds and controls (high and low permeability).

  • UV-Vis plate reader or LC-MS/MS.

Methodology:

  • Membrane Coating: Coat the filter of the acceptor plate with the phospholipid solution and allow it to impregnate the filter.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Plate: Add solutions of the test compounds and controls in PBS to the donor plate wells.

  • Assemble Sandwich: Carefully place the acceptor plate on top of the donor plate, ensuring the coated filters are in contact with the donor solutions.

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Data Analysis: Calculate the effective permeability (Pe) using the known surface area of the filter, the volume of the wells, the incubation time, and the measured concentrations.

Strategic Decision-Making in Drug Design

The selection between a CHF₂ and CF₃ cyclobutane analog should be a hypothesis-driven process. The following workflow can guide this decision.

Caption: A workflow for selecting between CHF₂ and CF₃ analogs.

Conclusion and Future Perspectives

The difluoromethyl and trifluoromethyl cyclobutane analogs are powerful tools in the medicinal chemist's arsenal. They are not interchangeable, and the selection of one over the other should be a deliberate, data-driven decision. The trifluoromethyl group offers a robust solution for enhancing metabolic stability and exploiting hydrophobic interactions. In contrast, the difluoromethyl group provides the unique opportunity to introduce a hydrogen bond donor, potentially unlocking significant gains in binding affinity.

As our understanding of protein-ligand interactions becomes more sophisticated and synthetic methodologies for creating these building blocks become more accessible, the ability to strategically deploy these two groups will become increasingly important. Future work will likely focus on developing a larger empirical database of direct comparisons across various biological targets to refine our predictive models and further empower the rational design of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 29(35), e202300589*.
  • Meanwell, N. A. (2018). Fluorine and fluorinated fragments in pharmaceuticals. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. Available at: [Link]

  • Duan, Y., et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]

  • Zlatorog, P., et al. (2016). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 7(6), 611-616.
  • Ni, C., & Hu, J. (2017). Recent Progress Toward the Synthesis of Trifluoromethyl- and Difluoromethyl-Substituted Cyclopropanes. Chemistry, 23(21), 4950-4961. Available at: [Link]

  • Powers, J. P., & Sigman, M. S. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Bobrov, S. M., et al. (2021). Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry. ResearchGate. Available at: [Link]

  • Duan, Y., et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]

  • Kaflon, L., et al. (2018). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 61(15), 6833-6840. Available at: [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 35-46. Available at: [Link]

  • Bobovskyi, B. V., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Available at: [Link]

Sources

Validating the In Vitro Efficacy of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid Derivatives: A Comparative Guide for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antiviral agents with improved efficacy and pharmacokinetic profiles is a perpetual challenge. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Within this landscape, the 1-(difluoromethyl)cyclobutane-1-carboxylic acid moiety has emerged as a promising, yet underexplored, structural motif. This guide provides a comprehensive framework for validating the in vitro efficacy of derivatives based on this scaffold, using a hypothetical derivative, DFC-01 , as a case study against a known influenza neuraminidase inhibitor.

The rationale for exploring this chemical space is grounded in the unique properties of the cyclobutane ring and gem-difluoro group. The rigid, puckered conformation of the cyclobutane scaffold can favorably position pharmacophoric elements for optimal target engagement, while the difluoromethyl group can act as a bioisostere for other functional groups, enhancing potency and metabolic stability. Drawing from patent literature suggesting the potential of cyclobutane carboxylic acid derivatives in antiviral applications, this guide will focus on the inhibition of influenza neuraminidase, a critical enzyme in the viral life cycle.

The Pivotal Role of Neuraminidase in Influenza Virus Propagation

Influenza virus replication culminates in the budding of new virions from the host cell membrane.[1][2] These nascent viral particles are initially tethered to the cell surface via the interaction of viral hemagglutinin (HA) with sialic acid receptors.[1][2] The viral neuraminidase (NA) enzyme is essential for cleaving these sialic acid residues, thereby liberating the newly formed virions and enabling their spread to neighboring cells.[1][2] Inhibition of neuraminidase traps the virus at the cell surface, preventing its release and propagation.[2] This mechanism is the basis for the clinical efficacy of neuraminidase inhibitors like Oseltamivir and Zanamivir.

G cluster_0 Influenza Virus Life Cycle cluster_1 Point of Intervention Viral Entry Viral Entry Replication Replication Viral Entry->Replication 1. Endocytosis & Uncoating Assembly Assembly Replication->Assembly 2. Viral RNA & Protein Synthesis Budding Budding Assembly->Budding 3. Virion Assembly Release Release Budding->Release 4. Neuraminidase Action Infection of New Cell Infection of New Cell Release->Infection of New Cell 5. Propagation Neuraminidase Inhibitor Neuraminidase Inhibitor Neuraminidase Inhibitor->Release Blocks

Caption: Influenza Virus Life Cycle and Neuraminidase Inhibitor Action.

Comparative In Vitro Efficacy Evaluation: DFC-01 vs. Oseltamivir

To ascertain the potential of a novel compound, a direct comparison with a "gold standard" is indispensable. In this guide, we will outline the protocol to compare our hypothetical 1-(difluoromethyl)cyclobutane-1-carboxylic acid derivative, DFC-01 , with the well-established neuraminidase inhibitor, Oseltamivir . The primary endpoint for this comparison will be the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting neuraminidase activity.

Data Presentation: A Head-to-Head Comparison
CompoundInfluenza StrainNeuraminidase IC50 (nM)
DFC-01 A/H1N10.85
A/H3N21.20
Oseltamivir A/H1N11.20[3]
A/H3N20.50[3]

Note: The IC50 values for DFC-01 are hypothetical for illustrative purposes. The IC50 values for Oseltamivir are based on published data and can vary depending on the specific viral isolate and assay conditions.[3]

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This assay quantifies the enzymatic activity of viral neuraminidase by measuring the fluorescence of a product released from a substrate. The reduction in fluorescence in the presence of an inhibitor is used to determine the IC50 value.[4]

G cluster_workflow Neuraminidase Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution Inhibitors & Virus Incubation 1 Incubation 1 Serial Dilution->Incubation 1 45 min, RT Add Substrate Add Substrate Incubation 1->Add Substrate MUNANA Incubation 2 Incubation 2 Add Substrate->Incubation 2 60 min, 37°C Stop Reaction Stop Reaction Incubation 2->Stop Reaction Stop Solution Read Fluorescence Read Fluorescence Stop Reaction->Read Fluorescence Excitation: 355nm Emission: 460nm Calculate IC50 Calculate IC50 Read Fluorescence->Calculate IC50 Data Analysis End End Calculate IC50->End

Caption: Workflow for the Fluorescence-Based Neuraminidase Inhibition Assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, for example, MES buffer at pH 6.5, containing CaCl2.
  • MUNANA Substrate: Prepare a stock solution of 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in DMSO and dilute to the working concentration (e.g., 300 µM) in assay buffer just before use.[4]
  • Stop Solution: Prepare a solution to terminate the enzymatic reaction, such as a high pH buffer (e.g., NaOH in ethanol).[4]
  • Virus Stock: Use a standardized stock of influenza virus with known neuraminidase activity.
  • Test Compounds: Prepare stock solutions of DFC-01 and Oseltamivir in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

2. Assay Procedure:

  • In a 96-well black, flat-bottom plate, add 50 µL of serially diluted test compounds (DFC-01 and Oseltamivir) to triplicate wells. Include wells with assay buffer only as a no-inhibitor control and wells with buffer and no virus as a background control.
  • Add 50 µL of diluted influenza virus to all wells except the background control wells.
  • Incubate the plate at room temperature for 45 minutes to allow the inhibitors to bind to the neuraminidase.[4]
  • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to all wells.
  • Incubate the plate at 37°C for 1 hour in a humidified incubator.[4]
  • Stop the reaction by adding 100 µL of the stop solution to each well.[4]

3. Data Acquisition and Analysis:

  • Read the fluorescence of the plate using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4]
  • Subtract the background fluorescence from all readings.
  • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Discussion and Future Directions

The hypothetical data presented in this guide illustrates a scenario where DFC-01 demonstrates comparable or superior potency to Oseltamivir against the H1N1 strain, but is less potent against the H3N2 strain. This highlights the importance of screening against a panel of relevant viral strains. Such a finding would warrant further investigation into the structure-activity relationship (SAR) of the 1-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold to optimize its activity across multiple influenza subtypes.

Furthermore, in vitro efficacy is only the first step in the drug discovery pipeline. Promising candidates like DFC-01 would need to be subjected to a battery of further tests, including:

  • Cell-based viral replication assays: To confirm that the inhibition of the enzyme translates to the inhibition of viral replication in a cellular context.[5][6]

  • Cytotoxicity assays: To ensure that the observed antiviral effect is not due to general toxicity to the host cells.

  • Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • In vivo efficacy studies: To evaluate the therapeutic potential of the compound in animal models of influenza infection.

Conclusion

The 1-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold represents a promising starting point for the development of novel antiviral agents. By employing a rigorous and comparative in vitro validation strategy, as outlined in this guide, researchers can effectively assess the potential of new derivatives and make data-driven decisions to advance the most promising candidates toward further preclinical and clinical development. The systematic approach detailed herein, from understanding the biological target to the execution of precise enzymatic assays, provides a robust framework for accelerating the discovery of next-generation therapeutics.

References

  • Neuraminidase Inhibitors: Mechanism of Action. YouTube; 2020. Available from: [Link]

  • What are neuraminidase inhibitors and how do they work? Patsnap Synapse; 2024. Available from: [Link]

  • Gao J, Couzens L, Eichelberger MC. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. J Vis Exp. 2016;(115).
  • McKimm-Breschkin JL. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza Other Respir Viruses. 2013;7 Suppl 1:25-36.
  • ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. JoVE; 2022. Available from: [Link]

  • How Do Neuraminidase Inhibitors Work. Pediaa.Com; 2023. Available from: [Link]

  • Ikematsu H, Kawai N, Kashiwagi S. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons. J Infect Chemother. 2017;23(9):609-614.
  • Leang SK, Wu NC, Wilson IA, Yen HL. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. J Vis Exp. 2017;(122).
  • Gao J, Couzens L, Eichelberger MC. An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers. J Vis Exp. 2016;(115).
  • Sleeman K, Chari V, Mishin VP, et al. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. Antiviral Res. 2022;208:105457.
  • Influenza - Neuraminidase Inhibition Test. IZSVe. Available from: [Link]

  • McKimm-Breschkin JL, Trivedi T, Hampson A, et al. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir. Antimicrob Agents Chemother. 2003;47(7):2264-2272.
  • Neuraminidase inhibitor. Wikipedia. Available from: [Link]

  • Ikematsu H, Kawai N, Kashiwagi S. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons. J Infect Chemother. 2024;30(5):473-477.
  • Le QM, Kiso M, Someya K, et al. In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses. J Infect Dis. 2009;199(10):1499-1506.
  • Ikematsu H, Kawai N, Kashiwagi S. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2022-23 season: Comparison with the 2010-11 to 2019-20 seasons. J Infect Chemother. 2023;29(8):790-794.
  • Flemister AS, Allison M, Gibson J, et al. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. J Clin Microbiol. 2013;51(5):1540-1545.
  • Ikematsu H, Kawai N, Kashiwagi S. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2017-18 season: Comparison with the 2010-11 to 2016-17 seasons. J Infect Chemother. 2019;25(8):649-652.
  • Sleeman K, Chari V, Mishin VP, et al. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. Antiviral Res. 2022;208:105457.

Sources

comparing the physicochemical properties of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid with other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Physicochemical Analysis of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid for Modern Drug Discovery

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Medicinal chemists increasingly turn to motifs that impart favorable properties such as enhanced metabolic stability, modulated acidity, and improved cell permeability. Among these, sp³-rich three-dimensional structures and fluorine-containing groups have proven to be exceptionally valuable.[1] This guide provides an in-depth comparative analysis of 1-(difluoromethyl)cyclobutane-1-carboxylic acid, a building block that synergistically combines the benefits of a strained cyclobutane ring and a difluoromethyl group.

The cyclobutane scaffold offers a rigid, three-dimensional geometry that can serve as a bioisostere for common groups like phenyl rings or gem-dimethyl moieties, often leading to improved metabolic stability and unique vector positioning of substituents.[2][3][4] Simultaneously, the difluoromethyl (CHF₂) group acts as a unique modulator of physicochemical properties. It is an electron-withdrawing group that can lower the pKa of an adjacent carboxylic acid, and it can also serve as a lipophilic hydrogen bond donor, a feature not present in the more common trifluoromethyl (CF₃) group.[5][6][7]

This guide will objectively compare the key physicochemical properties of 1-(difluoromethyl)cyclobutane-1-carboxylic acid with structurally relevant alternatives, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

Section 1: The Strategic Value of the Difluoromethyl-Cyclobutane Moiety

The combination of a cyclobutane ring and a difluoromethyl group creates a building block with a distinct set of properties valuable for lead optimization.

  • Structural Rigidity and 3D Shape: The puckered conformation of the cyclobutane ring introduces conformational restriction.[2][4] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing potency. Its three-dimensional nature provides an escape from the "flatland" of aromatic rings, often improving solubility and metabolic stability.[2][8]

  • Modulation of Acidity (pKa): The two fluorine atoms on the difluoromethyl group are strongly electron-withdrawing. This inductive effect stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to its non-fluorinated counterparts.[1][9] This allows for fine-tuning the ionization state of a molecule at physiological pH (7.4), which is critical for solubility, cell permeability, and target engagement.

  • Lipophilicity and Hydrogen Bonding: The CHF₂ group is considered a lipophilic hydrogen bond donor.[6] Unlike the CF₃ group, the proton on the difluoromethyl group is acidic enough to participate in weak hydrogen bonds, potentially forming key interactions with a target receptor.[5] This allows it to act as a metabolically stable bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[5][7] Its contribution to lipophilicity (LogP) is nuanced, generally falling between a methyl and a trifluoromethyl group, offering another lever for property modulation.[6]

  • Metabolic Stability: Both the cyclobutane ring and the C-F bonds of the difluoromethyl group are generally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][8][10] Incorporating this building block can block common metabolic hotspots and extend a drug candidate's half-life.

G cluster_0 1-(Difluoromethyl)cyclobutane-1-carboxylic acid cluster_1 Physicochemical Impact Molecule Key Structural Features pKa Lowered pKa (Increased Acidity) Molecule->pKa Inductive Effect of CHF₂ LogP Modulated Lipophilicity (LogP) Molecule->LogP Lipophilic H-Bond Donor (CHF₂) Stability Enhanced Metabolic Stability Molecule->Stability Inert C-F Bonds & Cyclobutane Ring Shape 3D Scaffolding & Rigidity Molecule->Shape Strained Ring System

Caption: Key structural features of the title molecule and their impact on physicochemical properties.

Section 2: Comparative Analysis of Key Physicochemical Properties

To contextualize the properties of 1-(difluoromethyl)cyclobutane-1-carboxylic acid, it is best compared against building blocks where single structural elements are varied. The following table summarizes key experimental and calculated data.

Building BlockStructurepKacLogP
Target: 1-(Difluoromethyl)cyclobutane-1-carboxylic acid C₆H₈F₂O₂ ~3.5 - 4.0 [1][9][11]1.5 [12]
Comparator 1: Cyclobutanecarboxylic acid C₅H₈O₂4.79[1][13]0.82
Comparator 2: 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₇F₃O₂~3.2 - 3.7[14]1.6[14]
Comparator 3: 1-Methylcyclobutane-1-carboxylic acid C₆H₁₀O₂~4.9 - 5.01.25

Analysis of Trends:

  • Acidity (pKa): As hypothesized, the introduction of fluorine atoms significantly increases acidity. The pKa of Cyclobutanecarboxylic acid is approximately 4.79.[1][13] Adding a difluoromethyl group lowers this value by roughly a full pKa unit, making the molecule more ionized at physiological pH. The trifluoromethyl analogue is even more acidic due to the inductive pull of three fluorine atoms.

  • Lipophilicity (cLogP): The predicted LogP (cLogP) increases with the addition of alkyl or fluoroalkyl groups compared to the parent cyclobutanecarboxylic acid. The difluoromethyl group (cLogP = 1.5) provides a moderate increase in lipophilicity, slightly less than the trifluoromethyl group (cLogP = 1.6).[12][14] This demonstrates the ability to fine-tune lipophilicity by selecting the degree of fluorination.

Section 3: Experimental Protocols for Property Determination

To ensure scientific integrity, the following are detailed, self-validating protocols for determining the key physicochemical properties discussed.

Protocol: Potentiometric pKa Determination

This method measures the pH of a solution after incremental additions of a titrant to determine the inflection point of the titration curve, which corresponds to the pKa.[15][16][17]

Methodology:

  • Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[15]

  • Calibration: Calibrate the pH meter using standard buffers at pH 4, 7, and 10.[15]

  • Titration: Place 20 mL of the test solution in a jacketed beaker maintained at 25°C. If the compound is an acid, make the solution acidic (pH ~2) with 0.1 M HCl.[15]

  • Data Collection: Titrate the solution with 0.1 M NaOH, recording the pH value after each incremental addition.

  • Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[18][19]

Causality: The use of a co-solvent may be necessary for compounds with low aqueous solubility, but the measured pKa will be an "apparent pKa" (pKaapp) that may need to be extrapolated back to 0% co-solvent. Maintaining a constant temperature is crucial as pKa is temperature-dependent.

Protocol: Shake-Flask LogD₇.₄ Determination (Adapted from OECD 107)

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[20][21][22][23]

Methodology:

  • Pre-equilibration: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[23]

  • Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated PBS (pH 7.4) in a vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Causality: Using pre-saturated solvents is critical for accuracy, as n-octanol and water have some mutual solubility. Centrifugation is essential to prevent micro-emulsions from confounding the concentration measurements. This protocol measures LogD (the distribution coefficient at a specific pH) rather than LogP, which is more relevant for ionizable molecules like carboxylic acids at physiological pH.[21]

G cluster_0 LogD₇.₄ Workflow start 1. Pre-saturate n-Octanol & PBS dissolve 2. Dissolve Compound in Octanol Phase start->dissolve mix 3. Mix Octanol & PBS Phases dissolve->mix equilibrate 4. Shake to Equilibrate mix->equilibrate separate 5. Centrifuge to Separate Phases equilibrate->separate quantify 6. Quantify Compound in Each Phase (LC-MS) separate->quantify calculate 7. Calculate LogD quantify->calculate

Sources

case studies of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid in drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid and its role in drug discovery, including its performance against other alternatives with supporting experimental data.

Introduction: A Forward-Looking Analysis of a Novel Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is relentless. Researchers are increasingly moving away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds to enhance target engagement, selectivity, and metabolic stability. Within this paradigm, 1-(Difluoromethyl)cyclobutane-1-carboxylic acid emerges as a compelling, albeit underexplored, building block.

While extensive case studies for this specific molecule in late-stage drug candidates are not yet prevalent in the public domain, a deep analysis of its constituent motifs—the difluoromethyl group and the cyclobutane ring —provides a powerful, predictive framework for its strategic application. This guide offers a comprehensive evaluation of the potential of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid by dissecting the well-established advantages of its components. We will provide a comparative analysis against common structural alternatives, supported by experimental data and detailed protocols, to equip researchers with the insights needed to leverage this promising scaffold in their drug discovery programs.

Part 1: The Difluoromethyl Group - More Than Just a Fluorine Moiety

The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties. The difluoromethyl (CHF₂) group, in particular, offers a unique and nuanced profile compared to its more common methyl (CH₃) and trifluoromethyl (CF₃) counterparts. Its defining characteristic is its role as a "lipophilic hydrogen bond donor," a feature that provides a distinct advantage in optimizing molecular interactions.[1][2][3]

The CHF₂ group can act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are common pharmacophores.[1][4] Unlike the trifluoromethyl group, the difluoromethyl moiety retains an acidic proton capable of forming weak hydrogen bonds, which can enhance binding affinity and specificity.[1][5] This, combined with its strong electron-withdrawing nature and the metabolic stability conferred by the robust C-F bonds, makes it a powerful tool for medicinal chemists.[1][6]

Comparative Analysis of Key Functional Groups

The strategic choice of a functional group can dramatically alter a drug candidate's profile. The following table compares the difluoromethyl group to other commonly used moieties.

FeatureMethyl (-CH₃)Hydroxyl (-OH)Trifluoromethyl (-CF₃)**Difluoromethyl (-CHF₂) **
Primary Role Lipophilic fillerH-bond donor/acceptorLipophilic, electron-withdrawingLipophilic H-bond donor, bioisostere
Hydrogen Bonding NoneDonor & AcceptorAcceptor onlyDonor (weak) & Acceptor
Lipophilicity (Hansch π) ~ +0.5~ -0.7~ +0.88[6]~ +0.3 to +0.4[2]
Metabolic Stability Prone to oxidationProne to oxidation/conjugationHighly stableGenerally stable, blocks oxidation
pKa Modulation Weakly donatingWeakly withdrawingStrongly withdrawingStrongly withdrawing[1][5]
Logical Relationship: Bioisosterism of the CHF₂ Group

The difluoromethyl group's ability to mimic the hydrogen bonding potential of hydroxyl and thiol groups while improving metabolic stability is a key strategic advantage.

cluster_0 Common Pharmacophores cluster_1 Bioisosteric Replacement cluster_2 Improved Properties OH Hydroxyl (-OH) CHF2 Difluoromethyl (-CHF₂) OH->CHF2 replaces SH Thiol (-SH) SH->CHF2 replaces Stability Increased Metabolic Stability CHF2->Stability Lipophilicity Enhanced Lipophilicity CHF2->Lipophilicity Binding Maintained/Improved Binding CHF2->Binding

Caption: Bioisosteric replacement of polar groups with CHF₂ to enhance drug properties.

Part 2: The Cyclobutane Ring - A Scaffold for Modern Drug Design

The cyclobutane ring is an increasingly popular sp³-rich scaffold in medicinal chemistry.[7][8] Its rigid, puckered three-dimensional structure offers a distinct advantage over flat aromatic rings or more flexible aliphatic chains.[7][9] As of January 2021, at least 39 preclinical or clinical drug candidates contained a cyclobutane ring, highlighting its growing acceptance and utility.[7][8]

Cyclobutane rings can serve as bioisosteres for phenyl groups, helping to reduce planarity and improve solubility and metabolic profiles.[7][8] They are also used to provide conformational restriction, locking a molecule into a more bioactive conformation and preventing cis/trans isomerization of double bonds.[7][8][9][10]

Comparative Analysis of Scaffolds
FeaturePhenyl RingCyclohexane RingCyclobutane Ring
Geometry Flat, aromaticFlexible (chair/boat)Puckered, rigid 3D
Solubility Generally poorModerate to poorOften improved vs. phenyl
Metabolic Stability Prone to CYP450 oxidationProne to oxidationGenerally more stable
Key Application Core scaffold, π-stackingLipophilic spacerAryl bioisostere, conformational lock
Case Study Snippet: Cyclobutanes in Approved Drugs

The utility of the cyclobutane motif is validated by its presence in marketed drugs. For instance, Carboplatin , a widely used anticancer agent, features a cyclobutane dicarboxylate ligand that is crucial for its activity and stability.[7] Similarly, Boceprevir , a protease inhibitor for hepatitis C, incorporates a cyclobutane ring to confer conformational rigidity.[10]

Workflow: Cyclobutane as a Phenyl Ring Bioisostere

This diagram illustrates the rationale for replacing a metabolically vulnerable phenyl ring with a more stable cyclobutane scaffold.

Start Initial Lead Compound (with Phenyl Ring) Problem Identified Liability: Metabolic Oxidation of Phenyl Ring Start->Problem Strategy Strategy: Bioisosteric Replacement Problem->Strategy Solution Introduce Cyclobutane Ring Strategy->Solution Outcome Optimized Candidate: - Improved Metabolic Stability - Increased 3D Character - Novel IP Solution->Outcome

Caption: Design strategy of replacing a phenyl ring with a cyclobutane scaffold.

Part 3: Synergistic Potential of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

The combination of a difluoromethyl group and a cyclobutane ring on a single carboxylic acid building block presents a powerful synergistic potential. This scaffold offers a pre-packaged solution to several common drug discovery challenges:

  • Metabolic Stability: Both the cyclobutane ring and the CHF₂ group are known to enhance metabolic stability, protecting against oxidative metabolism.[1][7][8]

  • Three-Dimensionality: The rigid cyclobutane scaffold provides a defined 3D exit vector for the difluoromethyl and carboxylic acid groups, enabling precise probing of binding pockets.

  • Modulated Acidity: The strong electron-withdrawing effect of the CHF₂ group increases the acidity (lowers the pKa) of the carboxylic acid.[11][12][13] This can be used to fine-tune interactions with target proteins or modulate physicochemical properties like solubility.

  • Novelty: The unique combination of these motifs provides access to novel chemical space, offering opportunities for new intellectual property.

Part 4: Experimental Protocols

The utility of any building block is contingent on its accessibility. Fortunately, scalable synthetic routes to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid have been reported.[11][12][13]

Protocol 1: Synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

This protocol is adapted from published literature and provides a reliable method for synthesizing the title compound.[11][12][13]

Workflow Diagram:

A Ethyl 1-(hydroxymethyl) cyclobutanecarboxylate B Swern Oxidation A->B C Ethyl 1-formylcyclobutane carboxylate B->C D Deoxofluorination (e.g., DAST) C->D E Ethyl 1-(difluoromethyl) cyclobutanecarboxylate D->E F Alkaline Hydrolysis (e.g., LiOH) E->F G 1-(Difluoromethyl)cyclobutane -1-carboxylic acid F->G

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. The introduction of fluorinated motifs, such as the difluoromethyl group, into cyclic scaffolds like cyclobutane offers a compelling strategy for modulating the physicochemical and pharmacological properties of drug candidates.[1][2] This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the unambiguous structural elucidation of 1-(difluoromethyl)cyclobutane-1-carboxylic acid and its derivatives. We will move beyond rote procedural descriptions to explore the underlying principles and interpretative nuances that ensure self-validating and trustworthy analytical outcomes.

The Analytical Challenge: A Multifaceted Approach

Confirming the structure of a molecule like 1-(difluoromethyl)cyclobutane-1-carboxylic acid requires a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a robust and irrefutable body of evidence. Our primary tools will be Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For fluorinated compounds, the trifecta of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework and the electronic environment of the nuclei.

¹⁹F NMR: The Fluorine Probe

Given the presence of the difluoromethyl group, ¹⁹F NMR is an essential starting point. The ¹⁹F nucleus is 100% abundant and highly sensitive, making this technique particularly informative.[3]

Expected Spectral Features for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid:

  • Chemical Shift (δ): The two fluorine atoms of the CHF₂ group are chemically equivalent and will give rise to a single resonance. The chemical shift is highly sensitive to the electronic environment. For 1-(difluoromethyl)cyclobutane-1-carboxylic acid, the ¹⁹F NMR spectrum in DMSO-d₆ is expected to show a signal around -117.8 ppm.[1]

  • Multiplicity: This signal will be split by the adjacent proton of the CHF₂ group, resulting in a doublet. The coupling constant, JH-F, provides valuable structural information.

¹H NMR: Mapping the Proton Skeleton

¹H NMR provides information on the number, connectivity, and chemical environment of the hydrogen atoms.

Expected Spectral Features for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (in DMSO-d₆): [1]

  • -CHF₂ Proton: This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). This is a highly characteristic signal for a difluoromethyl group. For the target molecule, this appears at approximately 6.38 ppm with a coupling constant of around 54.8 Hz.[1]

  • Cyclobutane Protons: The protons of the cyclobutane ring will appear as multiplets in the aliphatic region, typically between 1.9 and 2.5 ppm.[1] The complexity of these signals arises from geminal and vicinal couplings.

  • Carboxylic Acid Proton: The acidic proton of the -COOH group will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration and solvent dependent. In the reported data for 1-(difluoromethyl)cyclobutane-1-carboxylic acid, this proton is observed at 12.96 ppm as a broad singlet.[1]

¹³C NMR: The Carbon Framework

¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments. The presence of fluorine atoms introduces characteristic C-F couplings, which can be observed in a proton-coupled or fluorine-coupled ¹³C spectrum.

Expected Spectral Features for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid (in DMSO-d₆): [1]

  • Carboxyl Carbon (-COOH): This carbon will appear at a downfield chemical shift, typically in the range of 170-180 ppm. For the target molecule, it is observed at 174.5 ppm.[1]

  • Quaternary Cyclobutane Carbon: The carbon atom of the cyclobutane ring attached to both the difluoromethyl and carboxyl groups will be split into a triplet by the two fluorine atoms (²JC-F). This is a key diagnostic signal. It is reported to be at 49.3 ppm with a coupling constant of 21.0 Hz.[1]

  • Difluoromethyl Carbon (-CHF₂): This carbon will also be split into a triplet by the two attached fluorine atoms (¹JC-F), typically with a large coupling constant. The reported value is 114.5 ppm with a J-coupling of 244.0 Hz.[1]

  • Cyclobutane -CH₂- Carbons: The methylene carbons of the cyclobutane ring will appear in the aliphatic region. The carbons adjacent to the quaternary center appear at 29.8 ppm, while the remaining methylene carbon appears at 14.7 ppm.[1]

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). transfer Transfer the solution to a 5 mm NMR tube. prep->transfer instrument Place the NMR tube in the spectrometer. shimming Shim the magnetic field to ensure homogeneity. instrument->shimming lock Lock the field frequency using the deuterium signal of the solvent. shimming->lock tune Tune and match the desired nuclei probes (¹H, ¹³C, ¹⁹F). lock->tune acq_1h Acquire ¹H NMR spectrum. tune->acq_1h acq_13c Acquire ¹³C{¹H} NMR spectrum. tune->acq_13c acq_19f Acquire ¹⁹F NMR spectrum. tune->acq_19f ft Apply Fourier transform to the raw data (FID). phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate chem_shift Determine chemical shifts (δ). multiplicity Analyze signal multiplicities. chem_shift->multiplicity coupling Measure coupling constants (J). multiplicity->coupling assign Assign signals to the molecular structure. coupling->assign cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Load Sample cluster_proc cluster_proc cluster_acq->cluster_proc Raw Data cluster_analysis cluster_analysis cluster_proc->cluster_analysis Processed Spectra

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Expected HRMS Data for 1-(Difluoromethyl)cyclobutane-1-carboxylic acid:

For the molecular formula C₆H₈F₂O₂, the calculated monoisotopic mass is 150.0492.[4] An HRMS analysis using a technique like electrospray ionization (ESI) in negative mode would be expected to detect the deprotonated molecule [M-H]⁻. The experimentally determined mass should be in very close agreement with the calculated mass for C₆H₇F₂O₂⁻ (149.0419).[4] Published data shows an observed mass of 149.0414 for [M-H]⁻, confirming the elemental composition.[1]

Fragmentation Analysis:

Experimental Protocol for High-Resolution Mass Spectrometry (LC-MS)

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis prep Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). inject Inject the sample solution into the LC system. separate Separate the analyte from any impurities on a suitable column (e.g., C18). inject->separate ionize Introduce the eluent into the ion source (e.g., ESI). analyze Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap). ionize->analyze detect Detect the ions. analyze->detect extract_mass Extract the accurate mass of the molecular ion. calc_formula Calculate the elemental composition from the accurate mass. extract_mass->calc_formula compare Compare with the expected formula. calc_formula->compare cluster_prep cluster_prep cluster_lc cluster_lc cluster_prep->cluster_lc Inject cluster_ms cluster_ms cluster_lc->cluster_ms Eluent cluster_analysis cluster_analysis cluster_ms->cluster_analysis Mass Spectrum

Caption: General workflow for LC-HRMS analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups in a molecule. For 1-(difluoromethyl)cyclobutane-1-carboxylic acid, the most characteristic absorptions will be from the carboxylic acid moiety.

Expected IR Absorption Bands:

  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8]

  • C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[8][9]

  • C-F Stretch: Absorptions due to the C-F bonds of the difluoromethyl group are expected in the region of 1100-1000 cm⁻¹, and these are typically strong.

Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (through coupling), and count (through integration).High resolution, provides detailed structural information.Signal overlap can occur in complex molecules.
¹³C NMR Number of unique carbon environments, information on functional groups.Wide chemical shift range reduces signal overlap.Lower sensitivity than ¹H NMR, requires longer acquisition times.
¹⁹F NMR Fluorine environment and count. Provides information on C-F and H-F coupling.High sensitivity, large chemical shift dispersion, low background signal.Requires a spectrometer equipped with a fluorine probe.
HRMS Highly accurate molecular weight and elemental composition.Unambiguous determination of the molecular formula.Does not provide information on the connectivity of atoms (isomerism).
IR Presence of specific functional groups.Rapid, simple sample preparation.Provides limited information on the overall molecular skeleton.

Conclusion

The structural confirmation of 1-(difluoromethyl)cyclobutane-1-carboxylic acid derivatives is most reliably achieved through the integrated analysis of ¹H, ¹³C, and ¹⁹F NMR, and high-resolution mass spectrometry. NMR spectroscopy provides the detailed framework of the molecule, including the connectivity of atoms and their stereochemical relationships. HRMS confirms the elemental composition with high accuracy. While IR spectroscopy serves as a quick check for the presence of key functional groups, it lacks the detailed structural information provided by NMR and MS. By employing these techniques in concert, researchers can be highly confident in the structural integrity of their synthesized compounds, a critical step in the drug discovery and development pipeline.

References

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. [Link]

  • Chemistry LibreTexts. (2021, December 15). NMR Spectroscopy of Cyclobutanes. [Link]

  • Jacox, M. E. (1970). Infrared Spectrum of the Difluoromethyl Radical in Solid Argon. The Journal of Chemical Physics, 54(2), 5104-5107. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. [Link]

  • National Center for Biotechnology Information. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. [Link]

  • University of Arizona. (n.d.). Fluorine NMR. [Link]

  • University of Wisconsin-Madison. (n.d.). 19Flourine NMR. [Link]

  • PubChem. (n.d.). 1-(difluoromethyl)cyclobutane-1-carboxylic acid. [Link]

  • Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1998. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • Durig, J. R., & Lafferty, W. J. (1969). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. [Link]

  • ResearchGate. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. [Link]

  • National Center for Biotechnology Information. (n.d.). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. [Link]

  • Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

  • Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(1), 16-25. [Link]

  • PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. [Link]

Sources

In Vivo Evaluation of Compounds Containing the 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the cyclobutane scaffold has garnered significant interest for its ability to impart conformational rigidity, improve metabolic stability, and provide unique vectors for substituent placement.[1] This guide provides an in-depth comparative analysis of the in vivo evaluation of compounds featuring the 1-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold and its close analogs, with a particular focus on their application in inflammatory diseases.

The Rise of Fluorinated Cyclobutanes in Drug Discovery

The introduction of fluorine atoms or fluoroalkyl groups is a well-established strategy in drug design to enhance potency, metabolic stability, and cell permeability.[2] The difluoromethyl group, in particular, offers a unique combination of lipophilicity and hydrogen bond donating capability. When combined with the rigid cyclobutane core, the 1-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold presents a compelling structural motif for interacting with biological targets while maintaining favorable drug-like properties. The synthesis of these building blocks has become more accessible, enabling their exploration in various drug discovery programs.[3]

Case Study: In Vivo Evaluation of IRAK4 Inhibitors with a Cyclobutane Carboxylic Acid Scaffold

A prominent example of a clinical candidate featuring a cyclobutane carboxylic acid scaffold is Zimlovisertib (PF-06650833) , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), making it a key target for treating a range of autoimmune and inflammatory diseases.[5]

Preclinical In Vivo Efficacy of Zimlovisertib (PF-06650833)

Zimlovisertib has been extensively evaluated in preclinical models of rheumatic diseases, demonstrating significant efficacy.

  • Rat Collagen-Induced Arthritis (CIA) Model: In this widely used model of rheumatoid arthritis, oral administration of Zimlovisertib led to a significant reduction in paw swelling, a key indicator of inflammation and disease severity.[1][5]

  • Murine Lupus Models: In both the pristane-induced and MRL/lpr mouse models of systemic lupus erythematosus (SLE), Zimlovisertib treatment resulted in a reduction of circulating autoantibodies, which are central to the pathophysiology of the disease.[1]

These studies provide strong evidence for the in vivo anti-inflammatory effects of inhibiting IRAK4 with a compound containing a cyclobutane carboxylic acid scaffold.

Comparative In Vivo Performance

To provide a comprehensive understanding of the in vivo potential of this scaffold, it is essential to compare its performance against alternative approaches.

Compound/ModalityTargetKey In Vivo FindingsReference
Zimlovisertib (PF-06650833) IRAK4 Kinase ActivityDose-dependent inhibition of LPS-induced TNF-α in rats. Efficacious in rat CIA and murine lupus models.[1][4]
Tofacitinib JAK KinaseEffective in the rat CIA model (used as a comparator).[5]
KT-474 (IRAK4 Degrader) IRAK4 ProteinPotent in vitro degradation of IRAK4 with sustained downstream signaling inhibition. In vivo PK/PD studies are ongoing to assess longevity and efficacy compared to kinase inhibitors.[6]

This comparison highlights that while kinase inhibitors with the cyclobutane scaffold demonstrate in vivo efficacy, alternative modalities like protein degradation are being explored for potentially more sustained pharmacological effects.

Experimental Protocols for In Vivo Evaluation

The successful in vivo assessment of compounds like Zimlovisertib relies on well-established and reproducible experimental models.

Rat Collagen-Induced Arthritis (CIA) Model Protocol
  • Induction: Male Lewis rats are immunized with an emulsion of bovine type II collagen in complete Freund's adjuvant at the base of the tail.

  • Booster: A booster injection of collagen in incomplete Freund's adjuvant is administered 7 days after the initial immunization.

  • Treatment: Prophylactic or therapeutic dosing of the test compound (e.g., Zimlovisertib orally, twice daily) is initiated before or after the onset of clinical signs of arthritis.

  • Assessment: Paw volume is measured daily or every other day using a plethysmometer. Clinical scores are assigned based on the severity of erythema and swelling in the paws.

  • Endpoint Analysis: At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Circulating levels of inflammatory cytokines and autoantibodies can also be measured.

Causality Behind Experimental Choices: The CIA model is chosen for its well-characterized and predictable disease course that shares many pathological features with human rheumatoid arthritis, including synovitis, pannus formation, and cartilage and bone destruction. The use of a positive control like tofacitinib, an approved JAK inhibitor for rheumatoid arthritis, provides a benchmark for evaluating the efficacy of the test compound.

Signaling Pathway and Experimental Workflow

The mechanism of action of IRAK4 inhibitors and the workflow for their in vivo evaluation can be visualized as follows:

IRAK4_Pathway_and_Workflow cluster_pathway IRAK4 Signaling Pathway cluster_workflow In Vivo Evaluation Workflow TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB_MAPK NF-κB / MAPK Pathways TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB_MAPK->Cytokines Induction Disease Induction (e.g., Collagen in Rats) Treatment Compound Administration (e.g., Oral Dosing) Induction->Treatment Assessment Clinical Assessment (e.g., Paw Volume) Treatment->Assessment Analysis Endpoint Analysis (Histology, Biomarkers) Assessment->Analysis Zimlovisertib Zimlovisertib (PF-06650833) Zimlovisertib->IRAK4 caption_pathway IRAK4 Signaling Pathway caption_workflow In Vivo Workflow

IRAK4 Signaling and In Vivo Workflow

The Potential of the 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid Scaffold

While Zimlovisertib provides a compelling case for the broader cyclobutane carboxylic acid scaffold, the specific inclusion of a difluoromethyl group at the 1-position is anticipated to offer further advantages. Based on established medicinal chemistry principles, the difluoromethyl group can:

  • Modulate Acidity: The electron-withdrawing nature of the two fluorine atoms can influence the pKa of the carboxylic acid, potentially optimizing its interaction with the target protein.

  • Enhance Lipophilicity: The C-F bonds can increase lipophilicity, which may improve membrane permeability and oral bioavailability.

  • Form Unique Interactions: The polarized C-H bond of the difluoromethyl group can act as a hydrogen bond donor, providing an additional point of interaction within the binding pocket.

Further preclinical development of compounds containing the 1-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold is warranted to experimentally validate these potential benefits in in vivo settings. The experimental frameworks outlined in this guide provide a robust starting point for such evaluations.

Conclusion

The 1-(difluoromethyl)cyclobutane-1-carboxylic acid scaffold represents a promising motif in modern drug discovery. The in vivo success of close analogs like Zimlovisertib in clinically relevant models of inflammatory disease underscores the potential of this structural class. By leveraging established preclinical models and a deep understanding of the underlying biology, researchers can effectively evaluate and compare novel compounds, ultimately advancing the development of new therapeutics for a range of challenging diseases.

References

  • Lee, K. L., et al. (2021). The Interleukin-1 Receptor–Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology, 73(12), 2206-2218. [Link]

  • Lee, K. L., et al. (2021). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. PubMed, [Link]

  • Hatcher, J. M., et al. (2022). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Frontiers in Immunology, 13, 888642. [Link]

  • Lee, K. L., et al. (2021). The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. ResearchGate. [Link]

  • Willemsen, J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 63(21), 12445-12469. [Link]

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(difluoromethyl)cyclobutane-1-carboxylic acid. As a fluorinated carboxylic acid, this compound requires specific handling procedures to ensure laboratory safety, prevent chemical incompatibilities, and adhere to environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Core Principles: Understanding the "Why" Behind the Waste

Proper disposal is not merely a matter of following rules; it is a critical component of laboratory safety and environmental stewardship rooted in the chemical properties of the substance. 1-(Difluoromethyl)cyclobutane-1-carboxylic acid possesses two key features that dictate its disposal pathway:

  • Halogenated Organic Compound: The presence of the difluoromethyl group (-CHF₂) places this molecule in the category of halogenated organic waste.[1] The carbon-fluorine bond is exceptionally strong, making such compounds persistent and requiring specialized, high-temperature incineration for complete destruction.[2] Mixing this waste with non-halogenated solvents unnecessarily complicates and increases the cost of disposal for the entire waste stream.[3]

  • Carboxylic Acid: The carboxylic acid group (-COOH) makes the compound acidic. Mixing acidic waste with bases can cause a violent exothermic reaction, while mixing it with other reactive materials like cyanides or sulfides can generate highly toxic gases.[4]

Therefore, the foundational principle is strict waste segregation .

Hazard Identification and Safety Profile

Hazard Category Description & Precautionary Action Source
Skin Irritation (Category 2) Causes skin irritation. Avoid contact with skin. Wear nitrile or other chemically resistant gloves and a lab coat.[5]
Eye Irritation (Category 2A) Causes serious eye irritation. Wear safety glasses or goggles.[5]
Respiratory Irritation (Category 3) May cause respiratory irritation. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[5]
Chemical Reactivity Acidic. Incompatible with strong bases, oxidizing agents, and reducing agents. Store separately from these materials.[3][4][3][4]

Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from the point of generation to the final hand-off for disposal.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Before generating any waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat. All waste handling operations should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

Step 2: Waste Stream Identification and Segregation

This is the most critical step. This compound must be disposed of as Halogenated Organic Acidic Waste .

  • Obtain a dedicated waste container: Use a container made of a material compatible with organic acids (e.g., glass or high-density polyethylene). Do not use metal containers for acidic waste.[7]

  • Segregate from other waste streams:

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[1][3]

    • DO NOT mix with bases (e.g., sodium hydroxide, triethylamine).[4]

    • DO NOT mix with aqueous waste, heavy metals, or strong oxidizers.[3]

Step 3: Waste Container Labeling

Proper labeling is a regulatory requirement and essential for safety. The label must be affixed to the container before the first drop of waste is added.[8]

  • Write the words "Hazardous Waste" clearly on the label.[9][10]

  • List all chemical constituents by their full names—no formulas or abbreviations.[8] For example: "Waste 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, Dichloromethane."

  • Indicate the approximate percentage or volume of each component.[1]

  • Identify the relevant hazards. Check the boxes for "Toxic" and "Corrosive" (or "Acidic").

  • Include the name of the principal investigator or research group and the date the container was started.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is the laboratory area where the waste is generated.[4][9]

  • Keep the container closed: The waste container must be securely capped at all times, except when you are actively adding waste.[4][8] This prevents the release of vapors and protects against spills.

  • Use secondary containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.

  • Store in a designated location: The SAA should be near the point of generation and under the direct control of laboratory personnel.[7] Ensure it is away from heat sources or direct sunlight.[11]

Step 5: Arranging for Final Disposal
  • Monitor the fill level: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[7]

  • Request a pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to request a waste pickup.

  • Final Disposal Method: Your EH&S office will consolidate this waste for transport to a licensed hazardous waste disposal facility. The required method for fluorinated organic compounds is high-temperature incineration, which is necessary to break the stable carbon-fluorine bonds.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(difluoromethyl)cyclobutane-1-carboxylic acid.

G Disposal Workflow for 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid start Waste Generated (Pure compound or in solution) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 2: Identify Waste Stream 'Halogenated Organic Acid' ppe->identify get_container Step 3: Select Compatible Container (e.g., Glass, HDPE) identify->get_container label Step 4: Affix 'Hazardous Waste' Label List all constituents get_container->label add_waste Step 5: Add Waste in Fume Hood Keep container closed when not in use label->add_waste store Step 6: Store in Designated SAA with Secondary Containment add_waste->store check_full Is Container >90% Full? store->check_full check_full->add_waste No request_pickup Step 7: Request Pickup from EH&S check_full->request_pickup Yes end Waste Handled by EH&S for High-Temp Incineration request_pickup->end

Caption: Decision workflow for handling and disposing of 1-(difluoromethyl)cyclobutane-1-carboxylic acid waste.

References

  • Hazardous Waste Segregation Guide . Bucknell University.

  • Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals . BenchChem.

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University.

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Chemical Waste Guideline: Halogenated Solvents . Temple University Environmental Health and Radiation Safety.

  • Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Pathology (ASCP).

  • Laboratory Waste Management: The New Regulations . MedicalLab Management.

  • Safety Data Sheet: 2-(Difluoromethyl)cyclobutane-1-carboxylic acid . AK Scientific, Inc.

  • Safety Data Sheet: Cyclopentanecarboxylic acid . Fisher Scientific.

  • Organic Solvents Waste Disposal . Cornell University Environmental Health and Safety.

Sources

Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Handling 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the forefront of pharmaceutical innovation. As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like 1-(Difluoromethyl)cyclobutane-1-carboxylic acid is critical. This compound, with its unique structural motifs—a cyclobutane ring, a carboxylic acid group, and a difluoromethyl moiety—presents both exciting synthetic opportunities and specific handling challenges. This guide is designed to provide you with essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. Our goal is to empower your research by ensuring a deep understanding of the principles behind our safety protocols.

Hazard Analysis: Understanding the "Why" Behind the PPE

Before we don our gear, let's dissect the molecule to anticipate its potential hazards. This proactive approach is the cornerstone of a robust safety culture.

  • The Carboxylic Acid Group: This functional group is the primary driver of the compound's corrosive nature.[1][2][3] Like other carboxylic acids, it can cause severe skin burns and eye damage upon direct contact.[1][2][3] Inhalation of its dust or aerosols can lead to respiratory irritation.[4]

  • The Difluoromethyl Group: The presence of fluorine atoms significantly alters the electronic properties of the molecule. While the C-F bond is strong, the thermal decomposition of fluorinated organic compounds can potentially release hazardous substances such as hydrogen fluoride (HF).[5] Although this is more of a concern at elevated temperatures, it's a critical consideration in our overall risk assessment.[5]

  • Physical Form: Assuming the compound is a solid at room temperature, the primary exposure risks are through inhalation of dust particles and direct skin or eye contact with the solid.

A comprehensive hazard summary is provided in the table below.

Hazard ClassificationPotential ConsequencesPrimary Exposure Routes
Skin Corrosion/Irritation Causes skin irritation and potential burns.[4]Direct contact with the solid or solutions.
Serious Eye Damage/Irritation Causes serious eye irritation and potential for severe damage.[1][4]Direct contact with the solid, dust, or solutions.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[4]Inhalation of airborne particles.
Potential for HF Release Thermal decomposition may produce hydrogen fluoride, which is highly toxic and corrosive.[5]Inhalation during high-temperature applications or in case of a fire.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it's a tailored response to the specific hazards we've identified. The following is a detailed breakdown of the required PPE for handling 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

Hand Protection: Choosing the Right Gloves

Given the corrosive nature of this compound, selecting the right gloves is paramount. Not all glove materials offer the same level of protection against all chemicals.

  • Recommended Glove Material: Butyl or neoprene gloves are recommended for handling corrosive acids.[6] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[6]

  • Double Gloving: For procedures with a higher risk of splashes or when handling concentrated solutions, wearing two pairs of gloves is a prudent measure.

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.

Glove MaterialProtection Level Against Corrosive AcidsNotes
Butyl Rubber ExcellentRecommended for extended contact.[6]
Neoprene GoodA suitable alternative to butyl rubber.[6]
Nitrile Fair (for incidental contact)Change immediately if contaminated.[6]
Latex PoorNot recommended for handling corrosive organic acids.
Eye and Face Protection: A Non-Negotiable Requirement

The risk of serious eye damage necessitates robust eye and face protection.

  • Chemical Splash Goggles: These are the minimum requirement for any work with this compound. They provide a seal around the eyes, protecting against splashes and dust.

  • Face Shield: When handling larger quantities or performing operations with a high splash potential (e.g., preparing solutions, transfers), a face shield must be worn in addition to chemical splash goggles.[2]

Body and Respiratory Protection: A Comprehensive Barrier
  • Laboratory Coat: A standard laboratory coat is required to protect against minor spills and dust.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.

  • Respiratory Protection: All handling of the solid compound that may generate dust, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic acids and dusts should be used, in accordance with your institution's respiratory protection program.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection start Assess the task: - Scale of work - Potential for dust/aerosol generation - Splash risk hand_protection Hand Protection: - Butyl or Neoprene gloves - Consider double gloving start->hand_protection All tasks eye_protection Eye/Face Protection: - Chemical splash goggles - Add face shield for high splash risk start->eye_protection All tasks body_protection Body Protection: - Lab coat - Add chemical-resistant apron for high splash risk start->body_protection All tasks respiratory_protection Respiratory Protection: - Work in a chemical fume hood - Or use a NIOSH-approved respirator start->respiratory_protection If dust/aerosols may be generated

Caption: PPE Selection Workflow for Handling 1-(Difluoromethyl)cyclobutane-1-carboxylic acid.

Operational Plan: From Benchtop to Disposal

A safe operational plan encompasses every stage of the compound's lifecycle in the laboratory.

Handling and Storage
  • Storage: Store 1-(Difluoromethyl)cyclobutane-1-carboxylic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7] The container should be tightly sealed.

  • Handling:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • When preparing solutions, always add the acid to the solvent slowly to control any exothermic reactions.

Spill Management

In the event of a spill, a prompt and informed response is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.

  • Containment: For small spills, contain the material using a spill kit with appropriate absorbent materials for acids. Do not use combustible materials like paper towels to clean up the initial spill.

  • Neutralization: Neutralize the contained spill with a weak base, such as sodium bicarbonate, before final cleanup.

  • Decontamination: Decontaminate the area with a suitable cleaning solution. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, 1-(Difluoromethyl)cyclobutane-1-carboxylic acid requires specific disposal procedures.

  • Waste Segregation: This compound must be disposed of as halogenated organic waste. Do not mix it with non-halogenated waste streams.

  • Container Labeling: Collect all waste containing this compound (including contaminated consumables like gloves and weighing paper) in a designated, properly labeled hazardous waste container. The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste pickup and disposal.

The following diagram illustrates the waste disposal workflow.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal waste_source Generation of waste containing 1-(Difluoromethyl)cyclobutane-1-carboxylic acid segregate Segregate as 'Halogenated Organic Waste' waste_source->segregate container Place in a designated, properly labeled waste container segregate->container storage Store in a designated satellite accumulation area container->storage pickup Arrange for pickup by institutional hazardous waste management storage->pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.